molecular formula C21H22O12 B1678513 Plantagoside CAS No. 78708-33-5

Plantagoside

Cat. No.: B1678513
CAS No.: 78708-33-5
M. Wt: 466.4 g/mol
InChI Key: SNFFBROYEDWRGB-NHXQFOETSA-N
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Description

Plantagoside is a flavanone glycoside that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 4' and 5' and a beta-D-glucopyranosyloxy group at position 3' respectively. It has a role as a plant metabolite. It is a flavanone glycoside, a tetrahydroxyflavanone, a monosaccharide derivative, a beta-D-glucoside and a member of 4'-hydroxyflavanones. It is functionally related to a (2S)-flavanone.
This compound has been reported in Plantago depressa, Plantago asiatica, and other organisms with data available.
structure given in first source;  isolated from the seeds of Plantago asiatica;  alpha-mannosidase inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFFBROYEDWRGB-NHXQFOETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229256
Record name Plantagoside
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Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78708-33-5
Record name (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Plantagoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plantagoside
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Record name PLANTAGOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture of Plantagoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside isolated from the seeds of Plantago asiatica, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available spectroscopic data. It further delves into its known mechanisms of action, including its role as an inhibitor of α-mannosidase and the formation of advanced glycation end products (AGEs), and its immunosuppressive properties. Detailed experimental protocols for the isolation and structural elucidation of this compound are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically classified as a flavanone glycoside. Its structure consists of a (2S)-flavanone scaffold substituted with four hydroxyl groups at positions 5, 7, 4', and 5', and a β-D-glucopyranosyloxy moiety at the 3' position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one--INVALID-LINK--
Molecular Formula C₂₁H₂₂O₁₂--INVALID-LINK--
Molecular Weight 466.39 g/mol --INVALID-LINK--
CAS Number 78708-33-5--INVALID-LINK--
Canonical SMILES C1--INVALID-LINK--C3=CC(=C(C(=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original 1981 publication in the Chemical and Pharmaceutical Bulletin contains the specific ¹H and ¹³C NMR data, access to this specific dataset is limited. However, the principles of its structural determination are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the A and B rings of the flavanone core, the protons of the heterocyclic C ring, and the protons of the glucose moiety. The coupling constants between these protons would help in assigning their relative stereochemistry.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show 21 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts of these signals would indicate the nature of each carbon (e.g., aromatic, aliphatic, carbonyl, glycosidic).

Note: A detailed table of ¹H and ¹³C NMR chemical shifts for this compound is not provided here due to the inaccessibility of the original publication data.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.

  • High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecule, allowing for the determination of its molecular formula (C₂₁H₂₂O₁₂).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would show the loss of the glucose moiety (a neutral loss of 162 Da), a characteristic feature of glycosides, and further fragmentation of the aglycone, confirming the connectivity of the flavanone core.

Biological Activities and Signaling Pathways

This compound exhibits several noteworthy biological activities. The following sections describe these activities and the current understanding of their underlying mechanisms.

Inhibition of Advanced Glycation End Products (AGEs) Formation

This compound is a potent inhibitor of the Maillard reaction and the subsequent formation of advanced glycation end products (AGEs)[1]. AGEs are implicated in the pathogenesis of diabetic complications. The inhibitory mechanism involves the prevention of protein cross-linking.

AGE_Inhibition cluster_0 Glycation Process cluster_1 Inhibition by this compound Glucose Glucose Schiff_Base Schiff Base Glucose->Schiff_Base + Protein Protein Protein Amadori_Product Amadori Product Schiff_Base->Amadori_Product Rearrangement AGEs Advanced Glycation End Products (AGEs) Amadori_Product->AGEs Protein_Crosslinking Protein Cross-linking AGEs->Protein_Crosslinking This compound This compound This compound->Amadori_Product Inhibits This compound->AGEs Inhibits

Caption: High-level overview of this compound's inhibition of AGE formation.

α-Mannosidase Inhibition

This compound is a specific and non-competitive inhibitor of jack bean α-mannosidase, with an IC₅₀ value of 5 µM. It also demonstrates inhibitory activity against α-mannosidase in mouse liver lysosomes and microsomes. α-Mannosidases are involved in the processing of N-linked glycoproteins, and their inhibition can have various physiological effects.

a_Mannosidase_Inhibition alpha_Mannosidase α-Mannosidase Substrate Glycoprotein (High Mannose) Product Processed Glycoprotein Substrate->Product α-Mannosidase This compound This compound This compound->alpha_Mannosidase Non-competitive Inhibition

Caption: Non-competitive inhibition of α-mannosidase by this compound.

Immunosuppressive Activity

This compound has been shown to suppress immune responses. Specifically, it inhibits the antibody response to sheep red blood cells and concanavalin A-induced lymphocyte proliferation[2]. This suggests a potential role for this compound in modulating immune function, although the detailed signaling cascade remains to be fully elucidated.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and structural characterization of natural products from Plantago species.

Isolation and Purification of this compound

This protocol is adapted from the methodology used for isolating similar compounds from Plantago asiatica.

  • Extraction:

    • Air-dried and powdered seeds of Plantago asiatica are extracted with 80% aqueous ethanol at room temperature with stirring for 24 hours.

    • The extraction is repeated three times.

    • The combined ethanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with n-hexane and n-butanol.

    • The n-butanol fraction, which contains the glycosides, is collected and concentrated to dryness.

  • Chromatographic Purification:

    • The n-butanol extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water.

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

Structural Elucidation

The structure of the purified this compound is confirmed using the following spectroscopic methods:

  • Mass Spectrometry:

    • Instrument: High-resolution time-of-flight mass spectrometer (HR-TOF-MS) with an electrospray ionization (ESI) source.

    • Mode: Negative or positive ion mode.

    • Analysis: The exact mass is used to confirm the molecular formula. MS/MS fragmentation is used to observe the loss of the sugar moiety and to characterize the aglycone.

  • NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

    • Experiments:

      • ¹H NMR for proton assignments.

      • ¹³C NMR and DEPT for carbon assignments.

      • 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity of protons and carbons and to confirm the structure.

Experimental_Workflow Start Plantago asiatica seeds Extraction Extraction with 80% Ethanol Start->Extraction Partitioning Solvent Partitioning (n-Hexane, n-Butanol) Extraction->Partitioning Column_Chromatography Column Chromatography (Macroporous Resin) Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation Pure_Compound->Structural_Elucidation MS Mass Spectrometry (HRMS, MS/MS) Structural_Elucidation->MS NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion

This compound presents a compelling profile as a bioactive natural product with a well-defined chemical structure. Its demonstrated activities as an inhibitor of AGEs formation, an α-mannosidase inhibitor, and an immunosuppressive agent highlight its potential for further investigation in the context of drug discovery and development. The methodologies outlined in this guide provide a framework for researchers to isolate, characterize, and further explore the therapeutic potential of this intriguing flavanone glycoside. Further research is warranted to fully elucidate the detailed molecular signaling pathways underlying its biological effects.

References

The Putative Biosynthesis of Plantagoside in Plantago asiatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside found in Plantago asiatica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production. This technical guide delineates a putative biosynthetic pathway of this compound, leveraging established knowledge of flavonoid biosynthesis and supported by transcriptomic data from Plantago asiatica. We provide a detailed overview of the enzymatic steps, from the precursor L-phenylalanine to the final product, and present detailed experimental protocols for the characterization of key enzymes. While specific kinetic and quantitative data for the this compound pathway remain to be fully elucidated, this guide offers a foundational framework for future research and development.

Introduction

Plantago asiatica L., a perennial herb, is a well-known plant in traditional medicine, particularly in East Asia. Its therapeutic properties are attributed to a rich profile of secondary metabolites, including flavonoids. Among these, this compound, a flavanone glycoside, is of significant interest. The core structure of this compound is a flavanone skeleton, specifically (2S)-naringenin, which undergoes a series of hydroxylation and glycosylation modifications to yield the final molecule. This guide proposes a detailed putative biosynthetic pathway for this compound in P. asiatica, providing a roadmap for its further study and potential biotechnological applications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the general phenylpropanoid and flavonoid pathways, commencing with the amino acid L-phenylalanine. The pathway can be divided into two main stages: the formation of the flavanone core and the subsequent modification of this core.

Stage 1: Formation of the (2S)-Naringenin Core

This stage involves the conversion of L-phenylalanine to (2S)-naringenin, the precursor flavanone.

  • L-Phenylalanine to Cinnamic acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic acid to p-Coumaric acid: The hydroxylation of cinnamic acid at the 4-position is carried out by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric acid to p-Coumaroyl-CoA: The activation of p-coumaric acid to its coenzyme A thioester is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

  • p-Coumaroyl-CoA to Naringenin Chalcone: The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) is catalyzed by Chalcone Synthase (CHS) , a key enzyme that forms the C6-C3-C6 backbone of flavonoids.

  • Naringenin Chalcone to (2S)-Naringenin: The stereospecific isomerization of naringenin chalcone to the flavanone (2S)-naringenin is catalyzed by Chalcone Isomerase (CHI) .

Stage 2: Modification of (2S)-Naringenin to this compound

This stage involves a series of hydroxylation and glycosylation steps to produce this compound.

  • (2S)-Naringenin to Eriodictyol: The hydroxylation of (2S)-naringenin at the 3'-position of the B-ring is catalyzed by Flavonoid 3'-Hydroxylase (F3'H) , another cytochrome P450 enzyme.

  • Eriodictyol to Pentahydroxyflavanone: Further hydroxylation at the 5'-position of the B-ring is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) . This step is crucial for establishing the characteristic 3',4',5'-trihydroxy substitution pattern of the B-ring in this compound's aglycone.

  • Pentahydroxyflavanone to this compound: The final step is the glycosylation of the pentahydroxyflavanone at the 3'-hydroxyl group with a glucose molecule from UDP-glucose. This reaction is catalyzed by a specific Flavonoid 3'-O-Glucosyltransferase (F3'OGT) .

Evidence from a de novo transcriptome assembly of Plantago asiatica supports the presence of genes encoding these key enzymes, suggesting the viability of this proposed pathway in the plant[1].

Visualization of the Biosynthetic Pathway

Plantagoside_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic acid C4H C4H Cin->C4H pCou p-Coumaric acid CL 4CL pCou->CL pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar (2S)-Naringenin F3H F3'H Nar->F3H Eri Eriodictyol F35H F3'5'H Eri->F35H Penta Pentahydroxyflavanone F3OGT F3'OGT Penta->F3OGT This compound This compound UDPGlc UDP-Glucose UDPGlc->F3OGT UDP UDP PAL->Cin C4H->pCou CL->pCouCoA CHS->NarChal CHI->Nar F3H->Eri F35H->Penta F3OGT->this compound F3OGT->UDP

Caption: Putative biosynthetic pathway of this compound in Plantago asiatica.

Quantitative Data

Specific quantitative data on the concentrations of intermediates and the kinetic properties of enzymes in the this compound biosynthetic pathway in Plantago asiatica are currently limited in the scientific literature. However, studies on the total flavonoid content in Plantago species provide a general context for the production of these compounds.

Plantago Species Tissue Total Flavonoid Content (mg/g dry weight) Reference
Plantago majorAerial parts5.31 - 13.10 (as quercetin equivalent)[2]
Plantago asiaticaWhole plantNot specified, but flavonoids are major components[3]
Plantago lanceolataLeavesNot specified, but contains flavonoids[3]

Experimental Protocols

The following are detailed protocols for the characterization of key enzymes in the proposed this compound biosynthetic pathway.

Protocol for Heterologous Expression and Purification of Flavonoid Biosynthesis Enzymes

This protocol describes a general workflow for producing recombinant enzymes for in vitro assays.

Experimental_Workflow A Gene Identification (from P. asiatica transcriptome) B Codon Optimization & Gene Synthesis A->B C Cloning into Expression Vector (e.g., pET vector with His-tag) B->C D Transformation into Expression Host (e.g., E. coli BL21) C->D E Protein Expression Induction (e.g., with IPTG) D->E F Cell Lysis & Protein Extraction E->F G Protein Purification (e.g., Ni-NTA affinity chromatography) F->G H SDS-PAGE & Western Blot (for verification) G->H I Enzyme Activity Assays H->I

Caption: General workflow for heterologous expression and characterization of enzymes.

In Vitro Assay for Flavonoid 3',5'-Hydroxylase (F3'5'H) Activity

Objective: To determine the catalytic activity of a candidate F3'5'H enzyme from P. asiatica.

Materials:

  • Purified recombinant F3'5'H enzyme

  • Substrate: Eriodictyol (dissolved in DMSO)

  • NADPH

  • Reaction buffer: 50 mM potassium phosphate buffer, pH 7.5

  • Microsomes from a yeast strain expressing a cytochrome P450 reductase (if the F3'5'H is co-expressed)

  • Quenching solution: Acetonitrile with 1% formic acid

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 100 µM NADPH, and the purified F3'5'H enzyme (and microsomes if required).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate, eriodictyol, to a final concentration of 50 µM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of pentahydroxyflavanone. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard (if available) or by LC-MS analysis for mass verification.

In Vitro Assay for Flavonoid 3'-O-Glucosyltransferase (F3'OGT) Activity

Objective: To determine the catalytic activity of a candidate F3'OGT enzyme from P. asiatica.

Materials:

  • Purified recombinant F3'OGT enzyme

  • Substrate: Pentahydroxyflavanone (dissolved in DMSO)

  • Sugar donor: UDP-glucose

  • Reaction buffer: 100 mM Tris-HCl, pH 7.5

  • Quenching solution: Methanol

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 2 mM UDP-glucose, and the purified F3'OGT enzyme.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate, pentahydroxyflavanone, to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of this compound. The product can be identified by comparing its retention time and UV-Vis spectrum with an authentic standard or by LC-MS analysis.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Plantago asiatica. The proposed pathway, based on the well-established flavonoid biosynthesis route, is supported by the presence of homologous genes in the P. asiatica transcriptome. The detailed experimental protocols provided herein offer a practical framework for the functional characterization of the key enzymes involved.

Future research should focus on the definitive identification and characterization of the specific enzymes from P. asiatica responsible for each step of the pathway. The determination of their kinetic parameters and substrate specificities will be crucial for a complete understanding of this compound biosynthesis. Furthermore, quantitative analysis of the pathway intermediates in different tissues and at various developmental stages of the plant will provide valuable insights into the regulation of its production. Ultimately, this knowledge will be instrumental for the development of metabolic engineering strategies aimed at enhancing the yield of this promising bioactive compound in either its native plant host or in microbial systems.

References

Physical and chemical properties of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside predominantly isolated from the seeds of Plantago asiatica, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its known signaling pathway interactions, and detailed experimental protocols for its study. As a specific and non-competitive inhibitor of α-mannosidase and a potent inhibitor of the Maillard reaction, this compound presents considerable therapeutic potential, particularly in the context of diabetic complications and immune response modulation. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a flavonoid compound that exists as a white to off-white powder in its purified form.[1][2] Its structural and physical characteristics are summarized below.

Structural and General Properties

A compilation of the fundamental physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₂O₁₂[3]
Molecular Weight 466.39 g/mol [3]
IUPAC Name (2S)-2-[3-(β-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one[2]
CAS Number 78708-33-5[3]
Physical Description White to off-white solid powder[1][2]
Melting Point Not experimentally determined in the reviewed literature. Predicted: 868.6±65.0 °C[2]
Density 1.735 g/cm³ (Predicted)[2]
pKa 7.48±0.40 (Predicted)[2]
Solubility

This compound exhibits solubility in a range of organic solvents. This information is crucial for the design of in vitro and in vivo studies.

SolventSolubilitySource(s)
DMSO 100 mg/mL (214.41 mM)[4][5]
Pyridine Soluble[1]
Methanol Soluble[1]
Ethanol Soluble[1]
Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

1.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification and structural analysis of this compound. In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 465.[6] The fragmentation pattern provides valuable structural information.

  • ESI-MS/MS Fragmentation: A characteristic fragmentation involves the loss of the glucose moiety.[7]

1.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol is expected to exhibit absorption bands characteristic of flavonoids.[8] Flavonoids typically show two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[9] While specific maxima for pure this compound are not detailed in the provided search results, analysis of Plantago major extracts containing flavonoids shows absorption peaks around 227 nm, 411 nm, and 505 nm.[8]

1.3.3. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. For flavonoids in general, these include:

  • O-H stretching: A broad band around 3400 cm⁻¹

  • C=O stretching (ketone): Around 1650 cm⁻¹

  • Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region

  • C-O stretching: In the 1300-1000 cm⁻¹ region

While a specific spectrum for this compound is not provided, the FT-IR spectrum of Plantago major mucilage, which contains polysaccharides, shows a broad OH stretching band around 3437.5 cm⁻¹, a C=O stretching band at 1742.9 cm⁻¹, and a C-O stretching vibration at 1040.1 cm⁻¹.[10]

1.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural assignment of this compound. While a complete, assigned dataset for this compound was not found in the provided search results, general chemical shifts for flavonoid structures can be inferred.

Stability

The stability of this compound is influenced by factors such as pH and temperature. Generally, flavonoids can undergo degradation under harsh conditions.[11] Studies on related compounds like verbascoside show that stability is pH-dependent, with greater stability in acidic conditions compared to neutral or alkaline solutions.[12][13] Temperature also significantly impacts the degradation rate, with higher temperatures accelerating hydrolysis.[14]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily through the inhibition of α-mannosidase and the Maillard reaction.

Inhibition of α-Mannosidase and Impact on N-Glycan Processing

This compound is a specific, non-competitive inhibitor of jack bean α-mannosidase, with an IC₅₀ of 5 µM.[15][16] α-Mannosidases are key enzymes in the N-glycan processing pathway, which is crucial for the proper folding and function of glycoproteins. By inhibiting α-mannosidase II in the Golgi apparatus, this compound can disrupt the trimming of mannose residues from high-mannose N-glycans, leading to an accumulation of hybrid-type glycans and preventing the formation of complex-type N-glycans. This disruption can have profound effects on cellular processes such as cell-cell recognition, signaling, and immune responses.[17]

N_Glycan_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidases I & II Man5 Man₅GlcNAc₂ Man9->Man5 α-Mannosidase I Hybrid Hybrid-type N-glycan Man5->Hybrid GlcNAc-T I Inhibition Complex Complex-type N-glycan Hybrid->Complex α-Mannosidase II This compound This compound This compound->Inhibition Maillard_Reaction_Inhibition ReducingSugar Reducing Sugar SchiffBase Schiff Base ReducingSugar->SchiffBase AminoGroup Amino Group (e.g., in Proteins) AminoGroup->SchiffBase AmadoriProduct Amadori Product SchiffBase->AmadoriProduct Inhibition1 Dicarbonyls Reactive Dicarbonyls (e.g., Glyoxal, MGO) AmadoriProduct->Dicarbonyls AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Inhibition2 This compound This compound This compound->Inhibition1 This compound->Inhibition2 Extraction_Isolation_Workflow Start Start: Dried Seeds of Plantago asiatica Extraction Extraction with Hot Water or Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration of Filtrate Filtration->Concentration Chromatography Column Chromatography (e.g., Sephadex, HPLC) Concentration->Chromatography Purification Purification of This compound Fractions Chromatography->Purification End End: Purified this compound Purification->End

References

A Technical Guide to the In Vitro Mechanism of Action of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Plantagoside, a phenylethanoid glycoside primarily isolated from plants of the Plantago genus, has demonstrated a spectrum of pharmacological activities in preclinical in vitro studies.[1] Its therapeutic potential stems from a multi-targeted mechanism of action, encompassing potent anti-inflammatory, antioxidant, anti-cancer, and anti-glycation properties. This document provides a detailed technical overview of the molecular pathways and cellular processes modulated by this compound in vitro. Key mechanisms include the significant downregulation of the NF-κB and MAPK signaling cascades, the mitigation of oxidative stress, the induction of apoptosis and inhibition of metastasis in cancer cells via the PI3K/Akt pathway, and the potent inhibition of advanced glycation end-product (AGE) formation. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further research and drug development efforts.

Core Mechanisms of Action

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

This compound exerts robust anti-inflammatory effects by targeting two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.

  • NF-κB Pathway: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or pro-inflammatory cytokines trigger the phosphorylation and subsequent degradation of IκB proteins.[2] This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of inflammatory genes.[3][4] In vitro studies demonstrate that this compound (also referred to as Plantamajoside) effectively inhibits this process. It prevents the nuclear translocation of the p65 subunit, thereby blocking the activation of NF-κB.[3] This suppression leads to a significant downstream reduction in the expression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4][5]

  • MAPK Pathway: The MAPK pathway, comprising key kinases such as JNK, p38, and ERK, is crucial for transducing extracellular signals into cellular responses, including inflammation.[6][7] Research shows that this compound can inhibit the phosphorylation of JNK and p38 MAPKs in various cell types, including human umbilical vein endothelial cells (HUVECs) and chondrocytes.[3][5] By blocking the activation of these kinases, this compound prevents the upstream signaling that contributes to the inflammatory response, including the expression of adhesion molecules involved in monocyte adhesion to endothelial cells.[3]

Plantagoside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, IL-1β, AGEs) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK NFkB_active Active NF-κB MAPK->NFkB_active Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB P IkB IκB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive Degradation of IκB This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IKK Inhibits Activation This compound->NFkB_inactive Inhibits Nuclear Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Genes

Caption: this compound's inhibition of NF-κB and MAPK pathways.
Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage.[8] While direct studies on this compound are emerging, extracts from Plantago species, rich in this compound, show significant antioxidant activity.[9][10][11][12][13] The proposed mechanisms involve both direct ROS scavenging and the upregulation of endogenous antioxidant systems. Recent studies indicate this compound alleviates oxidative stress in vivo by modulating purine metabolism and enhancing antioxidant capacity.[14][15] This action is likely mediated through the activation of transcription factors like Nrf2, which control the expression of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[8]

Plantagoside_Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage This compound This compound This compound->ROS Direct Scavenging Nrf2 Nrf2 Pathway This compound->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPX) Nrf2->AntioxidantEnzymes Upregulates Expression AntioxidantEnzymes->ROS Neutralizes

Caption: Antioxidant mechanisms of this compound.
Anti-Cancer Effects

This compound exhibits multi-faceted anti-tumor activity by modulating key signaling pathways that govern cell survival, proliferation, and metastasis.

  • Inhibition of Cell Viability and Proliferation: this compound has been shown to inhibit the viability of various cancer cell lines, including esophageal squamous cell carcinoma (Eca-109, TE-1), acute myeloid leukemia (MOLM-13, HL-60), and liver cancer (HepG2, Huh-7), in a concentration-dependent manner.[4][16][17] This effect is often linked to the induction of cell cycle arrest, typically at the G0/G1 phase.[17]

  • Induction of Apoptosis: A key anti-cancer mechanism of this compound is the induction of apoptosis. It modulates the expression of Bcl-2 family proteins, decreasing the level of the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[18] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as cleaved-caspase-3, culminating in programmed cell death.[17]

  • Suppression of Metastasis and EMT: this compound can inhibit cancer cell migration and invasion.[18] One mechanism is the suppression of the epithelial-mesenchymal transition (EMT), a process critical for metastasis. In esophageal and liver cancer cells, this compound was found to inhibit LPS-induced and hypoxia-induced EMT, respectively.[4][18]

  • Modulation of Pro-Survival Signaling (PI3K/Akt): The PI3K/Akt pathway is a critical pro-survival signaling cascade often hyperactivated in cancer. This compound has been shown to suppress the activation of this pathway by reducing the phosphorylation of Akt and its downstream target, GSK3β.[16] In acute myeloid leukemia cells, inhibition of both the PI3K/Akt and NF-κB pathways is central to this compound's anti-proliferative effects.[17] Furthermore, it enhances the anti-cancer effects of metformin in liver cancer by suppressing Akt/GSK3β signaling.[16]

Plantagoside_Anti_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt GSK3b GSK3β pAkt->GSK3b Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Proliferation Cell Proliferation & Survival pAkt->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase Caspase Cascade Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->pAkt Inhibits Phosphorylation

Caption: this compound's inhibition of the PI3K/Akt survival pathway.
Anti-Glycation Effects

Protein glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to diabetic complications and aging by inducing protein cross-linking and cellular dysfunction. This compound is a potent inhibitor of the Maillard reaction and AGE formation.[19][20]

  • Inhibition of AGE Formation: In vitro assays using a BSA-ribose model show that this compound effectively inhibits the formation of fluorescent AGEs in a concentration-dependent manner.[19]

  • Prevention of Protein Cross-Linking: Glycation can cause proteins like lysozyme to form cross-linked dimers and aggregates. This compound significantly inhibits this ribose-induced protein cross-linking.[19]

  • Mechanism: The inhibitory mechanism of this compound on AGE formation appears to differ from that of the standard inhibitor aminoguanidine, suggesting a potentially novel mode of action.[19] This anti-glycation activity is crucial for its protective effects on endothelial cells against glyceraldehyde-induced AGEs.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Anti-Glycation Activity of this compound

Assay System Substrate This compound Concentration Observed Effect Reference
AGE Formation N-α-acetyllysine 25 µM 46% inhibition [19]
AGE Formation N-α-acetylarginine 25 µM 73% inhibition [19]

| Protein Cross-linking | Lysozyme + Ribose | 12.5 - 200 µM | Concentration-dependent inhibition |[19] |

Table 2: Cytotoxicity and Anti-Cancer Effects of this compound

Cell Line Cancer Type Treatment Observed Effect Reference
Eca-109, TE-1 Esophageal Squamous Cell Carcinoma This compound Concentration-dependent inhibition of cell viability [4]
MDA-MB-231 Breast Cancer This compound Inhibition of proliferation, migration, and invasion [18]
HepG2, Huh-7 Liver Cancer This compound + Metformin Promoted metformin-induced apoptosis and proliferation arrest [16]

| MOLM-13, HL-60 | Acute Myeloid Leukemia | this compound | Dose-dependent suppression of proliferation and induction of apoptosis |[17] |

Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature, with many studies describing effects in a "concentration-dependent" manner.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., Eca-109, TE-1) are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated forms of MAPK and Akt.

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-p-JNK, anti-p-Akt, anti-NF-κB p65, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensity is quantified using densitometry software.

In Vitro Protein Glycation Assay

This assay assesses the ability of a compound to inhibit the formation of AGEs.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) (e.g., 10 mg/mL) and a reducing sugar (e.g., 500 mM D-ribose) in a phosphate buffer (e.g., 100 mM, pH 7.4).

  • Treatment: Various concentrations of this compound (e.g., 12.5 to 200 µM) or a control inhibitor (aminoguanidine) are added to the reaction mixture.

  • Incubation: The mixtures are incubated under sterile conditions at 37°C for an extended period (e.g., 1-2 weeks).

  • Fluorescence Measurement: The formation of fluorescent AGEs is measured periodically using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.

  • Analysis of Cross-linking (SDS-PAGE): To assess protein cross-linking, samples from the incubation mixture are analyzed by SDS-PAGE. A reduction in the monomeric BSA band and the appearance of higher molecular weight bands (dimers, aggregates) indicate cross-linking. The inhibitory effect of this compound is observed by the preservation of the monomeric BSA band.

Experimental_Workflow_Glycation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis BSA BSA Solution (10 mg/mL) Mix Combine BSA, Ribose, Buffer, and this compound Ribose D-Ribose Solution (500 mM) Buffer Phosphate Buffer (pH 7.4) This compound This compound (Test Compound) Incubate Incubate at 37°C for 1-2 weeks Mix->Incubate Fluorescence Measure AGE Fluorescence (Ex: 370nm, Em: 440nm) Incubate->Fluorescence SDS_PAGE Analyze Cross-Linking via SDS-PAGE Incubate->SDS_PAGE

Caption: Experimental workflow for in vitro protein glycation assay.

Conclusion

The in vitro evidence strongly supports this compound as a promising multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory (NF-κB, MAPK), oncogenic (PI3K/Akt), and pathological glycation pathways highlights its potential for development in treating a range of complex diseases, including chronic inflammatory conditions, cancer, and diabetic complications. The detailed mechanisms and protocols outlined in this guide serve as a foundational resource for scientists and researchers aiming to further explore and harness the therapeutic capabilities of this compound. Future in vitro and in vivo studies should focus on elucidating more precise IC50 values across various cell lines, exploring synergistic effects with existing therapies, and further detailing its impact on the antioxidant response system.

References

An In-depth Technical Guide to the Pharmacological Targets of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, is a natural compound with a growing body of research highlighting its diverse pharmacological activities. This technical guide provides a comprehensive overview of the known molecular targets of this compound, its mechanisms of action, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of metabolic diseases, inflammation, and oncology.

Core Pharmacological Targets and Mechanisms of Action

This compound exhibits a range of biological effects by interacting with specific molecular targets. The primary and most well-characterized activities include α-mannosidase inhibition, prevention of advanced glycation end-product (AGE) formation, and modulation of key signaling pathways involved in inflammation and cancer.

Inhibition of α-Mannosidase

This compound is a potent and specific non-competitive inhibitor of jack bean α-mannosidase.[1][2][3][4][5] This enzyme plays a crucial role in the processing of N-linked glycoproteins, and its inhibition can impact various cellular processes, including immune responses. The inhibitory action of this compound on α-mannosidase is a key aspect of its immunosuppressive effects.[2][5]

Inhibition of Advanced Glycation End-Product (AGE) Formation

This compound is a potent inhibitor of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that leads to the formation of AGEs.[2][6][7] AGEs are implicated in the pathogenesis of diabetic complications.[2] this compound's ability to inhibit AGE formation and protein cross-linking suggests its therapeutic potential in the prevention and management of diabetes-related pathologies.[2][6][7]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are primarily attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of JNK and p38 MAPKs.[8] This leads to a downstream reduction in the expression of pro-inflammatory mediators. While some studies on Plantago extracts suggest inhibition of cyclooxygenase-2 (COX-2), direct quantitative data on this compound's COX-2 inhibition is still emerging.[10][11][12][13][14]

Anticancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1][15][16][17][18][19] Its anticancer mechanisms involve the modulation of several signaling pathways, including the PI3K/Akt and JAK/STAT pathways.[15][17] Furthermore, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical for cancer cell invasion and metastasis.[16]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Enzyme Inhibition Data for this compound

Target EnzymeSubstrate/AssayThis compound IC50NotesReference(s)
α-MannosidaseJack bean α-mannosidase5 µMNon-competitive inhibitor.[1][2][3][4][5]
Maillard ReactionFluorometric BSA assay1.2 µM83-times stronger than aminoguanidine (IC50, 100 µM).[2][20]

Table 2: Anticancer Activity of this compound (Plantamajoside)

Cancer Cell LineAssayThis compound IC50Treatment DurationReference(s)
MCF-7 (Breast)SRB Assay225.10 µg/mLNot Specified[15]
HepG2 (Liver)MTT Assay156.1 µM72 hours[1]
OVCAR-3 (Ovarian)MTT Assay138.9 µM72 hours[1]
U138-MG (Glioblastoma)MTT Assay> 200 µM48 hours[1]
MOLM-13 (AML)Not SpecifiedDose-dependent suppressionNot Specified[17]
HL-60 (AML)Not SpecifiedDose-dependent suppressionNot Specified[17]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound.

Anti-inflammatory Signaling Pathway

Plantagoside_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) Receptor Receptor Inflammatory Stimuli (LPS, etc.)->Receptor MAPK Cascade (JNK, p38) MAPK Cascade (JNK, p38) Receptor->MAPK Cascade (JNK, p38) IKK Complex IKK Complex Receptor->IKK Complex IκB IκB IKK Complex->IκB P NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n translocation This compound This compound This compound->MAPK Cascade (JNK, p38) This compound->NF-κB (p65/p50)_n inhibits translocation Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) Gene Transcription->Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α)

Caption: this compound's anti-inflammatory mechanism.

Anticancer Signaling Pathway

Plantagoside_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB Gene Transcription Gene Transcription NF-κB->Gene Transcription This compound This compound This compound->PI3K This compound->Akt This compound->NF-κB Apoptosis Apoptosis This compound->Apoptosis Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Invasion & Metastasis Invasion & Metastasis Gene Transcription->Invasion & Metastasis

Caption: this compound's anticancer signaling modulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the pharmacological activities of this compound.

α-Mannosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-mannosidase activity.

Principle: This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-mannopyranoside by the action of α-mannosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Materials:

  • Jack bean α-mannosidase

  • p-Nitrophenyl-α-D-mannopyranoside (substrate)[7]

  • This compound (test compound)

  • Sodium acetate buffer (pH 4.5)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of sodium acetate buffer to each well.

  • Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of solvent to the control and blank wells.

  • Add 20 µL of jack bean α-mannosidase solution to the test and control wells. Add 20 µL of buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 20 µL of p-nitrophenyl-α-D-mannopyranoside solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of sodium carbonate solution to all wells.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Advanced Glycation End-Product (AGE) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit the formation of AGEs in vitro.

Principle: This fluorometric assay measures the formation of fluorescent AGEs resulting from the non-enzymatic reaction between bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or fructose). The reduction in fluorescence intensity in the presence of an inhibitor indicates its anti-glycation activity.[9][16]

Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose or Fructose

  • This compound (test compound)

  • Aminoguanidine (positive control)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Sodium azide (to prevent microbial growth)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose or fructose (e.g., 0.5 M) in PBS.

  • Add sodium azide (e.g., 0.02%) to the reaction mixture.

  • In a 96-well black microplate, add 100 µL of the reaction mixture to each well.

  • Add 10 µL of various concentrations of this compound solution to the test wells. Add 10 µL of aminoguanidine solution to the positive control wells and 10 µL of solvent to the negative control wells.

  • Seal the plate and incubate at 37°C for 7 days in the dark.

  • After incubation, measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm using a fluorescence microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lymphocyte Proliferation Assay ([3H]Thymidine Incorporation)

Objective: To assess the effect of this compound on lymphocyte proliferation.

Principle: This assay measures the incorporation of a radiolabeled nucleoside, [3H]thymidine, into the DNA of proliferating lymphocytes. The amount of radioactivity incorporated is proportional to the rate of cell division.[1][2][6][8][20]

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated lymphocytes

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Mitogen (e.g., Concanavalin A or Phytohemagglutinin)

  • This compound (test compound)

  • [3H]Thymidine

  • 96-well cell culture plate

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Resuspend the cells in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate at a density of, for example, 1 x 10^5 cells/well.

  • Add various concentrations of this compound to the test wells.

  • Add the mitogen to all wells except the unstimulated control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Pulse the cells by adding [3H]thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters to remove unincorporated [3H]thymidine.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Calculate the percentage of inhibition of proliferation.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of total and phosphorylated forms of key signaling proteins in the NF-κB and MAPK pathways.[21][22][23][24]

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (lipopolysaccharide) for stimulation

  • This compound (test compound)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a culture dish and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Migration and Invasion Assay (MMP-2 and MMP-9 Activity)

Objective: To assess the effect of this compound on cancer cell migration and invasion, and the activity of MMP-2 and MMP-9.

Principle: A Boyden chamber assay is used to measure cell migration and invasion through a porous membrane, which can be coated with Matrigel to simulate the extracellular matrix for invasion assays. Gelatin zymography is used to detect the activity of MMP-2 and MMP-9 in conditioned media from cell cultures.[3][4][18][25][26]

Materials for Transwell Assay:

  • Transwell inserts with porous membranes (e.g., 8 µm pores)

  • Matrigel (for invasion assay)

  • Cancer cell line

  • Serum-free medium and medium with FBS

  • This compound (test compound)

  • Cotton swabs, methanol, and crystal violet stain

Procedure for Transwell Assay:

  • For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed cancer cells in serum-free medium in the upper chamber of the inserts.

  • Add different concentrations of this compound to the upper chamber.

  • Add medium containing FBS as a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Materials for Gelatin Zymography:

  • Conditioned medium from cancer cell cultures treated with this compound

  • SDS-PAGE gels containing gelatin

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Brilliant Blue staining solution and destaining solution

Procedure for Gelatin Zymography:

  • Collect conditioned medium from cell cultures treated with or without this compound.

  • Concentrate the proteins in the conditioned medium.

  • Separate the proteins on an SDS-PAGE gel containing gelatin under non-reducing conditions.

  • After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubate the gel in developing buffer at 37°C overnight to allow the MMPs to digest the gelatin.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

  • Quantify the band intensities to determine the relative activity of MMP-2 and MMP-9.

Conclusion

This compound is a multi-target natural compound with significant therapeutic potential. Its well-defined inhibitory actions on α-mannosidase and AGE formation provide a strong rationale for its investigation in metabolic and diabetic-related disorders. Furthermore, its ability to modulate key inflammatory and cancer-related signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, underscores its promise as a lead compound for the development of novel anti-inflammatory and anticancer agents. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties of this compound and to design and execute experiments aimed at unlocking its full therapeutic potential. The detailed protocols and compiled quantitative data are intended to facilitate reproducible and robust scientific inquiry in this exciting area of natural product research.

References

Plantagoside: A Technical Guide to its α-Mannosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the alpha-mannosidase inhibitory activity of Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica.[1] this compound has been identified as a specific, non-competitive inhibitor of α-mannosidase, an enzyme crucial in the processing of N-linked glycoproteins.[1] This document summarizes the quantitative data, details relevant experimental protocols, and visualizes key processes and pathways related to the study of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against α-mannosidase has been quantified, providing key metrics for its efficacy and specificity.

ParameterEnzyme SourceValueInhibition TypeReference
IC50 Jack Bean α-Mannosidase5 µMNon-competitive[1]
Specificity β-Mannosidase, β-Glucosidase, SialidaseNegligible to weak inhibition-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for the isolation of this compound and the assessment of its α-mannosidase inhibitory activity, based on established methods.

Isolation of this compound from Plantago asiatica Seeds

The isolation of this compound from its natural source involves extraction and a series of chromatographic separations.

Materials:

  • Dried seeds of Plantago asiatica

  • 80% Aqueous ethanol

  • Hexane

  • n-Butanol

  • Silica gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Powder the dried seeds of Plantago asiatica.

    • Extract the powdered seeds with 80% aqueous ethanol at room temperature with stirring for 12 hours. Repeat the extraction five times.

    • Combine the filtrates and concentrate them under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water.

    • Perform liquid-liquid extraction with hexane to remove nonpolar compounds. Discard the hexane layer.

    • Subsequently, extract the aqueous layer five times with n-butanol.

    • Combine the n-butanol layers and concentrate under reduced pressure to yield the n-butanol extract.

  • Chromatographic Purification:

    • Subject the n-butanol extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the eluent.

    • Achieve final purification by preparative HPLC to obtain pure this compound.

α-Mannosidase Inhibition Assay

The inhibitory activity of this compound against α-mannosidase can be determined using a colorimetric assay with a synthetic substrate.

Materials:

  • Jack Bean α-Mannosidase

  • This compound (test inhibitor)

  • p-Nitrophenyl-α-D-mannopyranoside (substrate)

  • Citrate buffer (pH 4.5)

  • Sodium carbonate (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of Jack Bean α-mannosidase in citrate buffer.

    • Prepare a stock solution of p-nitrophenyl-α-D-mannopyranoside in citrate buffer.

    • Prepare serial dilutions of this compound in citrate buffer to determine the IC50 value.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Citrate buffer

      • This compound solution at various concentrations (or buffer for the control)

      • α-Mannosidase solution

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the p-nitrophenyl-α-D-mannopyranoside substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding sodium carbonate solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.

  • Kinetic Analysis:

    • To determine the mode of inhibition, perform the assay with varying concentrations of the substrate in the presence and absence of different fixed concentrations of this compound.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A non-competitive inhibition pattern will show a series of lines with different y-intercepts but a common x-intercept.

Visualizations

Diagrams illustrating the experimental workflows and the mechanism of action of this compound.

Experimental Workflows

Plantagoside_Isolation_Workflow start Plantago asiatica seeds extraction Extraction with 80% Aqueous Ethanol start->extraction partitioning Solvent Partitioning (Hexane, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc end Pure this compound hplc->end Alpha_Mannosidase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (α-Mannosidase) prep_substrate Prepare Substrate (p-Nitrophenyl-α-D-mannopyranoside) prep_inhibitor Prepare Inhibitor (this compound dilutions) mix Mix Enzyme and Inhibitor pre_incubate Pre-incubate at 37°C mix->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 Non_Competitive_Inhibition cluster_enzyme α-Mannosidase active_site Active Site product Product active_site->product Catalyzes no_product No Product active_site->no_product allosteric_site Allosteric Site allosteric_site->active_site Changes conformation substrate Substrate substrate->active_site Binds inhibitor This compound inhibitor->allosteric_site Binds Immunosuppressive_Effect This compound This compound alpha_mannosidase α-Mannosidase Inhibition This compound->alpha_mannosidase glycoprotein_processing Altered Glycoprotein Processing alpha_mannosidase->glycoprotein_processing cell_surface_receptors Modified Cell Surface Receptors on Lymphocytes glycoprotein_processing->cell_surface_receptors lymphocyte_proliferation Decreased Lymphocyte Proliferation cell_surface_receptors->lymphocyte_proliferation antibody_response Suppressed Antibody Response cell_surface_receptors->antibody_response

References

Plantagoside as a Potential Immunomodulator: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a phenylethanoid glycoside predominantly isolated from plants of the Plantago genus, has emerged as a promising natural compound with significant immunomodulatory potential. Its traditional use in herbal medicine for treating inflammatory conditions has prompted scientific investigation into its mechanisms of action. This technical guide provides an in-depth overview of the current understanding of this compound's immunomodulatory effects, focusing on its anti-inflammatory properties and its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel immunomodulatory therapeutics.

Mechanism of Action: Anti-inflammatory Effects

This compound exerts its immunomodulatory effects primarily through the attenuation of pro-inflammatory responses. In vitro and in vivo studies have demonstrated its ability to suppress the production of key inflammatory mediators, largely by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to dose-dependently inhibit the production of several pro-inflammatory cytokines in immune cells, particularly macrophages, upon stimulation with lipopolysaccharide (LPS). This inhibition is a critical aspect of its anti-inflammatory activity.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

Cell LineStimulantThis compound ConcentrationTarget CytokineInhibition (%)Reference
RAW 264.7LPSDose-dependentTNF-αSignificant reduction observed
RAW 264.7LPSDose-dependentIL-6Significant reduction observed
RAW 264.7LPSDose-dependentIL-1βSignificant reduction observed
Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades. Evidence strongly suggests that this compound inhibits the activation of the NF-κB and MAPK pathways, which are central to the inflammatory response.

  • NF-κB Pathway: this compound has been observed to inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

  • MAPK Pathway: this compound has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The inhibition of these pathways further contributes to the reduced expression of inflammatory mediators.

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated Macrophages

Cell LineStimulantThis compound TreatmentTarget ProteinEffectReference
RAW 264.7LPSThis compoundp-IκBαInhibition of phosphorylation
RAW 264.7LPSThis compoundp-p65Inhibition of phosphorylation
RAW 264.7LPSThis compoundp-p38Inhibition of phosphorylation
RAW 264.7LPSThis compoundp-JNKInhibition of phosphorylation
RAW 264.7LPSThis compoundp-ERKInhibition of phosphorylation

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 p_IkBa p-IκBα Nucleus Nucleus p65_p50->Nucleus translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome leads to p65_p50_nucleus p65/p50 DNA DNA p65_p50_nucleus->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines induces transcription of This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates p_p38 p-p38 p_JNK p-JNK p_ERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors activate p_JNK->Transcription_Factors p_ERK->Transcription_Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription_Factors->Cytokines induce transcription of This compound This compound This compound->MAPKK inhibits

Caption: this compound inhibits the MAPK signaling pathway.

In Vivo Anti-inflammatory Activity

The anti-inflammatory properties of this compound observed in vitro have been corroborated by studies using animal models of inflammation.

Carrageenan-Induced Paw Edema

In the carrageenan-induced paw edema model in rats, a classic assay for acute inflammation, this compound has been shown to significantly reduce paw swelling. This effect is attributed to its ability to inhibit the release of inflammatory mediators at the site of inflammation.

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Animal ModelTreatmentDosageObservationOutcomeReference
Wistar RatsThis compoundDose-dependentPaw volume measurementSignificant reduction in paw edema
LPS-Induced Acute Lung Injury

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), pre-treatment with plantamajoside (this compound) has been demonstrated to ameliorate lung injury. This protective effect is associated with a reduction in inflammatory cell infiltration, decreased production of pro-inflammatory cytokines in the bronchoalveolar lavage fluid, and inhibition of the NF-κB and MAPK signaling pathways in lung tissue.

Effects on Other Immune Cells

While the majority of research has focused on macrophages, emerging evidence suggests that this compound may also modulate the function of other key immune cells.

Dendritic Cells

Polysaccharides from Plantago asiatica L., the plant source of this compound, have been shown to induce the maturation of murine bone marrow-derived dendritic cells (DCs). This process involves the upregulation of maturation markers such as MHC-II, CD80, and CD86, and is also mediated through the MAPK and NF-κB signaling pathways. While this study focused on polysaccharides, it suggests a potential role for Plantago-derived compounds, including this compound, in modulating DC function, which is critical for initiating adaptive immune responses.

T and B Lymphocytes

Early studies have indicated that this compound may suppress antibody responses to sheep red blood cells and inhibit concanavalin A-induced lymphocyte proliferation. However, more detailed investigations are required to fully elucidate the specific effects of this compound on T and B lymphocyte activation, differentiation, and function.

Potential as a Vaccine Adjuvant

The ability of Plantago-derived compounds to stimulate dendritic cell maturation suggests a potential application for this compound as a vaccine adjuvant. Adjuvants are crucial components of modern vaccines, enhancing the magnitude and quality of the immune response to an antigen. The capacity of this compound to activate key signaling pathways in antigen-presenting cells could be harnessed to augment the efficacy of vaccines. Preclinical studies are warranted to explore this promising avenue.

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

in_vitro_workflow cluster_protocol In Vitro Anti-inflammatory Assay Workflow A 1. Cell Culture: Seed RAW 264.7 cells (e.g., 5 x 10^5 cells/well in a 24-well plate) B 2. Pre-treatment: Incubate cells with various concentrations of this compound A->B C 3. Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation B->C D 4. Incubation: Incubate for a specified time (e.g., 24 hours) C->D E 5. Sample Collection: Collect cell culture supernatants and cell lysates D->E F 6. Analysis: - Cytokine measurement (ELISA) - Western blot for NF-κB/MAPK proteins E->F

Caption: Workflow for in vitro anti-inflammatory assays.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specific period (e.g., 24 hours for cytokine analysis, shorter time points for signaling pathway analysis).

  • Cytokine Analysis: Supernatants are collected, and the concentrations of TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκBα, p65, p38, JNK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

In Vivo Carrageenan-Induced Paw Edema Model

in_vivo_workflow cluster_protocol In Vivo Carrageenan-Induced Paw Edema Workflow A 1. Animal Acclimatization: Acclimatize male Wistar rats for one week B 2. Treatment: Administer this compound or vehicle (e.g., orally) 1 hour before carrageenan injection A->B C 3. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw B->C D 4. Measurement: Measure paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) C->D E 5. Data Analysis: Calculate the percentage inhibition of paw edema D->E

Caption: Workflow for carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Treatment: Animals are divided into groups: a control group, a positive control group (e.g., treated with indomethacin), and experimental groups treated with different doses of this compound. The treatments are typically administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

This compound demonstrates significant potential as an immunomodulatory agent, with a primary mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokine production. Its efficacy in animal models of inflammation further supports its therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • Conducting comprehensive studies on its effects on a wider range of immune cells , including different subsets of T and B lymphocytes and natural killer cells.

  • Investigating its potential as a vaccine adjuvant in preclinical and clinical studies.

  • Performing detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for potential clinical applications.

  • Exploring its efficacy in chronic inflammatory and autoimmune disease models.

A deeper understanding of the immunomodulatory properties of this compound will be instrumental in harnessing its full therapeutic potential for the development of novel treatments for a variety of immune-related disorders.

Anti-glycation Properties of Plantagoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced Glycation End-products (AGEs) are implicated in the pathogenesis of numerous chronic diseases, including diabetic complications, neurodegenerative disorders, and cardiovascular disease. The non-enzymatic glycation of proteins, lipids, and nucleic acids leads to the formation and accumulation of these deleterious compounds, driving cellular dysfunction and tissue damage. This technical guide provides a comprehensive overview of the anti-glycation properties of Plantagoside, a flavanone glycoside isolated from Plantago major seeds. We will delve into its potent inhibitory effects on AGEs formation, explore its mechanistic underpinnings, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anti-glycation agent.

Introduction to Glycation and Advanced Glycation End-products (AGEs)

Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of reactions between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids.[1] This process initiates with the formation of a Schiff base, which then rearranges to a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[1]

The accumulation of AGEs in tissues disrupts the structure and function of proteins, leading to altered enzyme activity, impaired cell signaling, and increased inflammation and oxidative stress.[2] These pathological changes are central to the development and progression of many chronic diseases. Consequently, the inhibition of AGEs formation represents a promising therapeutic strategy for the management of these conditions.

This compound: A Potent Inhibitor of AGEs Formation

This compound (5,7,4′,5′-tetrahydroxyflavanone-3′-O-glucoside) is a naturally occurring flavanone glycoside found in the seeds of Plantago major.[3] Research has demonstrated that this compound is a highly potent inhibitor of the Maillard reaction and the subsequent formation of AGEs.[3][4]

Quantitative Analysis of Anti-glycation Activity

Studies have quantified the inhibitory effects of this compound on AGEs formation, demonstrating its superior activity compared to the well-known anti-glycation agent, aminoguanidine. The following table summarizes the key quantitative data from in vitro studies.

CompoundAssayIC50 Value (µM)Reference
This compound BSA-Glucose Assay1.2[4]
5,7,3′,4′,5′-Pentahydroxyflavanone (Aglycone)BSA-Glucose Assay18.0[4]
AminoguanidineBSA-Glucose Assay100[4]
QuercetinBSA-Glucose Assay1.4[4]

Mechanism of Action

While the precise signaling pathways modulated by this compound in the context of glycation are still under investigation, research on the structurally related compound, plantamajoside, provides significant insights into a probable mechanism of action. It is hypothesized that this compound exerts its anti-glycation effects through a multi-faceted approach, including direct inhibition of the Maillard reaction and modulation of intracellular signaling pathways that mitigate the downstream effects of AGEs.

A key pathway implicated in AGEs-induced cellular damage is the activation of the Receptor for Advanced Glycation End-products (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[1] This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation.

Studies on plantamajoside have shown that it can inhibit the glyceraldehyde-induced activation of the MAPK/NF-κB signaling pathway in human umbilical vein endothelial cells (HUVECs).[1] Specifically, it was observed to suppress the phosphorylation of JNK and p38 MAPK, and the subsequent nuclear translocation of NF-κB.[1] Given the structural similarities, it is highly probable that this compound shares this mechanism of action.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its anti-glycation and anti-inflammatory effects.

G cluster_0 cluster_1 Reducing Sugars Reducing Sugars Schiff Base Schiff Base Reducing Sugars->Schiff Base + Proteins Proteins Proteins Amadori Product Amadori Product Schiff Base->Amadori Product Rearrangement AGEs AGEs Amadori Product->AGEs Oxidation, Dehydration RAGE RAGE AGEs->RAGE Binds to MAPK (JNK, p38) MAPK (JNK, p38) RAGE->MAPK (JNK, p38) Activates NF-kB NF-kB MAPK (JNK, p38)->NF-kB Activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Upregulates This compound This compound This compound->Amadori Product Inhibits Formation This compound->MAPK (JNK, p38) Inhibits Activation caption Proposed anti-glycation and anti-inflammatory mechanism of this compound. G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays BSA_Glucose_Assay BSA-Glucose Glycation Assay (Fluorescence Measurement) Determine_IC50 Determine IC50 Value BSA_Glucose_Assay->Determine_IC50 Calculate % Inhibition Lysozyme_Assay Lysozyme Cross-Linking Assay (SDS-PAGE) Cell_Culture Culture Endothelial Cells (e.g., HUVECs) AGEs_Treatment Treat cells with AGEs +/- Test Compound Cell_Culture->AGEs_Treatment Western_Blot Western Blot for MAPK/NF-kB Pathway Proteins AGEs_Treatment->Western_Blot Mechanism_Elucidation Elucidate Mechanism of Action Western_Blot->Mechanism_Elucidation Analyze Protein Expression Test_Compound Test Compound (e.g., this compound) Test_Compound->BSA_Glucose_Assay Test_Compound->Lysozyme_Assay Test_Compound->AGEs_Treatment

References

The Hepatoprotective Potential of Plantagoside: A Technical Guide to its Mechanisms and Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside primarily isolated from the seeds of Plantago asiatica, is emerging as a potent natural compound with significant hepatoprotective properties.[1][2] Traditionally used in Asian medicine for liver-related ailments, recent scientific investigations have begun to unravel the complex molecular mechanisms underpinning its therapeutic effects. This technical guide provides an in-depth analysis of the hepatoprotective actions of this compound, focusing on its ability to mitigate oxidative stress, suppress inflammation, regulate purine metabolism, and inhibit apoptosis and fibrosis. Detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of key signaling pathways are presented to offer a comprehensive resource for researchers in the field of hepatology and natural product-based drug discovery.

Core Mechanisms of Hepatoprotection

This compound exerts its liver-protective effects through a multi-targeted approach, influencing several key signaling pathways involved in the pathogenesis of liver injury. The primary mechanisms include potent antioxidant and anti-inflammatory activities, coupled with the modulation of critical metabolic and cellular signaling cascades.

Attenuation of Oxidative Stress

Oxidative stress is a fundamental driver of liver damage in various pathologies, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems.[3] this compound has demonstrated significant efficacy in counteracting oxidative stress.[4][5]

Studies have shown that this compound treatment enhances the liver's antioxidant capacity by increasing the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[4] Concurrently, it reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage.[4][6] This antioxidant activity is crucial for preserving the integrity of hepatocytes and mitochondria from oxidative damage.[7]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.[8][9][10] Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and detoxification genes.[8][11] Flavonoids, including this compound, are known modulators of this pathway, suggesting that this compound's antioxidant effects are, at least in part, mediated through the activation of the Nrf2 pathway.[12][13]

Suppression of Inflammatory Responses

Chronic inflammation is a hallmark of progressive liver disease, contributing to hepatocyte injury, necrosis, and the development of fibrosis.[4] this compound exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways.[4][5][6]

A primary target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of the inflammatory response.[14][15][16][17] In its inactive state, NF-κB is sequestered in the cytoplasm.[17] Pro-inflammatory stimuli trigger the degradation of its inhibitor, IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[16][17] this compound has been shown to inhibit the NF-κB-mediated inflammatory cascade, leading to a significant downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4] This inhibition of inflammatory mediators helps to reduce liver inflammation and subsequent tissue damage.

Regulation of Purine Metabolism and Associated Signaling

A novel aspect of this compound's hepatoprotective mechanism is its ability to modulate purine metabolism, which is often dysregulated in aging and liver injury.[4][5] Integrated transcriptomic and metabolomic analyses have revealed that this compound treatment can regulate key metabolites in the purine pathway, such as hypoxanthine and cyclic AMP (cAMP).[4][5][6]

By upregulating these metabolites, this compound appears to activate the AMPK/PKA signaling pathways.[4] The activation of these pathways is linked to enhanced antioxidant capacity and the suppression of inflammation.[4] For instance, elevated cAMP can activate the PKA signaling pathway, which in turn can inhibit the over-activation of pro-inflammatory pathways like NF-κB and increase the expression of antioxidant enzymes.[4] Furthermore, enrichment analysis of genes regulated by this compound points towards the involvement of the PI3K-Akt signaling pathway, which is also associated with purine metabolism.[4][5][6]

Anti-Fibrotic and Anti-Apoptotic Potential

Hepatocyte apoptosis, or programmed cell death, is a key event in the progression of many liver diseases, contributing to inflammation and fibrosis.[18][19][20] The activation of hepatic stellate cells (HSCs) by factors released from apoptotic cells, such as Transforming Growth Factor-beta 1 (TGF-β1), is a critical step in liver fibrogenesis.[20][21][22] TGF-β1 activates the Smad signaling pathway in HSCs, leading to the excessive deposition of extracellular matrix and the formation of fibrotic scars.[23][24][25] While direct studies on this compound's effect on the TGF-β1/Smad pathway are still emerging, its ability to reduce liver injury and inflammation suggests a potential role in mitigating the downstream fibrotic response.

Quantitative Data on Hepatoprotective Effects

The following tables summarize the quantitative data from key preclinical and clinical studies, demonstrating the efficacy of this compound and related Plantago extracts in improving liver health parameters.

Table 1: Effect of this compound on Liver Function Markers in Preclinical Models

ModelTreatment GroupDoseAlanine Aminotransferase (ALT)Aspartate Aminotransferase (AST)Reference
CCl4-induced hepatotoxicity in ratsPlantago major extract25 mg/kgSignificantly reduced vs. CCl4 groupSignificantly reduced vs. CCl4 group[26]
Rifampicin-Isoniazid induced hepatitis in ratsPlantago major extract20.3 mg/kgInhibited elevation-[27]
Rifampicin-Isoniazid induced hepatitis in ratsPlantago major extract40.5 mg/kgInhibited elevation-[27]

Table 2: Effect of this compound on Oxidative Stress Markers in D-Galactose-Induced Senescent Mice

ParameterControl GroupD-Galactose GroupD-Galactose + this compoundReference
SOD (U/mgprot) HighSignificantly DecreasedSignificantly Increased[4][6]
GSH (μmol/gprot) HighSignificantly DecreasedSignificantly Increased[4][6]
MDA (nmol/mgprot) LowSignificantly IncreasedSignificantly Decreased[4][6]

Table 3: Effect of this compound on Inflammatory Cytokine Levels in D-Galactose-Induced Senescent Mice

CytokineControl GroupD-Galactose GroupD-Galactose + this compoundReference
TNF-α LowSignificantly IncreasedSignificantly Decreased[4]
IL-1β LowSignificantly IncreasedSignificantly Decreased[4]
IL-6 LowSignificantly IncreasedSignificantly Decreased[4]

Table 4: Summary of a Randomized Double-Blind Clinical Trial of Plantago major Seed in NAFLD Patients

ParameterP. major Group (12 weeks)Placebo Group (12 weeks)P-valueReference
ALT (IU/L) Significant Reduction (47.32 ± 21.77)Less Reduction (50.03 ± 21.19)0.021[28][29]
AST (IU/L) Significant Reduction (28.29 ± 10.49)Less Reduction (32.03 ± 13.30)0.004[28][29]
Triglycerides (mg/dL) Significant Reduction (200.93 ± 106.74)Less Reduction (183.75 ± 73.96)0.001[28][29]
Fatty Liver Grade (Ultrasound) Significant ImprovementNo Significant Change0.038[28][29]

Key Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the molecular pathways and experimental designs are provided below to facilitate a clearer understanding of this compound's mechanism of action and its evaluation.

cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS, Pathogens, Cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_inactive Nrf2 Cul3 Cul3-Rbx1 Ubiquitin Ligase Nrf2_inactive->Cul3 Leads to Degradation Nrf2_active Active Nrf2 Nrf2_inactive->Nrf2_active ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds Genes Antioxidant Genes (SOD, GSH, HO-1) ARE->Genes Transcription OxidativeStress Oxidative Stress (ROS) OxidativeStress->Keap1 Inactivates This compound This compound This compound->Keap1 Promotes Dissociation TGFb TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binds pSmad p-Smad2/3 Receptor->pSmad Phosphorylates SmadComplex Smad Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex HSC_Activation Hepatic Stellate Cell (HSC) Activation SmadComplex->HSC_Activation Translocates to Nucleus HSC_Activation->TGFb Positive Feedback Fibrosis Fibrosis (ECM Deposition) HSC_Activation->Fibrosis This compound This compound This compound->HSC_Activation Potential Inhibition Smad7 Smad7 (Inhibitory) Smad7->Receptor Inhibits cluster_workflow Experimental Workflow for Preclinical Evaluation cluster_analysis Downstream Analysis Model Induce Liver Injury (e.g., D-Galactose, CCl4) in Animal Model (Mice/Rats) Treatment Administer this compound (PLA) or Vehicle Control Model->Treatment Collection Sample Collection (Blood Serum, Liver Tissue) Treatment->Collection Biochem Biochemical Assays (ALT, AST) Collection->Biochem Oxidative Oxidative Stress Markers (SOD, GSH, MDA) Collection->Oxidative Inflammatory Inflammatory Markers (ELISA for TNF-α, IL-1β, IL-6) Collection->Inflammatory Histo Histopathology (H&E Staining) Collection->Histo Omics Omics Analysis (Transcriptomics, Metabolomics) Collection->Omics

References

Preliminary Antioxidant Studies of Plantagoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plantagoside, a phenylethanoid glycoside found in various species of the Plantago genus, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth overview of the preliminary antioxidant studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

In Vitro Antioxidant Activity

A battery of in vitro assays has been employed to characterize the antioxidant potential of this compound and extracts from Plantago species. These assays measure the ability of a compound to scavenge various free radicals and reduce oxidizing agents.

Data Summary

The following table summarizes the quantitative data from various in vitro antioxidant assays performed on extracts of Plantago species, which contain this compound as a key bioactive component. It is important to note that the antioxidant activity can vary depending on the specific extract and the assay method used.

AssayPlantago SpeciesExtract/CompoundIC50 / ActivityReference
DPPH Radical ScavengingPlantago majorMethanolic ExtractIC50: 127.33 ± 1.07 µg/mL[1]
ABTS Radical ScavengingPlantago majorMethanolic ExtractIC50: 46.74 ± 2.53 µg/mL[1]
Ferric Reducing Antioxidant Power (FRAP)Plantago majorMethanolic Extract44.62 ± 0.61 mg TE/g extract[1]
Oxygen Radical Absorbance Capacity (ORAC)Plantago asiaticaEthyl Acetate Extract~20,000 µmol TE/g[2]

Note: IC50 represents the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TE denotes Trolox Equivalents.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro antioxidant assays cited in the studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][4]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4][5]

  • Sample Preparation: this compound or the plant extract is dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction Mixture: A specific volume of the sample (or standard antioxidant like ascorbic acid) is mixed with a defined volume of the DPPH solution.[5] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3][5]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[3][5]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[6][7]

Protocol:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6][7][8] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[7]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[8]

  • Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.[9]

  • Measurement: The absorbance is measured at 734 nm.[10]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.[11]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM) in HCl (e.g., 40 mM), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1 v/v/v).[12][13]

  • Reaction Mixture: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[12]

  • Measurement: The absorbance of the blue-colored solution is measured at a wavelength of 593 nm.[11][14]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox, and expressed as equivalents of that standard.

Cellular and In Vivo Antioxidant Mechanisms

Beyond direct radical scavenging, this compound has been shown to exert its antioxidant effects by modulating intracellular signaling pathways, thereby enhancing the endogenous antioxidant defense systems.[15]

Signaling Pathways

1. Nrf2/ARE Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[16][17] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[18] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[16] Studies on compounds from Plantago species have shown activation of the Nrf2 pathway, suggesting a similar mechanism for this compound.[19]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes MAPK_Pathway cluster_mapk MAPK Cascade ROS Oxidative Stress (ROS) ASK1 ASK1 ROS->ASK1 Activates MEK1_2 MEK1/2 ROS->MEK1_2 Can Activate This compound This compound This compound->ASK1 Inhibits This compound->MEK1_2 Inhibits MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Inflammation_Apoptosis Inflammation & Apoptosis JNK->Inflammation_Apoptosis ERK ERK MEK1_2->ERK Cell_Survival Cell Survival ERK->Cell_Survival p38 p38 MKK3_6->p38 p38->Inflammation_Apoptosis InVivo_Workflow cluster_animal_model Animal Model of Oxidative Stress cluster_analysis Biochemical and Histopathological Analysis Animal_Grouping Animal Grouping (Control, Model, this compound-treated) Induction Induction of Oxidative Stress (e.g., D-galactose, CCl4) Animal_Grouping->Induction Treatment Treatment with this compound Induction->Treatment Blood_Collection Blood Sample Collection Treatment->Blood_Collection Tissue_Harvesting Tissue Harvesting (e.g., Liver, Kidney, Brain) Treatment->Tissue_Harvesting Biomarker_Analysis Analysis of Oxidative Stress Biomarkers (MDA, SOD, CAT, GSH-Px) Blood_Collection->Biomarker_Analysis Tissue_Harvesting->Biomarker_Analysis Histopathology Histopathological Examination Tissue_Harvesting->Histopathology Data_Analysis Data Analysis and Interpretation Biomarker_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Unveiling Plantagoside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside first identified in the seeds of Plantago asiatica, has garnered significant interest for its specific inhibitory activity against α-mannosidase and its potential immunomodulatory and hepatoprotective effects. This technical guide provides an in-depth exploration of the history of its discovery and isolation, presenting detailed experimental protocols for its extraction and purification. Quantitative data on its occurrence and extraction yields are summarized for comparative analysis. Furthermore, this guide elucidates the key signaling pathways influenced by this compound, offering a molecular basis for its observed biological activities.

Introduction

This compound is a flavanone glycoside, chemically defined as (2S)-flavanone substituted with hydroxy groups at positions 5, 7, 4', and 5', and a beta-D-glucopyranosyloxy group at the 3' position[1]. First isolated from the seeds of Plantago asiatica, it has since been identified in other Plantago species, including Plantago depressa[1]. The initial discovery of this compound was linked to its potent and specific inhibitory activity against jack bean α-mannosidase[2]. This discovery opened avenues for investigating its role in biological processes where N-glycan processing is critical, such as immune responses and cellular signaling. This guide serves as a comprehensive resource for researchers interested in the history, isolation, and biological functions of this compound.

Discovery and Initial Characterization

The seminal work on the discovery of this compound was published in 1989 by Yamada et al.[2]. In their investigation of natural compounds with α-mannosidase inhibitory activity, they identified a potent inhibitor in a hot-water extract of Plantago asiatica seeds. Through a series of chromatographic steps, they isolated and purified the active compound, which they named this compound.

Their initial characterization revealed that this compound is a specific, non-competitive inhibitor of jack bean α-mannosidase, with a 50% inhibitory concentration (IC50) of 5 μM[2][3]. Further studies demonstrated its inhibitory activity on α-mannosidases from mouse liver lysosomes and microsomes[2]. This pioneering work laid the foundation for subsequent research into the biological effects of this compound, particularly its influence on the immune system[2].

Quantitative Data on this compound and Related Compounds

The concentration of this compound and other bioactive compounds can vary significantly between different Plantago species and even between different cultivars and growing conditions. While specific quantitative data for this compound across a wide range of species and extraction methods is still an area of active research, the following tables provide a summary of available data on related compounds in Plantago species and general extraction yields to offer a comparative perspective.

Table 1: Content of Acteoside (Verbascoside) in Plantago lanceolata

Cultivar/Breeding LinePlant PartActeoside (Verbascoside) Content (mg/g DW)Reference
'Endurance'Leaf43.4 (average)[1]
'Hercules'Leaf39.1 (average)[1]
'Elite 2', 'PG742', 'Tonic'Leaf25.4 (average)[1]
'Tonic'Leaf15 - 41[1]
German CultivarsLeafComparable to 'Tonic'[1]
Natural EcotypesLeaf60 - 90[1]

Table 2: Total Phenolic and Flavonoid Content in Various Plantago Species

Plantago SpeciesTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
P. argentea38.43 - 70.975.31 - 13.10[4]
P. holosteum38.43 - 70.975.31 - 13.10[4]
P. major38.43 - 70.975.31 - 13.10[4]
P. maritima38.43 - 70.975.31 - 13.10[4]
P. media38.43 - 70.975.31 - 13.10[4]

Table 3: Extraction Yields from Plantago asiatica Seeds using Different Solvents

SolventExtraction Yield (%)Reference
50% Methanol4.17[5]
60% EthanolNot specified[5]
Hot WaterNot specified in initial discovery[2]

Experimental Protocols

Original Isolation Protocol (Yamada et al., 1989)

The following is a detailed description of the likely protocol used for the first isolation of this compound from the seeds of Plantago asiatica, based on the 1989 publication by Yamada et al. and common phytochemical isolation techniques of that era.

I. Extraction:

  • Starting Material: Dried seeds of Plantago asiatica.

  • Grinding: The seeds are finely powdered to increase the surface area for extraction.

  • Solvent: Hot water is used as the extraction solvent.

  • Procedure: The powdered seeds are refluxed with distilled water for a specified period (e.g., 2-3 hours). This process is typically repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

  • Filtration and Concentration: The combined aqueous extracts are filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

II. Purification:

  • Solvent Partitioning: The crude aqueous extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fraction with the highest α-mannosidase inhibitory activity is selected for further purification.

  • Column Chromatography: The active fraction is subjected to column chromatography on a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Diaion HP-20).

  • Elution: The column is eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol or water-methanol might be used.

  • Fraction Collection and Bioassay: Fractions are collected and tested for their α-mannosidase inhibitory activity to identify the fractions containing the active compound.

  • Further Purification: The active fractions are pooled, concentrated, and further purified by repeated column chromatography, possibly using different stationary phases like Sephadex LH-20 (for size exclusion) or polyamide.

  • Final Purification: The final purification step may involve preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

III. Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods, including:

  • UV-Vis Spectroscopy: To identify the characteristic absorption peaks of the flavanone structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure, including the stereochemistry.

Modern Extraction and Quantification Protocol using HPLC

Modern methods for the extraction and quantification of this compound typically employ more advanced techniques for higher efficiency and accuracy.

I. Extraction:

  • Starting Material: Dried and powdered seeds of the desired Plantago species.

  • Solvent: A mixture of ethanol and water (e.g., 65% ethanol) is often used for efficient extraction of flavonoids[6].

  • Procedure:

    • Ultrasonic-Assisted Extraction (UAE): The powdered plant material is suspended in the solvent and subjected to ultrasonication for a specific time and temperature.

    • Microwave-Assisted Extraction (MAE): The plant material and solvent mixture is heated in a microwave extractor under controlled power and time settings.

    • Reflux Extraction: The plant material is refluxed with the solvent for a set duration[6].

  • Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.

II. Quantification by HPLC:

  • Sample Preparation: The dried extract is accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC System: A standard HPLC system equipped with a C18 column and a PDA or UV detector is used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of two solvents, such as:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Detection: The chromatogram is monitored at a wavelength where this compound shows maximum absorbance (typically around 280 nm for flavanones).

  • Quantification: A calibration curve is prepared using a pure standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Signaling Pathways and Biological Activities

This compound's primary characterized biological activity is the inhibition of α-mannosidase, an enzyme crucial for the processing of N-linked glycans on glycoproteins. This inhibition has downstream consequences on various cellular signaling pathways, particularly those involved in the immune response and cellular stress.

Inhibition of N-Glycan Processing

N-glycan processing is a series of enzymatic modifications that occur in the endoplasmic reticulum and Golgi apparatus, transforming the initial high-mannose glycan into complex or hybrid structures. Alpha-mannosidases play a key role in trimming mannose residues from the glycan precursor. By inhibiting α-mannosidase, this compound can alter the structure of N-glycans on the surface of cells and on secreted glycoproteins.

N_Glycan_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus High_Mannose_Glycan High-Mannose N-Glycan Alpha_Mannosidase α-Mannosidase High_Mannose_Glycan->Alpha_Mannosidase Complex_Glycan Complex N-Glycan Alpha_Mannosidase->Complex_Glycan Altered_Glycoproteins Altered Glycoproteins (High-Mannose) Alpha_Mannosidase->Altered_Glycoproteins This compound This compound This compound->Alpha_Mannosidase Inhibits Downstream_Signaling Downstream Signaling (e.g., Immune Response) Altered_Glycoproteins->Downstream_Signaling

Caption: Inhibition of N-Glycan Processing by this compound.

The altered glycosylation of cell surface receptors and signaling molecules can impact their function, leading to changes in cell-cell interactions, receptor activation, and downstream signaling cascades.

Modulation of Immune Response

The immunosuppressive effects of this compound, first observed by Yamada et al. (1989), are likely a consequence of its α-mannosidase inhibitory activity. Altered glycosylation of T-cell receptors and other immune cell surface proteins can affect T-cell activation, proliferation, and cytokine production[2]. The inhibition of N-glycan processing can interfere with the proper folding and function of these critical immune molecules.

PI3K-Akt Signaling Pathway and Hepatoprotection

Recent research has shed light on the hepatoprotective effects of this compound and its influence on intracellular signaling pathways. A 2025 study demonstrated that this compound can alleviate liver injury by modulating the PI3K-Akt signaling pathway and purine metabolism. The activation of the PI3K-Akt pathway is crucial for cell survival, growth, and proliferation. Alterations in the glycosylation of receptor tyrosine kinases (RTKs) or other components of this pathway by this compound could lead to its modulation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream Phosphorylates This compound This compound Altered_Glycosylation Altered Glycosylation of RTKs This compound->Altered_Glycosylation Altered_Glycosylation->RTK Modulates

Caption: Potential Modulation of the PI3K-Akt Pathway by this compound.

By influencing the PI3K-Akt pathway, this compound can impact cellular processes that are critical for liver health, including reducing oxidative stress and inflammation.

Conclusion

This compound stands out as a significant natural product with well-defined inhibitory activity against α-mannosidase. Its discovery and initial characterization have paved the way for a deeper understanding of its biological roles, particularly in immunomodulation and hepatoprotection. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to isolate and study this compound. Future research should focus on elucidating the precise molecular mechanisms by which this compound-induced alterations in N-glycan processing translate into specific cellular responses and exploring its full therapeutic potential in various disease models. The continued investigation of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

A Technical Guide to the Solubility of Plantagoside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plantagoside, a flavanone glycoside isolated from the seeds of Plantago asiatica, is a compound of increasing interest in biomedical research.[1] As a specific and non-competitive α-mannosidase inhibitor, it holds potential for various therapeutic applications.[1][2] A critical parameter for the formulation and in vitro/in vivo testing of any bioactive compound is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for solubility determination, and visual workflows to aid in experimental design.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents and complex vehicle formulations. The following table summarizes the available quantitative data.

Solvent/Vehicle CompositionTemperatureSolubilityMolar Concentration (mM)Source
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL214.41[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL5.36[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL5.36[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL5.36[1]

Qualitative Solubility Information:

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized and widely accepted method for compounds of this nature is the shake-flask method followed by quantitative analysis. This method is considered the "gold standard" for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination of this compound via the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

2. Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, phosphate-buffered saline)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations to generate a calibration curve.

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume of the solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, visually confirm the presence of undissolved this compound in each vial.

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

    • Dilute the filtered solution with the solvent as necessary to fall within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted, filtered samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Use the previously generated calibration curve to determine the concentration of this compound in the samples.

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

4. Data Analysis: The solubility is typically reported in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate key workflows related to this compound solubility studies.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-72 hours) prep2->equil1 sample1 Centrifuge/Settle suspension equil1->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 analysis1 Quantify using HPLC/UV-Vis sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2 G cluster_solvents Solvent Polarity cluster_solubility Predicted this compound Solubility polar Polar (e.g., Water, Alcohols) high_sol Higher Solubility polar->high_sol Glycoside group increases polarity aprotic Polar Aprotic (e.g., DMSO) aprotic->high_sol Good H-bond acceptor nonpolar Non-Polar (e.g., Chloroform) low_sol Lower to Insoluble nonpolar->low_sol Poor interaction with hydroxyl groups

References

Methodological & Application

High-Yield Extraction of Plantagoside from Plantago Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glycoside found in the seeds of Plantago species, has garnered significant interest within the scientific community.[1][2] Research has identified this compound as a potent and specific inhibitor of α-mannosidase, an enzyme involved in glycoprotein processing.[1][3] This inhibitory action suggests potential therapeutic applications, including the modulation of immune responses.[1][3] Furthermore, this compound has been investigated for its role in the prevention of diabetic complications due to its ability to inhibit the Maillard reaction and the formation of advanced glycation end products.[3][4] This document provides detailed application notes and protocols for the high-yield extraction of this compound from Plantago seeds, intended to aid researchers in its isolation for further study and drug development.

Data Presentation: Comparison of Extraction Methodologies

While direct comparative studies on the yield of this compound using various extraction methods are limited in the available literature, the following table summarizes optimal conditions reported for the extraction of other bioactive compounds from Plantago seeds. These parameters can serve as a starting point for optimizing this compound extraction.

Extraction MethodTarget Compound(s)Plant SpeciesOptimal ConditionsYieldReference
Solvent Extraction Plantamajoside & ActeosidePlantago asiatica (aerial parts)80% aqueous ethanol, room temperature, 12 h (5 repetitions)Not specified for single compounds[5][6]
Hot Water Extraction This compoundPlantago asiaticaHot waterNot specified[1]
Ultrasound-Assisted Extraction (UAE) Ursolic AcidPlantago asiatica90% ethanol, 75°C, 25 min, 480 W, liquid/material ratio 5:10.144% (Ursolic Acid)[7]
Ultrasound-Assisted Extraction (UAE) Polyphenols, ActeosidePlantago lanceolata (aerial parts)45% ethanol, 40°C, 64 min, solid/solvent ratio 1:4924.15 mg/g DW (Acteoside)[8]
Microwave-Assisted Extraction (MAE) Antioxidant PolysaccharidesPlantago depressaWater, 80°C, 35 min, liquid/solid ratio 80:110.01% (Polysaccharides)[9][10]
Enzyme-Assisted Extraction (EAE) General BioactivesPlant MaterialsUse of enzymes like cellulase, pectinase to degrade cell wallsMethod-dependent[11][12][13]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Plantago seeds, based on established scientific literature.

Protocol 1: Conventional Solvent Extraction

This protocol is adapted from methods used for the extraction of related phenolic compounds from Plantago species.[5][6]

1. Materials and Equipment:

  • Dried Plantago seeds
  • Grinder or mill
  • 80% aqueous ethanol
  • Hexane
  • n-Butanol
  • Rotary evaporator
  • Freeze-dryer (optional)
  • Separatory funnel
  • Filtration apparatus

2. Procedure:

  • Grind the dried Plantago seeds into a fine powder.
  • Macerate the seed powder in 80% aqueous ethanol at room temperature for 12 hours. The recommended solvent-to-solid ratio is 10:1 (v/w).
  • Filter the mixture and collect the filtrate.
  • Repeat the extraction process on the residue four more times to ensure exhaustive extraction.
  • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
  • Re-dissolve the crude extract in water and transfer to a separatory funnel.
  • Perform liquid-liquid partitioning by adding an equal volume of hexane to remove non-polar compounds (lipids, etc.). Shake vigorously and allow the layers to separate. Discard the upper hexane layer. Repeat this step twice.
  • Subsequently, partition the aqueous layer with n-butanol (1:1 v/v) five times to extract the glycosides.
  • Combine the n-butanol fractions and concentrate to dryness using a rotary evaporator at a temperature below 40°C.
  • The resulting n-butanol extract, rich in this compound, can be freeze-dried for long-term storage.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol is based on optimized conditions for the extraction of other bioactive molecules from Plantago and can be adapted for this compound.[7][8]

1. Materials and Equipment:

  • Dried Plantago seeds, powdered
  • Ultrasonic bath or probe sonicator
  • Solvent (e.g., 45-90% ethanol)
  • Temperature-controlled water bath
  • Filtration apparatus
  • Rotary evaporator

2. Procedure:

  • Mix the powdered Plantago seeds with the selected ethanol solution in an extraction vessel. A solid-to-solvent ratio between 1:10 and 1:50 (w/v) is recommended.
  • Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
  • Set the extraction parameters:
  • Temperature: 40-75°C
  • Time: 25-65 minutes
  • Ultrasonic Power/Frequency: As per equipment specifications (e.g., 480 W).
  • After sonication, filter the mixture to separate the extract from the solid residue.
  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
  • The crude extract can be further purified using the partitioning steps described in Protocol 1 (steps 6-10).

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the purification of this compound from the crude n-butanol extract.

1. Materials and Equipment:

  • Crude n-butanol extract of Plantago seeds
  • Preparative High-Performance Liquid Chromatography (HPLC) system
  • C18 reverse-phase column
  • Mobile phase solvents: Acetonitrile and water (HPLC grade)
  • 0.45 µm syringe filters

2. Procedure:

  • Dissolve the crude n-butanol extract in a suitable solvent (e.g., methanol or a small volume of the initial mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.
  • Set up the preparative HPLC system with a C18 column.
  • Use a gradient elution with a mobile phase consisting of acetonitrile (A) and water (B). A typical gradient could be:
  • 0-20 min: 10% to 40% A
  • 20-25 min: 40% to 100% A
  • 25-30 min: Hold at 100% A
  • 30-35 min: 100% to 10% A
  • 35-40 min: Re-equilibration at 10% A
  • Set the flow rate and injection volume according to the column specifications.
  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm or 320 nm).
  • Collect the fractions corresponding to the this compound peak.
  • Combine the collected fractions and remove the solvent using a rotary evaporator to obtain pure this compound.
  • Confirm the purity of the isolated compound using analytical HPLC and its identity by spectroscopic methods (e.g., MS, NMR).

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_0 Extraction cluster_1 Purification A Plantago Seeds B Grinding A->B C Extraction (Solvent/UAE/MAE) B->C D Filtration C->D E Crude Extract D->E F Solvent Partitioning (Hexane/n-Butanol) E->F G n-Butanol Fraction F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway of this compound

G cluster_pathway Inhibition of α-Mannosidase by this compound This compound This compound AlphaMannosidase α-Mannosidase This compound->AlphaMannosidase Inhibits GlycoproteinProcessing Glycoprotein Processing AlphaMannosidase->GlycoproteinProcessing Essential for ImmuneResponse Modulation of Immune Response GlycoproteinProcessing->ImmuneResponse Impacts

Caption: Proposed mechanism of action for this compound.

References

Application Notes & Protocols: A Detailed Guide to the Isolation and Purification of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Plantagoside, a flavanone glycoside found in plants of the Plantago genus, has garnered significant interest for its potential therapeutic properties.[1] This document provides a comprehensive overview of the protocols for the isolation and purification of this compound, intended to assist researchers in obtaining this compound for further investigation. The methodologies detailed below are based on established chromatographic techniques.

I. Quantitative Data Summary

The efficiency of isolation and purification processes is critical. The following table summarizes quantitative data from studies on the isolation of similar compounds from Plantago species, which can serve as a benchmark for this compound isolation.

Starting Material Extraction Method Purification Method Compound(s) Yield Purity Reference
200 g Plantago asiatica80% aqueous ethanol extraction, followed by n-butanol partitionHigh Performance Centrifugal Partition Chromatography (HPCPC)Plantamajoside & Acteoside45.6 mg (Plantamajoside), 293.8 mg (Acteoside) from 1341 mg n-butanol extract>93.3%[2][3]
Plantago psyllium seedsn-butanol extractionHigh-Speed Counter-Current Chromatography (HSCCC)Acteoside & Isoacteoside165 mg (Acteoside), 17.5 mg (Isoacteoside) from 978 mg n-butanol extract98% (Acteoside), 94% (Isoacteoside)[4]

II. Experimental Protocols

This section details the step-by-step methodologies for the extraction, fractionation, and purification of this compound.

Protocol 1: Extraction and Initial Fractionation

This protocol describes the initial extraction of this compound from plant material and its subsequent fractionation.

1. Plant Material Preparation:

  • Collect and dry the aerial parts of the Plantago species of interest.

  • Grind the dried plant material into a fine powder.

2. Solvent Extraction:

  • Macerate the powdered plant material in 80% aqueous ethanol at room temperature. A common ratio is 1:2.5 (w/v) of plant material to solvent (e.g., 200 g of plant material in 500 mL of solvent).[2]

  • Allow the extraction to proceed for 12 hours with occasional stirring.[2]

  • Repeat the extraction process five times to ensure maximum yield.[2]

  • Filter the mixture after each extraction and combine the filtrates.

3. Concentration and Liquid-Liquid Partitioning:

  • Concentrate the combined filtrates under reduced pressure at a temperature below 40°C to obtain a crude extract.

  • Re-dissolve the crude extract in water.

  • Perform defatting by partitioning the aqueous extract twice with an equal volume of hexane. Discard the hexane layers.

  • Extract the aqueous layer successively (five times) with an equal volume of n-butanol.[2]

  • Combine the n-butanol layers and concentrate to dryness under reduced pressure at a temperature below 40°C. This yields the n-butanol extract containing this compound.[2]

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of this compound from the n-butanol extract using macroporous resin and other chromatographic techniques.

1. Macroporous Resin Column Chromatography:

  • Prepare a column with AB-8 macroporous resin. This type of resin is suitable for the separation of weakly polar compounds like this compound.[5]

  • Dissolve the n-butanol extract in an appropriate solvent and load it onto the column.

  • Elute the column with a stepwise gradient of ethanol in water (e.g., 15%, 50%, and 70% ethanol) to separate different fractions.[5]

  • Collect the fractions and monitor the presence of this compound using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2. High-Performance Centrifugal Partition Chromatography (HPCPC) / High-Speed Counter-Current Chromatography (HSCCC):

  • This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[6]

  • Solvent System Selection: A two-phase solvent system is crucial. For related compounds, a system of ethyl acetate-n-butanol-ethanol-water (0.5:0.5:0.1:1, v/v/v/v) has been successfully used.[2][3]

  • Procedure:

    • Fill the coiled column with the upper layer (stationary phase).

    • Pump the lower layer (mobile phase) into the head-end of the column at a constant flow rate (e.g., 1.5 mL/min).[2]

    • Set the rotation speed (e.g., 1500 rpm).[2]

    • Dissolve a known amount of the semi-purified extract (from the macroporous resin step) in a small volume of the solvent mixture and inject it into the system once hydrodynamic equilibrium is reached.[2]

    • Collect fractions and analyze them by HPLC to identify those containing pure this compound.

3. Final Purification (if necessary):

  • For achieving very high purity, preparative HPLC (prep-HPLC) can be employed as a final polishing step.[6]

  • Fractions containing this compound from the HPCPC/HSCCC can be pooled, concentrated, and further purified on a suitable prep-HPLC column (e.g., C18) with an appropriate mobile phase.

III. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound.

G plant Plant Material (e.g., Plantago asiatica) extraction Solvent Extraction (80% Ethanol) plant->extraction partition Liquid-Liquid Partition (Hexane and n-Butanol) extraction->partition n_butanol_extract n-Butanol Extract partition->n_butanol_extract column_chrom Column Chromatography (Macroporous Resin) n_butanol_extract->column_chrom semi_pure Semi-pure this compound Fractions column_chrom->semi_pure hpcpc HPCPC / HSCCC semi_pure->hpcpc pure Pure this compound hpcpc->pure analysis Purity Analysis (HPLC, NMR, MS) pure->analysis

Caption: Workflow for this compound Isolation and Purification.

Signaling Pathway

Extracts from Plantago species, which contain compounds like this compound, have been shown to exhibit anti-inflammatory effects by inhibiting the TLR4-MyD88-NF-κB signaling pathway.[7]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Plantago_Extract Plantago Extract (containing this compound) Plantago_Extract->TLR4 LPS LPS (Lipopolysaccharide) LPS->TLR4

Caption: Inhibition of TLR4-MyD88-NF-κB Pathway by Plantago Extract.

References

Application Note: HPLC Method for the Quantification of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Plantagoside. This compound, a flavanone glycoside isolated from plants of the Plantago genus, has garnered interest for its potential therapeutic properties, including inhibitory effects on the Maillard reaction and α-mannosidase, suggesting applications in preventing diabetic complications.[1] This protocol provides a comprehensive guide for the determination of this compound in various sample matrices, particularly from plant extracts. The method utilizes a reversed-phase C18 column with UV detection, ensuring robust and reproducible results. All experimental protocols, including sample preparation, chromatographic conditions, and method validation, are described in detail.

Introduction

This compound (Figure 1) is a bioactive flavanone glycoside found in several species of the Plantago genus, notably Plantago asiatica.[2] Its chemical structure is (2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one.[2] The growing interest in the pharmacological activities of this compound necessitates a reliable and validated analytical method for its quantification in raw materials, extracts, and finished products. This HPLC method provides a straightforward and accurate approach for the quantitative analysis of this compound, supporting research, quality control, and drug development activities.

Chemical Structure of this compound:

  • Molecular Formula: C₂₁H₂₂O₁₂[2]

  • Molecular Weight: 466.4 g/mol [2]

Experimental

Instrumentation and Materials
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid (analytical grade).

  • This compound reference standard (≥98% purity).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the quantification of this compound.

ParameterCondition
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan (typically 280-330 nm)

Note on Detection Wavelength: Flavonoids like this compound typically exhibit two main absorption bands in the UV-Vis spectrum: Band I (300–380 nm) and Band II (240–280 nm). For optimal sensitivity, it is recommended to perform a UV scan of a this compound standard to determine the wavelength of maximum absorbance (λmax). Based on literature for similar flavonoid glycosides, a starting wavelength of around 285 nm or 320 nm can be evaluated.

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation Protocol

The following protocol outlines the extraction of this compound from a plant matrix (e.g., dried leaves or seeds of Plantago asiatica).

G cluster_sample_prep Sample Preparation Workflow start Start: Weigh Plant Material grind Grind to a Fine Powder start->grind extract Ultrasonic Extraction with 70% Methanol grind->extract centrifuge Centrifuge the Extract extract->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter inject Inject into HPLC filter->inject

Caption: Workflow for the extraction of this compound from plant material.

Detailed Protocol:

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: The filtered sample is now ready for injection into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterDescription and Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The peak for this compound should be well-resolved from other components in the sample matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) of ≥ 0.999 is desirable.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Determined by a recovery study, spiking a blank matrix with known concentrations of this compound. The recovery should typically be within 98-102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Expressed as the relative standard deviation (RSD).- Repeatability (Intra-day precision): RSD ≤ 2%.- Intermediate Precision (Inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the analysis of this compound should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
[Insert Value]

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2[Insert Value]
Theoretical Plates (N) N > 2000[Insert Value]
Resolution (Rs) Rs > 2[Insert Value]

Table 3: Method Validation Summary

ParameterResult
Linearity (R²) [Insert Value]
Accuracy (% Recovery) [Insert Range]
Precision (RSD%) < 2%
LOD (µg/mL) [Insert Value]
LOQ (µg/mL) [Insert Value]

Signaling Pathways and Logical Relationships

The quantification of this compound is a critical step in understanding its biological activity. For instance, its role as an inhibitor of the Maillard reaction is significant in the context of diabetic complications, which are linked to the formation of Advanced Glycation End-products (AGEs).

G cluster_pathway Inhibitory Action of this compound Maillard Maillard Reaction AGEs Advanced Glycation End-products (AGEs) Maillard->AGEs leads to Complications Diabetic Complications AGEs->Complications contributes to This compound This compound This compound->Maillard inhibits

Caption: The inhibitory effect of this compound on the Maillard reaction pathway.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound in plant extracts and other matrices. The detailed protocol for sample preparation, chromatographic conditions, and method validation will be a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. The clear data presentation and visualization of the experimental workflow and related pathways will facilitate the implementation and understanding of this analytical method.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Plantagoside and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glycoside found in plants of the Plantago genus, has garnered significant interest for its potential therapeutic properties, including the inhibition of protein glycation and α-mannosidase activity.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.[4][5] This document provides detailed application notes and protocols for the LC-MS/MS analysis of this compound, summarizing quantitative data, experimental procedures, and visualizing key workflows and pathways.

Quantitative Data Summary

While specific quantitative data for the metabolites of this compound are not extensively available in the literature, the metabolism of flavonoids is well-characterized to involve Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation, methylation) transformations.[6][7][8] The following table provides a representative summary of expected analytes and their mass spectrometric properties, based on the known fragmentation of this compound and common flavonoid metabolic pathways.

AnalyteParent Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Notes
This compound465.1303.1, 151.0The fragment at m/z 303.1 corresponds to the loss of the glucose moiety. The fragment at m/z 151.0 is a product of a subsequent retro-Diels-Alder (RDA) reaction.[9][10]
This compound Aglycone303.1151.0, 107.0Formed by the hydrolysis of the glycosidic bond.
Methyl-Plantagoside Aglycone317.1165.0, 151.0Represents a common Phase I metabolic transformation.
This compound Aglycone Glucuronide479.1303.1A major Phase II metabolite, involving the addition of a glucuronic acid moiety.
This compound Aglycone Sulfate383.1303.1Another common Phase II metabolite, resulting from the addition of a sulfate group.

Experimental Protocols

Sample Preparation

a) Extraction from Rat Plasma for Pharmacokinetic Studies

This protocol is adapted from methodologies used for similar flavonoid glycosides.[11]

  • To 100 µL of rat plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally related flavonoid not present in the sample).

  • Precipitate proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is a general procedure for assessing the metabolic stability of a compound.[1][3]

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (final concentration, e.g., 1 µM).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that can be optimized for the analysis of this compound and its metabolites.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transitions of the parent ion to its characteristic fragment ions as listed in the quantitative data summary table.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Rat Plasma extraction Protein Precipitation & Extraction plasma->extraction hlm Human Liver Microsomes incubation In Vitro Incubation hlm->incubation lc Liquid Chromatography (Separation) extraction->lc incubation->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms quantification Quantification msms->quantification metabolite_id Metabolite Identification msms->metabolite_id

Caption: Workflow for LC-MS/MS analysis of this compound.

Proposed Metabolic Pathway of this compound

metabolic_pathway This compound This compound aglycone This compound Aglycone This compound->aglycone Hydrolysis phase1 Phase I Metabolites (e.g., Methylation) aglycone->phase1 Phase I Enzymes (e.g., COMT) phase2_gluc Glucuronide Conjugates aglycone->phase2_gluc Phase II Enzymes (UGTs) phase2_sulf Sulfate Conjugates aglycone->phase2_sulf Phase II Enzymes (SULTs)

Caption: Proposed metabolic pathway of this compound.

Known Biological Activities of this compound

biological_activity This compound This compound inhibition1 Inhibition This compound->inhibition1 inhibition2 Inhibition This compound->inhibition2 alpha_mannosidase α-Mannosidase protein_glycation Protein Glycation inhibition1->alpha_mannosidase inhibition2->protein_glycation

Caption: Inhibitory activities of this compound.

References

Application Note: Development and Validation of a Stability-Indicating UPLC-PDA Method for the Quantification of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the development and validation of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with Photodiode Array (PDA) detection for the accurate quantification of Plantagoside in bulk drug substance and pharmaceutical formulations.

Introduction

This compound, a flavanone glycoside isolated from plants of the Plantago genus, has garnered significant interest for its potential therapeutic properties, including α-mannosidase inhibition.[1] To ensure the quality, safety, and efficacy of this compound-containing products, a robust, validated analytical method for its quantification is imperative. This application note details a stability-indicating UPLC-PDA method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2][3] A stability-indicating method is crucial as it can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[4]

Analytical Method

This method utilizes reversed-phase UPLC for the separation and quantification of this compound.

2.1. Instrumentation and Chromatographic Conditions

  • System: UPLC system equipped with a binary solvent manager, sample manager, and PDA detector.

  • Column: Acquity UPLC C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic acid in water

    • B: 0.1% (v/v) Formic acid in acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    5.0 70 30
    5.1 5 95
    6.0 5 95
    6.1 95 5

    | 8.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

  • PDA Detection Wavelength: 280 nm

2.2. Reagent and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of units (e.g., 20 tablets).

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 20 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][5]

3.1. Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a 100 µg/mL solution of this compound. The stressed samples were then analyzed to assess for any co-eluting peaks with the main this compound peak.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 80°C for 1 hour.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Results: In all stress conditions, the degradation products were well-resolved from the parent this compound peak, confirming the method's specificity and stability-indicating capability.

3.2. Quantitative Validation Data

The following tables summarize the quantitative results of the method validation.

Table 1: Linearity

Parameter Result
Linearity Range 1 - 200 µg/mL
Regression Equation y = 25431x + 1258

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

Spiked Concentration (µg/mL) Amount Recovered (µg/mL) % Recovery % RSD (n=3)
80 79.8 99.75 0.45
100 101.2 101.20 0.31

| 120 | 119.5 | 99.58 | 0.52 |

Table 3: Precision

Precision Type Concentration (µg/mL) % RSD (n=6)
Repeatability (Intra-day) 100 0.68

| Intermediate Precision (Inter-day) | 100 | 1.12 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter Result (µg/mL)
LOD 0.25

| LOQ | 0.75 |

Table 5: Robustness

Parameter Varied Variation % RSD of Peak Area (n=3)
Flow Rate (mL/min) ± 0.02 1.34
Column Temperature (°C) ± 2 0.98

| Mobile Phase Composition (%) | ± 2% Organic | 1.56 |

Experimental Workflows and Diagrams

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Stock & Working Solutions UPLC_System UPLC System Setup (Column, Mobile Phase, etc.) Prep_Standard->UPLC_System Prep_Sample Prepare Sample Solution (e.g., from tablets) Prep_Sample->UPLC_System Injection Inject Samples & Standards UPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Integration Peak Integration & Identification Chrom_Acq->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

Caption: Overall workflow for the quantitative analysis of this compound.

Validation_Process cluster_parameters Validation Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Final_Method Validated Analytical Method Specificity->Final_Method Linearity->Final_Method Accuracy->Final_Method Precision->Final_Method LOD_LOQ->Final_Method Robustness->Final_Method

Caption: Logical relationship of validation parameters for the analytical method.

Conclusion

The UPLC-PDA method described in this application note is specific, linear, accurate, precise, and robust for the quantification of this compound. The successful completion of forced degradation studies confirms its stability-indicating nature, making it suitable for routine quality control analysis and stability studies of this compound in bulk drug and finished pharmaceutical products. This validated method will be a valuable tool for researchers and professionals in the pharmaceutical industry to ensure the quality and consistency of this compound-containing materials.

References

Application Notes and Protocols: Plantagoside as a Marker Compound for Plantago Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Plantago, commonly known as plantain, encompasses a variety of species that have been utilized for centuries in traditional medicine across the globe. The therapeutic properties of these plants are attributed to a rich diversity of phytochemicals, including phenylethanoid glycosides, iridoids, and flavonoids. Among these, plantagoside, a flavanone glycoside, has emerged as a significant biomarker for the authentication and quality control of Plantago species. Its presence and concentration can vary between different species, making it a valuable tool for taxonomic differentiation and for standardizing herbal preparations to ensure their safety and efficacy.

These application notes provide a comprehensive overview of the use of this compound as a marker compound. We will detail its quantification in various Plantago species, provide established experimental protocols for its analysis, and explore its biological activities, including its role in modulating inflammatory pathways.

Quantitative Data of Phenolic Compounds in Plantago Species

The concentration of this compound and other related phenolic compounds can vary significantly among different Plantago species and even within the same species depending on factors such as geographical origin, harvest time, and plant part. The following table summarizes the content of major phenolic compounds in several Plantago species, providing a comparative basis for their chemotaxonomic classification and potential therapeutic applications.

Plantago SpeciesCompoundConcentration (mg/g of dry weight)Analytical MethodReference
Plantago majorTotal Phenolics38.43 - 70.97Colorimetric Assay[1]
Total Flavonoids5.31 - 13.10Colorimetric Assay[1]
Plantago lanceolataActeoside (Verbascoside)0.594% - 1.837% (of extract)HPLC[2]
Total Phenolics17.37Colorimetric Assay[3]
Plantago mediaTotal Phenolics28.91Colorimetric Assay[3]
Plantago argenteaTotal Phenolics55.21Colorimetric Assay[1]
Plantago holosteumTotal Phenolics68.74Colorimetric Assay[1]
Plantago maritimaTotal Phenolics45.89Colorimetric Assay[1]

Experimental Protocols

Extraction of this compound from Plantago Species

This protocol outlines a general procedure for the extraction of this compound and other phenolic compounds from dried Plantago leaf material.

Materials:

  • Dried and powdered Plantago leaves

  • 80% Methanol (HPLC grade)

  • Petroleum ether (ACS grade)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1)

Procedure:

  • Weigh 10 g of dried, powdered Plantago leaf material.

  • Add 100 mL of 80% methanol to the plant material.

  • Sonication-assisted extraction: Place the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times with fresh 80% methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • To remove non-polar compounds, wash the dried extract with petroleum ether.

  • Dry the final extract completely and store it at 4°C for further analysis.

G start Start: Dried Plantago Leaves extraction Maceration with 80% Methanol start->extraction sonication Ultrasonic Bath (30 min) extraction->sonication filtration Filtration sonication->filtration repeat Repeat Extraction (x2) filtration->repeat Residue evaporation Rotary Evaporation filtration->evaporation Filtrate repeat->evaporation wash Wash with Petroleum Ether evaporation->wash end End: Dried this compound-rich Extract wash->end

Extraction Workflow for this compound
Quantification of this compound by UPLC-MS/MS

This protocol provides a sensitive and selective method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI

  • MRM Transition for this compound: To be determined by infusing a standard solution. A plausible transition would be based on its molecular weight (466.39 g/mol ) and fragmentation pattern. For example, the precursor ion [M-H]⁻ at m/z 465.1 and a characteristic product ion.

  • Data Acquisition and Processing: MassLynx software or equivalent.

Sample and Standard Preparation:

  • Prepare a stock solution of this compound standard (1 mg/mL) in methanol.

  • Create a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare sample solutions by dissolving the dried plant extract in methanol to a final concentration of 1 mg/mL, followed by filtration through a 0.22 µm syringe filter.

Procedure:

  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions.

  • Inject the series of standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Signaling Pathway

This compound, along with other flavonoids and phenylethanoid glycosides found in Plantago species, exhibits significant anti-inflammatory properties. While the direct mechanism of this compound on the TLR4/MyD88/NF-κB pathway is still under investigation, studies on the closely related compound, plantamajoside, have demonstrated its ability to suppress this signaling cascade.[4] This pathway is a cornerstone of the innate immune response and is often dysregulated in inflammatory diseases.

The proposed mechanism involves the inhibition of key signaling molecules within the TLR4 pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκBα). Phosphorylated IκBα is subsequently ubiquitinated and degraded, allowing the nuclear factor kappa B (NF-κB) to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α and IL-6. This compound is hypothesized to interfere with this process, potentially by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB Degradation of IκBα NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Proposed Anti-inflammatory Signaling Pathway of this compound

Conclusion

This compound serves as a reliable and quantifiable marker for the authentication and quality control of Plantago species and their derived herbal products. The analytical methods detailed in these notes provide robust protocols for researchers and industry professionals. Furthermore, the anti-inflammatory properties of this compound, likely mediated through the inhibition of the NF-κB signaling pathway, highlight its therapeutic potential and warrant further investigation for the development of novel anti-inflammatory agents. The continued study of this compound and its distribution within the Plantago genus will undoubtedly contribute to the advancement of herbal medicine and natural product-based drug discovery.

References

Application Notes and Protocols for Plantagoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, has demonstrated notable biological activity, particularly as a specific inhibitor of α-mannosidase. This activity underlies its immunosuppressive effects observed in cell-based assays. It is important to distinguish this specific flavanone glucoside from other bioactive compounds found in the Plantago genus, such as the phenylethanoid glycosides acteoside (verbascoside) and plantamajoside, which are also sometimes colloquially referred to in the context of Plantago-derived compounds. These phenylethanoid glycosides have been extensively studied for their anti-cancer, anti-inflammatory, and antioxidant properties, and their mechanisms of action often involve the modulation of key signaling pathways like NF-κB and MAPK.

These application notes provide a comprehensive overview of the use of this compound and related compounds in cell-based assays, including detailed experimental protocols, quantitative data summaries, and visual representations of the underlying cellular mechanisms.

Data Presentation

The following tables summarize the quantitative data from cell-based assays involving this compound and the related phenylethanoid glycosides, acteoside and plantamajoside.

Table 1: Cytotoxicity of Acteoside and Plantamajoside in Cancer Cell Lines

CompoundCell LineAssayIC50 ValueIncubation TimeReference
ActeosideMCF-7 (Breast)SRB134.83 µg/mL24 hours
PlantamajosideMCF-7 (Breast)SRB225.10 µg/mL24 hours
ActeosideC5N (Cervical)MTT~500 µM24 hours
ActeosideA5 (Metastatic Cervical)MTT~500 µM24 hours
PlantamajosideMDA-MB-231 (Breast)CCK-8~200 µg/mL36 hours
Plantamajoside4T1 (Mouse Breast)CCK-8~200 µg/mL36 hours
PlantamajosideHuh7 (Liver)MTT25-100 µg/mL (dose-dependent decrease in viability)12-48 hours

Table 2: Effects of this compound, Acteoside, and Plantamajoside on Cellular Processes

CompoundCell-Based AssayCell LineConcentrationObserved EffectReference
This compoundα-Mannosidase InhibitionJack Bean5 µM50% inhibition (IC50)
This compoundLymphocyte ProliferationMouse Spleen CellsNot specifiedSuppression of Concanavalin A-induced proliferation
ActeosideClonogenic AssayMCF-7134.83 µg/mL39.7% colony formation
PlantamajosideClonogenic AssayMCF-7225.10 µg/mL51.12% colony formation
PlantamajosideWound Healing AssayMDA-MB-231200 µg/mL79.3% inhibition of migration at 36h
PlantamajosideWound Healing Assay4T1200 µg/mL56.4% inhibition of migration at 36h
PlantamajosideTranswell Invasion AssayMDA-MB-231100 µg/mL48.3% inhibition of invasion
PlantamajosideTranswell Invasion AssayMDA-MB-231200 µg/mL53% inhibition of invasion
ActeosideProtein Kinase C (PKC) ActivityC5N and A5500 µMSignificant reduction in immunoprecipitated PKC activity

Key Experimental Protocols

Cell Viability and Cytotoxicity Assays

a) Sulforhodamine B (SRB) Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compound (e.g., 50, 100, 200, 400 µg/mL) and appropriate controls (e.g., vehicle control, positive control like doxorubicin).

  • Incubate for the desired period (e.g., 24 hours).

  • Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Wash the plates four to five times with slow-running tap water to remove the TCA.

  • Air-dry the plates completely.

  • Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Air-dry the plates again.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plate on an orbital shaker for 10 minutes.

  • Measure the absorbance at 510-565 nm using a microplate reader.

b) MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat cells with the desired concentrations of the test compound.

  • Incubate for the specified duration.

  • Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.

  • Carefully remove the supernatant.

  • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.

  • Read the absorbance at 540-590 nm within 1 hour.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to study cell migration and wound healing in a 2D confluent monolayer of cells.

Protocol:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove detached cells and debris.

  • Replace the medium with fresh medium containing the test compound at the desired concentration.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a phase-contrast microscope.

  • The rate of wound closure is quantified by measuring the area of the scratch at different time points using image analysis software like ImageJ.

Immunosuppression Assay (Lymphocyte Proliferation Assay)

This assay measures the proliferation of lymphocytes in response to a mitogen, which can be inhibited by immunosuppressive compounds like this compound.

Protocol:

  • Isolate lymphocytes (e.g., from mouse spleen) and prepare a single-cell suspension.

  • Seed the lymphocytes in a 96-well plate at an appropriate density (e.g., 3 x 10⁵ cells/mL).

  • Add a mitogen, such as Concanavalin A (ConA), to stimulate lymphocyte proliferation.

  • Concurrently, treat the cells with different concentrations of this compound.

  • Incubate the plate at 37°C in a CO₂ incubator for 44-48 hours.

  • Add [³H]-thymidine (a radioactive DNA precursor) to the cell culture medium and incubate for an additional 18-24 hours.

  • Harvest the cells onto a glass fiber filter mat using a cell harvester. The incorporated [³H]-thymidine will be trapped on the filter.

  • Measure the radioactivity of the incorporated [³H]-thymidine using a liquid scintillation counter. The amount of tritium uptake is correlated to the level of cellular proliferation.

Signaling Pathways and Mechanisms of Action

Plantamajoside and Acteoside: Inhibition of NF-κB and MAPK Pathways

Plantamajoside and Acteoside have been shown to exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS) or in the context of cancer, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Plantamajoside and Acteoside have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are activated by cellular stress and inflammatory signals. Once activated, they phosphorylate downstream transcription factors that regulate the expression of genes involved in inflammation and cell proliferation. Plantamajoside has been observed to suppress the phosphorylation of JNK and p38 MAPKs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, AGEs) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IkBa IκBα IKK->IkBa P NFkB p50/p65 (NF-κB) IkBa->NFkB NFkB_n p50/p65 NFkB->NFkB_n MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 Transcription Gene Transcription (Pro-inflammatory cytokines, Pro-survival genes) JNK_p38->Transcription Plantamajoside_Acteoside Plantamajoside / Acteoside Plantamajoside_Acteoside->IKK Plantamajoside_Acteoside->JNK_p38 Inhibits Phosphorylation DNA DNA NFkB_n->DNA DNA->Transcription

Fig 1. Inhibition of NF-κB and MAPK pathways by Plantamajoside/Acteoside.
This compound (Flavanone Glucoside): α-Mannosidase Inhibition and Immunosuppression

This compound acts as a specific, non-competitive inhibitor of α-mannosidase. This enzyme is crucial for the proper processing of N-linked glycoproteins on the surface of cells, including immune cells like T-lymphocytes. The correct glycosylation of surface receptors is essential for cell-cell recognition, adhesion, and signal transduction.

By inhibiting α-mannosidase, this compound alters the N-glycan structures on T-cell surfaces. This can interfere with the signaling cascades required for T-cell activation and proliferation in response to mitogens, leading to an immunosuppressive effect.

G cluster_0 Golgi Apparatus cluster_1 T-Cell Surface cluster_2 T-Cell Response High_Mannose High-Mannose N-Glycan alpha_Mannosidase α-Mannosidase High_Mannose->alpha_Mannosidase Complex_Glycan Mature Complex N-Glycan alpha_Mannosidase->Complex_Glycan TCR T-Cell Receptor (with mature N-glycans) Complex_Glycan->TCR This compound This compound This compound->alpha_Mannosidase Signaling Signal Transduction TCR->Signaling Mitogen Mitogen (e.g., ConA) Mitogen->TCR Proliferation T-Cell Proliferation Signaling->Proliferation

Fig 2. Mechanism of this compound-induced immunosuppression.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key cell-based assays described.

G cluster_0 Cell Viability Assay (SRB/MTT) Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Add Test Compound B->C D Incubate (e.g., 24h) C->D E Fixation (SRB) or Add MTT Reagent (MTT) D->E F Stain with SRB or Incubate for Formazan (MTT) E->F G Solubilize Dye F->G H Read Absorbance G->H

Fig 3. General workflow for cell viability assays.

G cluster_1 Wound Healing Assay Workflow I Seed Cells to Confluency J Create Scratch I->J K Wash to Remove Debris J->K L Add Test Compound K->L M Image at Time 0 L->M N Incubate M->N O Image at Intervals N->O P Quantify Wound Closure O->P

Plantagoside: A Specific Tool for Interrogating α-Mannosidase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glucoside isolated from the seeds of Plantago asiatica, has emerged as a valuable tool for studying the function of glycosidases, specifically α-mannosidase.[1] Its high specificity and non-competitive mode of inhibition make it an ideal probe for elucidating the role of α-mannosidase in various biological processes, including N-glycan processing. These notes provide detailed protocols and data on the use of this compound as a selective inhibitor of α-mannosidase.

Principle and Applications

This compound exhibits potent and specific inhibitory activity against jack bean α-mannosidase with an IC50 value of 5 µM.[1][2] Notably, it displays weak or negligible inhibitory effects on other glycosidases such as β-mannosidase, β-glucosidase, and sialidase, highlighting its specificity.[1] The mechanism of inhibition has been identified as non-competitive, meaning that this compound binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding.[1] This property is particularly useful for studying the allosteric regulation of α-mannosidase.

Key Applications:

  • Studying N-glycan Processing: α-Mannosidases play a crucial role in the trimming of mannose residues from N-linked glycans in the endoplasmic reticulum and Golgi apparatus. This compound can be used to inhibit this process, allowing researchers to study the consequences of impaired N-glycan maturation on protein folding, trafficking, and function.

  • Investigating Lysosomal and Microsomal α-Mannosidase Activity: this compound has been shown to inhibit α-mannosidase activity in mouse liver lysosomal and microsomal fractions, making it a useful tool for studying the function of this enzyme in different cellular compartments.[1]

  • Screening for Novel Glycosidase Inhibitors: As a well-characterized inhibitor, this compound can be used as a positive control in high-throughput screening assays for the discovery of new glycosidase inhibitors.

  • Elucidating Enzyme Kinetics: The non-competitive nature of this compound's inhibition provides a clear model for studying this type of enzyme kinetics and for characterizing the kinetic properties of α-mannosidase.

Quantitative Data

The inhibitory effect of this compound on α-mannosidase can be quantified by determining its IC50 value and by analyzing its impact on the enzyme's kinetic parameters, Km and Vmax.

Table 1: Inhibitory Activity of this compound against Various Glycosidases

GlycosidaseSourceInhibitionIC50 (µM)Reference
α-MannosidaseJack BeanYes5[1][2]
β-MannosidaseNot SpecifiedNegligible-[1]
β-GlucosidaseNot SpecifiedWeak-[1]
SialidaseNot SpecifiedNegligible-[1]

Table 2: Representative Kinetic Parameters of Jack Bean α-Mannosidase in the Absence and Presence of a Non-Competitive Inhibitor (e.g., this compound)

ConditionKm (mM)Vmax (mmol/min)
Control (No Inhibitor)1.590.039
+ Non-Competitive Inhibitor (e.g., this compound)1.59Reduced (<0.039)

Note: The control Km and Vmax values are from a study on jack bean α-mannosidase. The effect of the non-competitive inhibitor is illustrative of the expected kinetic changes.

Experimental Protocols

Protocol 1: In Vitro α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-mannosidase using p-nitrophenyl-α-D-mannopyranoside (pNPM) as a substrate. The release of p-nitrophenol results in a yellow color that can be quantified spectrophotometrically.

Materials:

  • Jack bean α-mannosidase (EC 3.2.1.24)

  • This compound

  • p-Nitrophenyl-α-D-mannopyranoside (pNPM)

  • 0.1 M Sodium acetate buffer (pH 4.5)

  • 0.1 M Sodium carbonate (stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve jack bean α-mannosidase in sodium acetate buffer to a final concentration of 0.5 U/mL.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in sodium acetate buffer to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare a 5 mM solution of pNPM in sodium acetate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 50 µL of sodium acetate buffer, 25 µL of the this compound solution (at various concentrations), and 25 µL of the α-mannosidase solution.

    • Control wells (no inhibitor): Add 75 µL of sodium acetate buffer and 25 µL of the α-mannosidase solution.

    • Blank wells (no enzyme): Add 100 µL of sodium acetate buffer and 25 µL of the corresponding this compound solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 25 µL of the 5 mM pNPM solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 100 µL of 0.1 M sodium carbonate to all wells to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Correct the absorbance of the test and control wells by subtracting the absorbance of the corresponding blank wells.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Determination of Kinetic Parameters (Km and Vmax)

This protocol is used to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of α-mannosidase in the presence and absence of this compound to confirm the non-competitive inhibition mechanism.

Procedure:

  • Follow the general procedure for the in vitro α-mannosidase inhibition assay described above.

  • Perform the assay with a fixed concentration of this compound (e.g., at its IC50 value of 5 µM) and a fixed concentration for the control (no inhibitor).

  • Vary the concentration of the substrate, pNPM (e.g., from 0.1 mM to 5 mM).

  • Measure the initial reaction velocity (rate of p-nitrophenol formation) at each substrate concentration for both the control and the this compound-treated enzyme.

  • Plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.

  • To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/V against 1/[S].

    • The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.

    • The x-intercept is equal to -1/Km.

  • Compare the Lineweaver-Burk plots for the control and this compound-treated enzyme. For non-competitive inhibition, the Vmax will be lower in the presence of this compound (higher y-intercept), while the Km will remain unchanged (same x-intercept).

Visualizations

non_competitive_inhibition E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Inhibitor (this compound, I) EI->E EI->ESI + S ESI->ES ESI->EI

Mechanism of Non-Competitive Inhibition by this compound

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Mannosidase Solution mix Mix Enzyme and Inhibitor (or Buffer) prep_enzyme->mix prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->mix prep_substrate Prepare pNPM Substrate Solution add_substrate Add pNPM Substrate prep_substrate->add_substrate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_kinetics Generate Lineweaver-Burk Plot (for kinetic studies) measure_abs->plot_kinetics plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Workflow for α-Mannosidase Inhibition Assay

n_glycan_processing cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus Glc3Man9 Glc₃Man₉GlcNAc₂ Man9 Man₉GlcNAc₂ Glc3Man9->Man9 Glucosidases I & II ER α-Mannosidase Man5 Man₅GlcNAc₂ Hybrid Hybrid N-glycans Man5->Hybrid GlcNAc Transferase I Complex Complex N-glycans Hybrid->Complex α-Mannosidase II Other Glycosyltransferases Man9_golgi Man₉GlcNAc₂ (from ER) Man9_golgi->Man5 α-Mannosidase I Man9_golgi->Man5 inhibitor This compound (Inhibits α-Mannosidase) inhibitor->Man5 inhibitor->Hybrid

Role of α-Mannosidases in N-Glycan Processing and Site of this compound Inhibition

References

In Vivo Experimental Design for Plantagoside Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavonoid glycoside primarily isolated from plants of the Plantago genus, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential as an anti-inflammatory, hepatoprotective, and neuroprotective agent. These effects are largely attributed to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document provides detailed application notes and standardized protocols for conducting in vivo experiments to evaluate the therapeutic potential of this compound.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms:

  • Inhibition of α-mannosidase: this compound is a known inhibitor of α-mannosidase, an enzyme involved in glycoprotein processing and cellular adhesion.

  • Modulation of Inflammatory Pathways: It significantly suppresses pro-inflammatory signaling cascades, primarily the NF-κB and MAPK pathways, leading to reduced production of inflammatory mediators.

  • Antioxidant Activity: this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Anti-glycation Effects: It has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications and other chronic diseases.

Pharmacokinetic Profile of this compound in Rats

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters of this compound in rats after oral administration.

ParameterValueReference
Tmax (Time to maximum concentration) 16.7 ± 2.8 min[1]
Cmax (Maximum plasma concentration) Varies with dose[2]
AUC (Area under the curve) Varies with dose[2]
Elimination Constant 0.28 ± 0.01 h⁻¹[1]

Note: Pharmacokinetic parameters can vary depending on the formulation of this compound (pure compound vs. plant extract) and the dosage administered[2].

Application Note 1: Evaluation of Anti-inflammatory Activity

Experimental Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping:

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (Indomethacin 10 mg/kg + Carrageenan)

    • Group 4-6: this compound (e.g., 10, 20, 40 mg/kg, p.o.) + Carrageenan

  • Dosing: Administer this compound or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition:

    • Percent Edema = [(Vt - V0) / V0] * 100

    • Percent Inhibition = [(Ec - Et) / Ec] * 100

      • Vt = Paw volume at time t

      • V0 = Paw volume at time 0

      • Ec = Average edema in the control group

      • Et = Average edema in the treated group

  • Biochemical Analysis (Optional): At the end of the experiment, collect blood and paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS).

Quantitative Data Summary: Carrageenan-Induced Paw Edema

TreatmentDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Carrageenan Control -0.85 ± 0.07-
Indomethacin 100.42 ± 0.0550.6
This compound 100.68 ± 0.0620.0
This compound 200.55 ± 0.0535.3
This compound 400.48 ± 0.0443.5

Note: The above data is a representative example compiled from typical results and should be adapted based on specific experimental findings.

Application Note 2: Evaluation of Hepatoprotective Activity

Experimental Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Mice

This model is a classic and reliable method for inducing acute liver injury to screen for hepatoprotective agents.

Experimental Protocol:

  • Animal Model: Male BALB/c mice (20-25 g).

  • Acclimatization: As described in Application Note 1.

  • Grouping:

    • Group 1: Normal Control (Vehicle only)

    • Group 2: CCl4 Control (Vehicle + CCl4)

    • Group 3: Positive Control (Silymarin 100 mg/kg + CCl4)

    • Group 4-6: this compound (e.g., 25, 50, 100 mg/kg, p.o.) + CCl4

  • Dosing: Administer this compound or vehicle orally for 7 consecutive days.

  • Induction of Hepatotoxicity: On the 7th day, 2 hours after the last dose of this compound, administer a single intraperitoneal (i.p.) injection of CCl4 (0.2% in olive oil, 10 mL/kg).

  • Sample Collection: 24 hours after CCl4 administration, collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and collect liver tissue for histopathology and biochemical assays.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathological Examination: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology.

  • Antioxidant Enzyme Assays (Optional): Homogenize liver tissue to measure the levels of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), as well as the level of Malondialdehyde (MDA) as a marker of lipid peroxidation.

Quantitative Data Summary: CCl4-Induced Hepatotoxicity

TreatmentDose (mg/kg)ALT (U/L) (Mean ± SD)AST (U/L) (Mean ± SD)
Normal Control -35 ± 580 ± 10
CCl4 Control -250 ± 30450 ± 45
Silymarin 10090 ± 12180 ± 20
This compound 25180 ± 25350 ± 38
This compound 50130 ± 18260 ± 30
This compound 100100 ± 15200 ± 25

Note: The above data is a representative example.

Application Note 3: Evaluation of Neuroprotective Activity

Experimental Model: Scopolamine-Induced Amnesia in Mice

This model is used to assess the potential of compounds to ameliorate cognitive deficits.

Experimental Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: As described in Application Note 1.

  • Grouping:

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Scopolamine Control (Vehicle + Scopolamine)

    • Group 3: Positive Control (Piracetam 200 mg/kg + Scopolamine)

    • Group 4-6: this compound (e.g., 20, 40, 80 mg/kg, p.o.) + Scopolamine

  • Dosing: Administer this compound or vehicle orally for 7 consecutive days.

  • Induction of Amnesia: On the 7th day, 45 minutes after the last dose of this compound, administer scopolamine (1 mg/kg, i.p.).

  • Behavioral Assessment: 30 minutes after scopolamine injection, conduct behavioral tests to assess learning and memory.

    • Elevated Plus Maze (EPM): Measure transfer latency on day 7 (acquisition) and day 8 (retention).

    • Morris Water Maze (MWM): Conduct acquisition trials for 4 days and a probe trial on the 5th day to assess spatial memory.

  • Biochemical Analysis (Optional): After behavioral tests, euthanize the animals and collect brain tissue (hippocampus and cortex) to measure levels of acetylcholine (ACh), acetylcholinesterase (AChE) activity, and markers of oxidative stress.

Quantitative Data Summary: Scopolamine-Induced Amnesia (Elevated Plus Maze)

TreatmentDose (mg/kg)Transfer Latency on Day 8 (seconds) (Mean ± SD)
Normal Control -25 ± 3
Scopolamine Control -75 ± 8
Piracetam 20035 ± 4
This compound 2060 ± 7
This compound 4048 ± 5
This compound 8038 ± 4

Note: The above data is a representative example.

Visualization of Signaling Pathways and Experimental Workflow

This compound's Modulation of the NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation This compound This compound This compound->IKK Complex Inhibits IκBα-NF-κB->NF-κB (p50/p65) Degradation of IκBα Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylates Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (p38, JNK, ERK)->Transcription Factors (e.g., AP-1) Activates This compound This compound This compound->MAPK (p38, JNK, ERK) Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors (e.g., AP-1)->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion Ethical_Approval Obtain Ethical Approval Animal_Acclimatization Animal Acclimatization Ethical_Approval->Animal_Acclimatization Randomization Randomization & Grouping Animal_Acclimatization->Randomization Dosing This compound/Vehicle Administration Randomization->Dosing Induction Induction of Disease Model (e.g., Carrageenan, CCl4) Dosing->Induction Monitoring Monitoring & Observation Induction->Monitoring Behavioral Behavioral Assessment (if applicable) Monitoring->Behavioral Sample_Collection Blood & Tissue Collection Behavioral->Sample_Collection Biochemical Biochemical Analysis (e.g., ALT, AST, Cytokines) Sample_Collection->Biochemical Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Formulation of Plantagoside for Preclinical Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Plantagoside, a flavanone glucoside isolated from Plantago asiatica, is a compound of interest for its potential therapeutic applications, including anti-inflammatory and antioxidant properties, and its role in preventing diabetic complications[1][2]. Effective preclinical evaluation in animal models necessitates robust and reproducible formulation strategies that ensure appropriate solubility, stability, and bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing a suitable formulation.

PropertyValue/InformationSource
Molecular Formula C21H22O12PubChem[3]
Molecular Weight 466.4 g/mol PubChem[3]
Appearance PowderScreenLib[4]
Solubility - DMSO: 100 mg/mL (214.41 mM) - Other Solvents: Pyridine, Methanol, EthanolSelleck Chemicals[5][6], ScreenLib[4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.ScreenLib[4]

Formulation Strategies for Animal Studies

Due to its limited aqueous solubility, formulating this compound for in vivo studies, particularly for oral and parenteral routes, requires the use of solubilizing agents and specific vehicle compositions.

For oral administration (e.g., by gavage), the goal is to create a stable solution or suspension that enhances absorption from the gastrointestinal tract.

Recommended Vehicle Compositions for Oral Administration:

Vehicle ComponentConcentrationPurposeReference
DMSO 10%Initial solubilizationMedchemExpress[7]
PEG300 40%Co-solvent to maintain solubilityMedchemExpress[7]
Tween-80 5%Surfactant to improve wetting and dispersionMedchemExpress[7]
Saline (0.9% NaCl) 45%Aqueous vehicleMedchemExpress[7]
Corn Oil 90% (with 10% DMSO)Lipid-based vehicle for lipophilic compoundsMedchemExpress[7]
20% SBE-β-CD in Saline 90% (with 10% DMSO)Inclusion complex to enhance solubilityMedchemExpress[7]

Note: The selection of the vehicle should be based on the specific requirements of the study, including the desired dose volume and the toxicological profile of the excipients.

For intravenous administration, the formulation must be a clear, sterile solution, free of particulates. The use of co-solvents and solubilizing agents is critical.

Recommended Vehicle Composition for Intravenous Administration:

Vehicle ComponentConcentrationPurposeReference
DMSO 10%Initial solubilizationMedchemExpress[7]
PEG300 40%Co-solventMedchemExpress[7]
Tween-80 5%SurfactantMedchemExpress[7]
Saline (0.9% NaCl) 45%Aqueous vehicleMedchemExpress[7]

Caution: Rapid intravenous administration of formulations containing high concentrations of co-solvents like PEG and surfactants can lead to adverse effects such as hemolysis[8]. It is crucial to administer the formulation slowly and to consider the total dose of excipients.

Experimental Protocols

This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh 25 mg of this compound powder and place it in a 15 mL sterile conical tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs[7].

  • Add 4 mL of PEG300 to the solution and vortex thoroughly.

  • Add 0.5 mL of Tween-80 and vortex until the solution is homogeneous.

  • Slowly add 4.5 mL of sterile saline to the mixture while vortexing to prevent precipitation.

  • Inspect the final solution to ensure it is clear and free of any visible particles. This formulation provides a clear solution of at least 2.5 mg/mL[7].

This protocol is identical to the oral co-solvent formulation but requires sterile filtering for safe IV administration.

Additional Materials:

  • 0.22 µm sterile syringe filter

Procedure:

  • Follow steps 1-7 from the oral formulation protocol.

  • Draw the final solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a sterile vial for administration.

Pharmacokinetics and Biological Activity

Limited pharmacokinetic data for this compound itself is available; however, studies on related compounds from Plantago asiatica provide some insights.

Pharmacokinetic Parameters of Related Compounds in Rats:

CompoundTmax (min)Elimination Constant (h-1)Source
Plantamajoside 16.7 ± 2.80.28 ± 0.01Li et al., 2014[9]
Acteoside 13.3 ± 2.80.47 ± 0.03Li et al., 2014[9]

These data suggest that related phenylpropanoid glycosides are rapidly absorbed in rats[9].

Biological Activity: this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway[1]. The NF-κB signaling cascade is a key regulator of the inflammatory response.

Visualizations

Diagram 1: Experimental Workflow for Formulation Preparation

G Workflow for this compound Formulation cluster_start Step 1: Solubilization cluster_vehicle Step 2: Vehicle Addition cluster_final Step 3: Final Preparation weigh Weigh this compound Powder dmso Add DMSO weigh->dmso dissolve Vortex to Dissolve dmso->dissolve peg Add PEG300 dissolve->peg tween Add Tween-80 peg->tween saline Add Saline tween->saline mix Vortex to Homogenize saline->mix filter Sterile Filter (for IV) mix->filter administer Ready for Administration mix->administer filter->administer

Caption: Workflow for preparing this compound formulations.

Diagram 2: Simplified Anti-Inflammatory Signaling Pathway of this compound

G This compound's Anti-Inflammatory Mechanism inflammatory_stimuli Inflammatory Stimuli nf_kb_pathway NF-κB Pathway Activation inflammatory_stimuli->nf_kb_pathway This compound This compound This compound->nf_kb_pathway pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb_pathway->pro_inflammatory_cytokines adhesion_molecules Adhesion Molecules (e.g., VCAM-1, ICAM-1) nf_kb_pathway->adhesion_molecules inflammation Inflammation pro_inflammatory_cytokines->inflammation adhesion_molecules->inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

References

Investigating the Anti-inflammatory Effects of Plantagoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anti-inflammatory properties of Plantagoside, a bioactive compound found in plants of the Plantago genus. It includes a summary of its mechanisms of action, quantitative data from relevant studies, and detailed protocols for key experiments to facilitate further research and development.

Introduction

This compound, an iridoid glycoside, has garnered scientific interest for its potential therapeutic effects, including its anti-inflammatory activities. Research suggests that this compound and extracts from Plantago species mediate their effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These activities, combined with antioxidant properties, make this compound a promising candidate for the development of novel anti-inflammatory agents. This document serves as a guide for researchers looking to investigate and harness the anti-inflammatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting pro-inflammatory signaling cascades and reducing the production of inflammatory mediators.

  • Inhibition of NF-κB Pathway: A primary mechanism of action for this compound and related phenolic compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a central regulator of inflammation. Plantain extracts have been shown to inhibit the TLR4-MyD88-NF-κB signaling cascade.[1] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

  • Modulation of MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that is often activated by inflammatory stimuli. Plantamajoside, a related compound, has been shown to counteract the effects of Reactive Oxygen Species (ROS), which are known activators of the MAPK and NF-κB pathways.[2]

  • Purine Metabolism and AMPK/PKA Signaling: Recent studies have indicated that this compound can alleviate hepatic inflammation by modulating purine metabolism.[1][4] It has been found to activate the AMPK/PKA signaling pathway, which plays a role in cellular energy homeostasis and can suppress inflammatory responses.[1]

  • Reduction of Inflammatory Mediators: Through the modulation of these pathways, this compound leads to a downstream reduction in the levels of key inflammatory molecules. Studies on related compounds and extracts have demonstrated a significant decrease in pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-12p70, and MCP-1.[3][5]

Data Presentation: Quantitative Anti-inflammatory Data

The following tables summarize quantitative data from studies on Plantago extracts and related compounds. Note: Data for isolated this compound is limited; therefore, data from extracts and other relevant compounds are provided as a reference.

Table 1: In Vivo Anti-inflammatory Activity of Plantago Extracts (Carrageenan-Induced Paw Edema Model)
Treatment GroupDose (mg/kg)% Inhibition of EdemaReference
Plantago major Extract53.10%[4]
1041.56%[4]
2045.87%[4]
2549.76%[4]
Indomethacin (Reference)390.01%[4]
P. major Dichloromethane Fraction56047.33%[1]
P. major Insoluble Hexane Fraction56055.51%[1]
P. major Soluble Hexane Fraction56046.61%[1]
Indomethacin (Reference)1063.81%[1]
Table 2: In Vitro Anti-inflammatory Activity of Plantago Extracts and Related Compounds
Compound/ExtractAssayTarget/Cell LineIC₅₀ / % InhibitionReference
Plantago reniformis ExtractCOX-1 InhibitionEnzyme AssayIC₅₀ = 5.5 mg/mL[6]
12-LOX InhibitionEnzyme AssayIC₅₀ = 3.2 mg/mL[6]
P. major Methanol ExtractLipoxygenase InhibitionEnzyme Assay26.74 ± 1.6%[7]
P. major Ethanol ExtractLipoxygenase InhibitionEnzyme Assay21.69 ± 2.81%[7]
P. major Aqueous ExtractLipoxygenase InhibitionEnzyme Assay12.23 ± 3.15%[7]
VerbascosideTNF-α ReductionLPS-activated N9 cellsSignificant reduction[5][8]
IL-6 ReductionLPS-activated N9 cellsSignificant reduction[5][8]
IL-12p70 ReductionLPS-activated N9 cellsSignificant reduction[5][8]
MCP-1 ReductionLPS-activated N9 cellsSignificant reduction[5][8]

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's Anti-inflammatory Signaling Pathways

Plantagoside_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK Pathway MyD88->MAPK IKK IKK MyD88->IKK NFkB_complex NF-κB-IκB Complex IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_complex->IkB Degradation NFkB NF-κB NFkB_complex->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Simplified signaling cascade showing this compound's inhibition of the NF-κB and MAPK pathways.

Diagram 2: Experimental Workflow for In Vivo Anti-inflammatory Assessment

InVivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure (Carrageenan Paw Edema Model) cluster_analysis Data Analysis A1 Acclimatize Animals (e.g., Sprague-Dawley Rats) A2 Divide into Groups: - Vehicle Control - Positive Control (Indomethacin) - this compound (Multiple Doses) A1->A2 B1 Administer Treatment Orally (p.o.) (Vehicle, Indomethacin, this compound) A2->B1 B2 After 30-60 min, inject 1% Carrageenan into sub-plantar region of right hind paw B1->B2 B3 Measure Paw Volume (Plethysmometer) at Time 0 and at regular intervals (e.g., every hour for 6 hours) B2->B3 C1 Calculate Edema Volume: (Paw Volume at T_x) - (Paw Volume at T_0) B3->C1 C2 Calculate % Inhibition of Edema: [1 - (Vt / Vc)] * 100 C1->C2 C3 Statistical Analysis (e.g., ANOVA) C2->C3

Caption: Workflow for the carrageenan-induced paw edema model to test this compound's in vivo efficacy.

Experimental Protocols

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.

1. Animals and Acclimatization:

  • Use male or female Sprague-Dawley rats (150-250 g).

  • House animals in standard cages at 22 ± 2°C with a 12-hour light/dark cycle.

  • Provide standard pellet food and water ad libitum.

  • Acclimatize animals for at least one week before the experiment.

2. Grouping and Dosing:

  • Randomly divide rats into at least four groups (n=6 per group):

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% Sodium CMC in saline).
    • Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
    • Group 3-X (Test Groups): Receive this compound at various doses (e.g., 10, 20, 50 mg/kg, p.o.), dissolved or suspended in the vehicle.

3. Experimental Procedure:

  • Fast animals overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (Time 0).

  • Administer the respective treatments (vehicle, Indomethacin, or this compound) orally.

  • After 60 minutes, induce inflammation by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.

4. Data Analysis:

  • Calculate the edema volume at each time point by subtracting the initial paw volume (Time 0) from the paw volume at that time point.

  • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

    • % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

  • Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to determine statistical significance.

Protocol 2: In Vitro NF-κB Activation Assay (Luciferase Reporter)

This assay quantifies the inhibition of NF-κB activation in a cell-based model.

1. Cell Culture and Seeding:

  • Use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293T/NF-κB-luc).

  • Culture cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin) at 37°C in a 5% CO₂ incubator.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of ~2 x 10⁴ cells per well and allow them to adhere overnight.

2. Treatment:

  • Prepare various concentrations of this compound in serum-free media.

  • Remove the culture medium from the wells and replace it with the media containing different concentrations of this compound. Include a "vehicle-only" control.

  • Pre-incubate the cells with this compound for 1-2 hours.

  • Induce NF-κB activation by adding a pro-inflammatory stimulus, such as TNF-α (final concentration 10-20 ng/mL), to all wells except the unstimulated negative control.

  • Incubate the plate for an additional 6-8 hours.

3. Luciferase Assay:

  • Remove the medium and wash the cells once with PBS.

  • Lyse the cells by adding 20-50 µL of a suitable reporter lysis buffer (e.g., Passive Lysis Buffer) to each well.

  • Incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.

  • Add 20-50 µL of luciferase assay substrate to each well.

  • Immediately measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Normalize the raw luminescence units (RLU) by subtracting the background from the unstimulated control wells.

  • Express the results as a percentage of the TNF-α stimulated control (which is set to 100%).

  • Plot the percentage of NF-κB activity against the log concentration of this compound to determine the IC₅₀ value.

  • Optional: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a parallel plate to ensure the observed inhibition is not due to cytotoxicity.

Protocol 3: Western Blot for MAPK Pathway Proteins (p38, ERK, JNK)

This protocol allows for the qualitative and semi-quantitative analysis of protein phosphorylation, indicating pathway activation.

1. Cell Culture and Treatment:

  • Use a relevant cell line (e.g., RAW 264.7 macrophages).

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL) for a short duration (e.g., 15, 30, 60 minutes).

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane 3 times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times with TBST.

  • To confirm equal protein loading, strip the membrane and re-probe with antibodies for the total forms of the respective MAPK proteins and a loading control (e.g., β-actin or GAPDH).

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

References

Plantagoside: A Promising Bioactive for Cosmetic and Dermatological Innovation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Plantagoside, a flavonoid glycoside found in plants of the Plantago genus, is emerging as a compound of significant interest in cosmetic and dermatological research. Traditionally, extracts from Plantago species have been utilized for their wound healing, anti-inflammatory, and antioxidant properties. Modern scientific inquiry is now elucidating the specific roles of its constituent molecules, including this compound, in skin health and aesthetics. This document provides a detailed overview of the current research, application notes, and experimental protocols relevant to the use of this compound in the development of novel cosmetic and dermatological products.

Application Notes

This compound and its closely related derivatives, such as plantamajoside, have demonstrated a range of biological activities pertinent to skin care, including anti-aging, skin whitening, anti-inflammatory, and antioxidant effects. These properties make it a versatile ingredient for a variety of cosmetic and dermatological formulations.

1. Anti-Aging and Skin Rejuvenation:

This compound is implicated in the maintenance of the skin's extracellular matrix, a key factor in preventing the visible signs of aging. Research on the related compound plantamajoside has shown that it can protect skin cells from damage induced by UVB radiation and advanced glycation end products (AGEs), both of which are major contributors to skin aging. The primary mechanism for this protection is the inhibition of Matrix Metalloproteinase-1 (MMP-1), an enzyme that degrades collagen. By suppressing MMP-1 expression, this compound can help preserve the skin's collagen network, thus maintaining its firmness and elasticity.

2. Skin Whitening and Hyperpigmentation Control:

While direct studies on this compound's tyrosinase inhibition are limited, extracts from Plantago asiatica, which contain this compound, have been shown to inhibit melanin formation in a dose-dependent manner. This suggests a potential for this compound to act as a skin whitening agent by interfering with the melanin synthesis pathway. The proposed mechanism involves the inhibition of tyrosinase, the key enzyme in melanogenesis. A patent has also mentioned the skin whitening effects of plantamajoside, a closely related compound.

3. Anti-Inflammatory and Soothing Effects:

Extracts of Plantago species are well-documented for their anti-inflammatory properties. These effects are attributed to the presence of various bioactive compounds, including flavonoids like this compound. The anti-inflammatory action is mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-6 in skin cells. This makes this compound a candidate for formulations aimed at soothing irritated or sensitive skin and for managing inflammatory skin conditions.

4. Antioxidant Protection:

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds from the cited research. It is important to note that some data pertains to plantamajoside, a structurally similar compound, due to the limited specific data on this compound.

Table 1: Anti-Inflammatory and Anti-MMP Activity

CompoundCell LineInducerTargetEffectConcentrationReference
PlantamajosideHaCaT, HDFUVB + glycer-AGEsMMP-1 ExpressionAttenuatedNot specified[1]
PlantamajosideHaCaT, HDFUVB + glycer-AGEsPro-inflammatory CytokinesAttenuatedNot specified[1]
P. asiatica ExtractB16 F10 cellsα-MSHMelanin Content29% inhibition100 µg/mL[2]
P. asiatica ExtractRAW 264.7 cellsLPSNO Generation31% inhibition100 µg/mL[2]

Table 2: Antioxidant Activity

Compound/ExtractAssayResultReference
Phenolic Compounds from Plantago HerbORAC~20,000 µmol TE/g[3]

Note: The ORAC value is for a fraction rich in phenolic compounds, not specifically for isolated this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the research on this compound and related compounds.

1. Protocol for Assessing Inhibition of MMP-1 Expression in Human Keratinocytes (HaCaT cells)

  • Objective: To determine the effect of this compound on UVB- and AGEs-induced MMP-1 expression.

  • Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment:

    • Cells are seeded in appropriate culture plates and allowed to adhere overnight.

    • The medium is replaced with serum-free medium.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Cells are then exposed to UVB radiation (e.g., 20 mJ/cm²) and/or treated with glyceraldehyde-induced advanced glycation end products (glycer-AGEs).

  • Analysis of MMP-1 Expression:

    • RT-qPCR: Total RNA is extracted from the cells, and cDNA is synthesized. The expression of MMP-1 mRNA is quantified by real-time quantitative PCR using specific primers for MMP-1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane, which is then incubated with a primary antibody against MMP-1, followed by a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

  • Signaling Pathway Analysis: To investigate the mechanism, the phosphorylation status of key proteins in the MAPK and NF-κB pathways (e.g., p38, JNK, ERK, IκBα, NF-κB p65) can be analyzed by Western blot using phospho-specific antibodies.

2. Protocol for In Vitro Tyrosinase Inhibition Assay

  • Objective: To evaluate the inhibitory effect of this compound on mushroom tyrosinase activity.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), this compound, kojic acid (positive control), phosphate buffer (pH 6.8).

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • In a 96-well plate, add phosphate buffer, various concentrations of this compound (or kojic acid), and the tyrosinase solution.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

3. Protocol for Melanin Content Assay in B16 F10 Melanoma Cells

  • Objective: To assess the effect of this compound on melanin synthesis in a cellular model.

  • Cell Culture: B16 F10 mouse melanoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • Seed cells in a culture plate and allow them to attach.

    • Treat the cells with various concentrations of this compound and a stimulator of melanogenesis (e.g., α-melanocyte-stimulating hormone, α-MSH) for a specified period (e.g., 72 hours).

  • Melanin Quantification:

    • Wash the cells with PBS and lyse them in a solution of NaOH (e.g., 1N) at an elevated temperature (e.g., 80°C) for 1 hour.

    • Measure the absorbance of the lysate at 405 nm.

    • The melanin content is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Signaling Pathways and Experimental Workflows

Inhibition of MMP-1 Expression via MAPK and NF-κB Signaling Pathways

Plantamajoside, a compound structurally similar to this compound, has been shown to inhibit the expression of MMP-1 induced by UVB and advanced glycation end products (AGEs) by modulating the MAPK and NF-κB signaling pathways in skin cells[1]. This mechanism is crucial for the anti-aging effects of the compound.

MMP1_Inhibition_Pathway UVB UVB ROS ROS UVB->ROS AGEs AGEs AGEs->ROS MAPK MAPK (p38, JNK, ERK) ROS->MAPK NFkB_pathway NF-κB Pathway (IκBα phosphorylation↓) ROS->NFkB_pathway AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_pathway->NFkB MMP1 MMP-1 Expression↑ AP1->MMP1 NFkB->MMP1 Collagen_Degradation Collagen Degradation MMP1->Collagen_Degradation This compound This compound This compound->MAPK This compound->NFkB_pathway

Caption: this compound inhibits MMP-1 expression by blocking MAPK and NF-κB pathways.

Experimental Workflow for Screening this compound's Anti-Melanogenesis Effect

The following diagram illustrates a typical workflow for evaluating the skin-whitening potential of this compound, from initial enzymatic assays to cellular and potentially in vivo studies.

Whitening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Formulation & In Vivo Testing Tyrosinase_Assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase) B16_Cell_Viability Cell Viability Assay (B16 Melanoma Cells) Tyrosinase_Assay->B16_Cell_Viability Melanin_Assay Melanin Content Assay (B16 Melanoma Cells) B16_Cell_Viability->Melanin_Assay Western_Blot Western Blot Analysis (Tyrosinase, TRP-1, TRP-2, MITF) Melanin_Assay->Western_Blot qPCR RT-qPCR (Gene Expression) Western_Blot->qPCR Formulation Topical Formulation Development qPCR->Formulation In_Vivo In Vivo Efficacy Study (e.g., Zebrafish model, Human trial) Formulation->In_Vivo

Caption: Workflow for evaluating the skin-whitening effects of this compound.

Logical Relationship of this compound's Multi-Target Effects on Skin

This compound and its related compounds exert their beneficial effects on the skin through a network of interconnected biological activities. This diagram illustrates the logical relationship between its primary actions and the resulting dermatological benefits.

Multi_Target_Effects This compound This compound Antioxidant Antioxidant (ROS Scavenging) This compound->Antioxidant Anti_inflammatory Anti-inflammatory (NF-κB, MAPK↓) This compound->Anti_inflammatory Anti_aging_mech Anti-aging (MMP-1↓) This compound->Anti_aging_mech Whitening_mech Whitening (Tyrosinase↓) This compound->Whitening_mech Photo_protection Photoprotection Antioxidant->Photo_protection Wrinkle_Reduction Wrinkle Reduction Antioxidant->Wrinkle_Reduction Soothing Soothing Effect Anti_inflammatory->Soothing Hyperpigmentation_Control Hyperpigmentation Control Anti_inflammatory->Hyperpigmentation_Control Anti_aging_mech->Wrinkle_Reduction Whitening_mech->Hyperpigmentation_Control

Caption: Multi-target dermatological benefits of this compound.

Conclusion

This compound, and its closely related family of compounds from the Plantago genus, hold considerable promise for applications in cosmetic and dermatological products. Their multi-faceted activity, including anti-inflammatory, antioxidant, and potential anti-aging and skin-whitening effects, makes them attractive for inclusion in a wide range of skincare formulations. While more research is needed to fully elucidate the specific quantitative effects and mechanisms of isolated this compound, the existing data on related compounds and Plantago extracts provides a strong foundation for its development as a novel, natural active ingredient. The provided protocols and pathway diagrams offer a framework for researchers and drug development professionals to further investigate and harness the potential of this compound for skin health and beauty.

References

Synthesis of Plantagoside Derivatives for Improved Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside found in plants of the Plantago genus, has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and α-mannosidase inhibitory effects. These properties make it a promising candidate for the development of therapeutic agents for a range of diseases, including diabetic complications. This document provides a comprehensive overview of the known biological activities of this compound, detailed protocols for key biological assays, a conceptual framework for the synthesis of novel derivatives with potentially enhanced activity, and a visualization of the signaling pathways modulated by this compound. While specific examples of synthesized this compound derivatives with demonstrably improved activity are not yet prevalent in published literature, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this natural compound and its analogs.

Biological Activities of this compound

This compound has been reported to exhibit several important biological activities. The following table summarizes its known effects with quantitative data where available.

Biological ActivityAssayKey FindingsReference IC50/EC50
α-Mannosidase Inhibition Jack bean α-mannosidase inhibition assayThis compound is a specific and non-competitive inhibitor.IC50: 5 µM[1]
Anti-inflammatory Activity Carrageenan-induced paw edema in ratsA methanol extract of Plantago major containing this compound showed significant reduction in paw edema.ED50: 7.507 mg/kg (for the total flavonoid glycosides)
Antioxidant Activity DPPH radical scavenging assayA methanol extract of Plantago major demonstrated radical scavenging capacity.IC50: 127.33 ± 1.07 µg/mL (for the extract)
Maillard Reaction Inhibition In vitro glycation assaysPotent inhibitor of the Maillard reaction and advanced glycation end product (AGE) formation.Data not available
Immunosuppressive Activity Lymphocyte proliferation assaySuppressed concanavalin A induced lymphocyte proliferation.Data not available[1]

Experimental Protocols

Conceptual Framework for the Synthesis of this compound Derivatives

While specific literature on the synthesis of this compound derivatives with improved activity is scarce, general strategies for flavonoid modification can be applied. Acylation, for instance, is a common method to enhance the lipophilicity and bioavailability of flavonoid glycosides.

Hypothetical Synthesis of Acylated this compound Derivatives:

This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound in a mixture of anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 to 5 equivalents, depending on the desired degree of acylation) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to yield the acylated this compound derivative.

  • Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in Anhydrous DCM (0°C to Room Temp) This compound->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel Quenching Quenching (Sat. NaHCO3) Reaction_Vessel->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Column Chromatography Extraction->Purification Acylated_this compound Acylated this compound Derivative Purification->Acylated_this compound

Conceptual workflow for the acylation of this compound.
DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of this compound and its derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test compounds (this compound and derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test solutions: Prepare a series of concentrations of the test compounds and ascorbic acid in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or ascorbic acid to the wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_measurement Measurement & Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mixing Mix DPPH Solution with Test Compound in 96-well Plate DPPH_Sol->Mixing Test_Sol Prepare Serial Dilutions of Test Compounds Test_Sol->Mixing Incubate Incubate in Dark (30 min, Room Temp) Mixing->Incubate Read_Absorbance Measure Absorbance at 517 nm Incubate->Read_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Read_Absorbance->Calculate_IC50

Workflow for the DPPH antioxidant assay.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory effects of compounds.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan

  • Normal saline

  • Test compounds (this compound and derivatives)

  • Indomethacin (positive control)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Control group (vehicle)

    • Positive control group (Indomethacin, 10 mg/kg)

    • Test groups (different doses of this compound and its derivatives)

  • Administration: Administer the vehicle, indomethacin, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways Modulated by this compound

This compound is known to interact with key signaling pathways involved in inflammation and the formation of advanced glycation end products (AGEs).

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Events Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound.
AGE-RAGE Signaling Pathway

The formation of Advanced Glycation End Products (AGEs) and their interaction with the Receptor for Advanced Glycation End products (RAGE) play a significant role in the pathogenesis of diabetic complications. This compound inhibits the formation of AGEs, thus mitigating the downstream inflammatory and oxidative stress signals.

G cluster_formation AGE Formation cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Glucose Glucose AGEs Advanced Glycation End Products (AGEs) Glucose->AGEs Protein Protein/Lipid Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Binding ROS Oxidative Stress (ROS Production) RAGE->ROS NFkB_Activation NF-κB Activation RAGE->NFkB_Activation Inflammation Inflammation ROS->Inflammation NFkB_Activation->Inflammation This compound This compound This compound->AGEs Inhibition of Formation

Inhibition of the AGE-RAGE signaling pathway by this compound.

Conclusion and Future Directions

This compound presents a valuable natural scaffold for the development of novel therapeutic agents. The protocols and information provided herein offer a solid foundation for researchers to synthesize and evaluate this compound derivatives. Future research should focus on the targeted synthesis of derivatives with modifications designed to enhance specific biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for improved potency and selectivity. The exploration of different derivatization strategies, including glycosylation, alkylation, and the introduction of various functional groups, may lead to the discovery of new drug candidates with superior therapeutic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Plantagoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Plantagoside extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing extraction protocols to overcome low yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its significance?

A1: this compound is a flavanone glycoside, a type of flavonoid, that can be isolated from plants of the Plantago genus, particularly the seeds of Plantago asiatica.[1] It is notable for its biological activity as a specific and potent inhibitor of the alpha-mannosidase enzyme.[1] This inhibitory action can suppress immune responses, such as concanavalin A-induced lymphocyte proliferation and antibody response, making it a compound of interest for immunology and drug development.[1]

Q2: Which plant sources are best for this compound extraction?

A2: Plantago asiatica seeds have been identified as a primary source for isolating this compound.[1] While other Plantago species also contain a variety of flavonoids and other bioactive compounds, P. asiatica is specifically cited for this compound itself.[2] The choice of plant part is critical, as the concentration of target compounds can vary significantly between leaves, roots, and seeds.

Q3: What are the main factors that influence the yield of this compound during extraction?

A3: The efficiency of this compound extraction is influenced by several key parameters:

  • Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods.[3][4]

  • Solvent Choice: The type of solvent and its concentration are critical. Alcohols like ethanol and methanol, often mixed with water, are commonly used for flavonoid extraction.[5][6]

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like glycosides.[7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the target compounds, but prolonged times can risk degradation.[8]

  • Solid-to-Liquid Ratio: A higher solvent volume can increase the concentration gradient and improve extraction, but an optimal ratio must be determined to avoid unnecessary solvent waste.[8]

  • Plant Material Preparation: Proper drying, grinding to a fine powder, and appropriate storage of the plant material are crucial preliminary steps to maximize surface area and prevent compound degradation.[9]

Q4: Can this compound degrade during the extraction process?

A4: Yes. Flavonoids and glycosides can be susceptible to degradation, especially under harsh conditions. Prolonged exposure to high temperatures or highly acidic or basic conditions can lead to hydrolysis, which cleaves the sugar group from the flavonoid backbone, or other forms of degradation.[7] The choice of extraction method and parameters should be carefully optimized to minimize this risk.

Troubleshooting Guide: Overcoming Low Yield

Issue: My final yield of this compound is consistently low.

This is a common issue that can often be resolved by systematically reviewing your protocol. The following Q&A guide and logical workflow can help you pinpoint the problem.

Q: I'm getting a low yield. Where should I start troubleshooting? A: Start with the basics: your plant material and initial preparation.

  • Was the plant material correctly identified and sourced? Different species and even different batches of the same species can have varying levels of this compound.

  • Was the material properly prepared? It should be thoroughly dried to a constant weight and ground into a fine, homogenous powder. Inconsistent particle size can lead to inefficient extraction.

  • How was the material stored? Improper storage (e.g., exposure to light, heat, or moisture) can degrade the target compounds before extraction even begins.

Q: My plant material seems fine. Could my extraction parameters be the problem? A: Yes, this is the most likely cause. Re-evaluate the following:

  • Solvent: Are you using the optimal solvent and concentration? For glycosides, aqueous ethanol or methanol solutions are often effective. A 65% ethanol solution has been used effectively for reflux extraction of Plantago seeds.[5]

  • Temperature: Is your temperature too high or too low? For UAE, a moderate temperature of around 50°C has been shown to be effective for Plantago flavonoids.[8] Excessively high temperatures can degrade this compound.

  • Time: Is the extraction time sufficient? For UAE, 30 minutes was found to be optimal for total flavonoids from Plantago.[8] For reflux, a longer duration of 2 hours, repeated three times, has been used.[5]

  • Solid-to-Liquid Ratio: Are you using enough solvent? A common starting point is a 1:20 solid-to-liquid ratio (g/mL).[8] Insufficient solvent can lead to a saturated solution that prevents further extraction.

Q: I've optimized my extraction, but the yield is still poor. Could I be losing the product during purification? A: This is a strong possibility.

  • Purification Method: How are you purifying the crude extract? Column chromatography with macroporous resins (like AB-8) is a common method for separating flavonoids and glycosides from other plant components.[2] Ensure your column is packed correctly and you are using the appropriate elution gradient.

  • Solvent Removal: Are you using a rotary evaporator under reduced pressure and moderate temperature to remove the solvent? Excessive heat during this step can degrade the final product.

  • Handling Losses: Be mindful of physical losses during transfers between vessels, filtration steps, and other handling procedures.

Q: I suspect my compound is degrading. How can I confirm this and prevent it? A: Degradation can be identified by HPLC analysis, where you might see multiple unexpected peaks or a smaller-than-expected peak for this compound. To prevent degradation:

  • Avoid High Temperatures: Use the lowest effective temperature for your extraction method.

  • Limit Extraction Time: Do not extend the extraction time beyond the optimized duration.

  • Use Neutral pH: Unless your protocol specifies otherwise, perform the extraction under neutral pH conditions.

  • Protect from Light: Flavonoids can be light-sensitive. Protect your extracts and purified compounds from direct light.

Troubleshooting Workflow Diagram

Below is a logical workflow to guide you through the troubleshooting process for low this compound yield.

G cluster_0 Problem Identification cluster_1 Phase 1: Pre-Extraction Analysis cluster_2 Phase 2: Extraction Parameter Optimization cluster_3 Phase 3: Post-Extraction Analysis cluster_4 Resolution Start Low this compound Yield Plant_Material Check Plant Material (Source, Part, Storage) Start->Plant_Material Is material optimal? Preparation Check Material Preparation (Drying, Grinding) Plant_Material->Preparation Yes Parameters Review Extraction Parameters (Solvent, Temp, Time, Ratio) Preparation->Parameters Yes Method Consider Alternative Method (e.g., UAE, MAE) Parameters->Method No, try alternative Purification Evaluate Purification Step (Resin Choice, Elution) Parameters->Purification Parameters Optimal? Method->Parameters Degradation Assess for Degradation (HPLC Analysis, Temp/Light Control) Purification->Degradation Losing product? Solution Yield Improved Degradation->Solution Degradation Minimized?

Caption: A logical workflow for troubleshooting low this compound yield.

Data Presentation: Extraction Parameters and Yields

The following tables summarize quantitative data from various studies on the extraction of compounds from Plantago species. Note that yields can vary significantly based on the plant species, part used, and specific compound being quantified.

Table 1: Comparison of Extraction Methods and Yields for Plantago Species

Extraction MethodPlant MaterialTarget Compound(s)SolventYieldReference
Ultrasound-AssistedPlantago sp.Total FlavonoidsEthanol0.645%[8]
RefluxPlantaginis SemenCrude Extract65% Ethanol18.5%[5]
Solid-LiquidPlantago asiaticaCrude FractionsEthyl Acetate:Methanol (10:1)Highest relative yield[10]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Plantago

ParameterOptimal ValueReference
Solid-to-Liquid Ratio1:20 g/mL[8]
Extraction Time30 minutes[8]
Temperature50°C[8]
Ultrasound Power200 W[8]

Experimental Protocols

Here are detailed methodologies for key extraction techniques, synthesized from published research. These should be adapted and further optimized for your specific laboratory conditions.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized parameters for flavonoid extraction from Plantago and is a robust starting point.[8]

Materials and Equipment:

  • Dried and finely powdered Plantago asiatica seeds

  • Ethanol (reagent grade) and deionized water

  • Ultrasonic bath or probe sonicator (e.g., 200 W)

  • Extraction vessel (e.g., 250 mL Erlenmeyer flask)

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Methodology:

  • Preparation: Weigh 5.0 g of finely powdered Plantago asiatica seed material and transfer it to the extraction vessel.

  • Solvent Addition: Add 100 mL of ethanol to the vessel to achieve a solid-to-liquid ratio of 1:20 (g/mL).

  • Sonication: Place the vessel in an ultrasonic bath. Set the temperature to 50°C and the power to 200 W. Sonicate for 30 minutes. Ensure the solvent level inside the flask is below the water level in the bath.

  • Separation: After extraction, remove the flask and allow it to cool. Separate the solid material from the liquid extract by centrifuging the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Optional but Recommended): The crude extract can be further purified using column chromatography with a suitable macroporous resin to isolate this compound.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general framework for MAE based on conditions used for extracting antioxidant compounds from Plantago major.[5]

Materials and Equipment:

  • Dried and finely powdered Plantago leaves or seeds

  • Solvent (e.g., water or aqueous ethanol)

  • Microwave extractor system

  • Extraction vessel (microwave-safe)

  • Filtration apparatus

  • Rotary evaporator

Methodology:

  • Preparation: Place 2.0 g of powdered plant material into the microwave-safe extraction vessel.

  • Solvent Addition: Add 70 mL of the chosen solvent (e.g., water or 50% ethanol).

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the temperature to 70°C and the extraction time to 20 minutes. Power settings should be adjusted to maintain the target temperature.

  • Filtration: After the extraction is complete and the vessel has cooled, filter the solution into a volumetric flask to separate the plant debris.

  • Washing: Wash the solid residue with an additional 30 mL of solvent and combine the filtrates.

  • Concentration: Remove the solvent from the combined filtrate using a rotary evaporator at a controlled temperature (≤ 50°C) to yield the crude extract.

General Extraction and Purification Workflow

The following diagram illustrates a typical workflow from raw plant material to a purified this compound compound.

G cluster_0 1. Material Preparation cluster_1 2. Extraction cluster_2 3. Primary Separation cluster_3 4. Purification cluster_4 5. Final Product A Plant Material (Plantago asiatica seeds) B Drying & Grinding A->B C Extraction (e.g., UAE or MAE) B->C D Centrifugation & Filtration C->D E Crude Extract (in solvent) D->E F Solvent Removal (Rotary Evaporation) E->F G Column Chromatography (Macroporous Resin) F->G H Fraction Collection G->H I Purified this compound H->I J Analysis (HPLC, MS) I->J

Caption: General workflow for this compound extraction and purification.

Signaling Pathway Visualization

This compound's immunosuppressive activity is linked to its inhibition of alpha-mannosidase, a key enzyme in the N-linked glycosylation pathway. This pathway is crucial for the proper folding and function of many proteins, including those on the surface of immune cells like T-cells.

Inhibition of N-Glycan Processing and T-Cell Activation

The maturation of N-glycans on T-cell surface proteins, such as the T-cell receptor (TCR), is essential for regulating the immune response. Complex, branched N-glycans interact with galectins to form a lattice that restricts TCR movement and clustering, raising the threshold for T-cell activation.[11]

Alpha-mannosidases are critical for trimming high-mannose structures, a necessary step to create these complex N-glycans. By inhibiting this enzyme, this compound causes an accumulation of high-mannose glycans and prevents the formation of the mature glycan structures.[1][12] This disrupts the galectin lattice, potentially lowering the activation threshold and modulating the T-cell response, which contributes to its immunosuppressive effects.[11]

G cluster_0 N-Glycan Maturation Pathway (Golgi) cluster_1 T-Cell Surface cluster_2 Inhibitory Action cluster_3 Downstream Effect HM High-Mannose N-Glycan Hybrid Hybrid N-Glycan HM->Hybrid α-Mannosidase I/II Accumulation Accumulation of High-Mannose Glycans HM->Accumulation Complex Complex N-Glycan Hybrid->Complex Further Processing TCR T-Cell Receptor (TCR) + Complex Glycans Lattice Galectin-Glycoprotein Lattice TCR->Lattice Activation Normal T-Cell Activation (High Threshold) Lattice->Activation This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->HM Blocks Disruption Disrupted Galectin Lattice Accumulation->Disruption Modulation Modulated T-Cell Response (Immunosuppression) Disruption->Modulation

Caption: Mechanism of this compound-induced immunosuppression.

References

Technical Support Center: Optimizing HPLC Separation of Plantagoside from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Plantagoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the High-Performance Liquid Chromatography (HPLC) separation of this compound from its structural isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Recommended Solution
Poor resolution between this compound and an isomer peak (Rs < 1.5) 1. Inappropriate Mobile Phase Composition: The elution strength or selectivity of the mobile phase may not be optimal for separating structurally similar isomers. 2. Gradient is too steep: A rapid increase in the organic solvent percentage may not allow sufficient time for differential partitioning of the isomers on the stationary phase. 3. Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, influencing selectivity.[1][2]1. Adjust Mobile Phase:     a. Decrease the initial percentage of the strong solvent (acetonitrile).     b. Evaluate the effect of pH by adjusting the concentration of formic acid (e.g., from 0.1% to 0.05% or 0.2%). A lower pH can suppress the ionization of phenolic hydroxyl groups, potentially altering selectivity.[3][4][5] 2. Optimize Gradient: Flatten the gradient during the elution window of the isomers. A shallower gradient provides more time for the separation to occur.[6][7][8] 3. Adjust Column Temperature: Experiment with temperatures between 25°C and 40°C. An increase in temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the analyte.[1][9]
Peak Tailing for this compound and/or Isomer Peaks 1. Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.[7] 2. Mobile Phase pH too close to Analyte pKa: This can lead to the co-existence of ionized and non-ionized forms of the analyte, resulting in poor peak shape.[3][4] 3. Column Overload: Injecting too much sample can saturate the stationary phase.1. Acidify Mobile Phase: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress silanol interactions. 2. Adjust pH: Move the mobile phase pH further away from the pKa of the analytes. For flavonoids, a pH of around 2.5-3.5 is often effective.[3][4] 3. Reduce Sample Concentration: Dilute the sample and re-inject.
Peak Broadening 1. Extra-column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening. 2. Column Contamination or Degradation: Accumulation of contaminants or loss of stationary phase can lead to poor peak shape. 3. Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.1. Optimize System: Use tubing with a small internal diameter and minimize its length. 2. Column Maintenance: Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column if necessary. 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Inconsistent Retention Times 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios. 2. Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection. 3. Fluctuations in Temperature: Lack of a column oven or significant room temperature changes can affect retention.1. Consistent Preparation: Prepare fresh mobile phase for each run and ensure accurate measurements. 2. Adequate Equilibration: Equilibrate the column for at least 10-15 column volumes with the initial mobile phase before the first injection. 3. Use a Column Oven: Maintain a constant and controlled column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in separating this compound from its isomers by HPLC?

A1: The primary challenge is the high structural similarity between this compound and its isomers. Structural isomers have the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1][2] Achieving baseline separation often requires careful optimization of the HPLC method, particularly the mobile phase composition and gradient elution program.

Q2: What type of HPLC column is recommended for this compound separation?

A2: A reversed-phase C18 column is the most common and effective choice for the separation of flavonoids and their glycosides, including this compound.[10][11] Columns with a smaller particle size (e.g., sub-2 µm or core-shell particles) can provide higher efficiency and better resolution.

Q3: Why is an acidic modifier, like formic acid, typically added to the mobile phase?

A3: An acidic modifier serves two main purposes. Firstly, it helps to control the ionization state of the phenolic hydroxyl groups on the flavonoid structure, which leads to more consistent retention and improved peak shape.[3][4] Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing.[7]

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: While both are common organic solvents in reversed-phase HPLC, acetonitrile often provides better selectivity for flavonoid isomers and results in lower backpressure.[12] However, methanol can be a viable alternative and may offer different selectivity. It is recommended to screen both solvents during method development to determine the optimal choice for your specific separation.

Q5: My resolution is still poor even after optimizing the mobile phase and gradient. What else can I try?

A5: If resolution remains an issue, consider the following:

  • Column Chemistry: Try a different C18 column from another manufacturer, as subtle differences in bonding chemistry and end-capping can alter selectivity. Alternatively, a phenyl-hexyl or an embedded polar group (EPG) stationary phase might offer different interactions and improve separation.

  • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[2]

  • Temperature: As mentioned in the troubleshooting guide, systematically varying the column temperature can impact selectivity.[1][9]

Q6: How can I confirm the identity of the this compound peak and its isomers?

A6: While HPLC with UV detection can separate the compounds, it cannot definitively identify them. The most reliable method for identification is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS).[13] By comparing the retention times and mass spectra of your sample peaks to a certified reference standard of this compound, you can confirm its identity. Isomers will have the same mass but may exhibit different fragmentation patterns in MS/MS experiments.

Experimental Protocols

Optimized HPLC-UV Method for the Separation of this compound and its Isomers

This protocol provides a starting point for the separation of this compound from its isomers. Further optimization may be required based on the specific sample matrix and instrumentation.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.1% (v/v) Formic Acid
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Sample Diluent Initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B)

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.09010
5.08515
20.07525
25.06040
30.09010
35.09010
Sample Preparation
  • Accurately weigh a suitable amount of the plant extract or sample.

  • Dissolve the sample in the initial mobile phase composition.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, performance data for the optimized HPLC method described above.

Table 1: Chromatographic Performance Data

Compound Retention Time (min) Tailing Factor (Tf) Theoretical Plates (N)
Isomer 118.21.112,500
This compound19.51.213,000
Isomer 220.81.112,800

Table 2: Resolution Data

Peak Pair Resolution (Rs)
Isomer 1 / this compound1.8
This compound / Isomer 21.9

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation.[2]

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_end Goal start Poor Resolution (Rs < 1.5) between this compound and Isomer adjust_gradient Flatten Gradient Profile start->adjust_gradient Primary Action adjust_ph Modify Formic Acid % start->adjust_ph Secondary Action change_organic Switch to Methanol start->change_organic Alternative Approach adjust_temp Vary Column Temperature (25-40°C) adjust_gradient->adjust_temp end_node Achieved Baseline Separation (Rs >= 1.5) adjust_gradient->end_node If successful adjust_ph->adjust_temp adjust_ph->end_node If successful change_column Test Different C18 or Phenyl-Hexyl Column change_organic->change_column change_organic->end_node If successful adjust_temp->change_column adjust_temp->end_node If successful change_column->end_node If successful

Caption: A workflow for troubleshooting poor resolution in HPLC.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep 1. Dissolve Extract in Initial Mobile Phase filter_sample 2. Filter with 0.45 µm Syringe Filter sample_prep->filter_sample hplc_injection 3. Inject 10 µL into HPLC System filter_sample->hplc_injection separation 4. Separation on C18 Column with Gradient Elution hplc_injection->separation detection 5. UV Detection at 280 nm separation->detection data_acquisition 6. Acquire Chromatogram detection->data_acquisition quantification 7. Quantify Peaks and Calculate Resolution (Rs) data_acquisition->quantification

Caption: The experimental workflow for this compound analysis.

References

Troubleshooting Plantagoside instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Plantagoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow/brownish color. Is it degraded?

A1: A change in color, typically to yellow or brown, can be an indicator of this compound degradation. This is often due to oxidation or hydrolysis, which can be accelerated by factors such as pH, temperature, and exposure to light.[1][2] It is recommended to prepare fresh solutions and protect them from light. If you observe a color change, it is best to discard the solution and prepare a new one to ensure the integrity of your experimental results.

Q2: I observed precipitation in my this compound stock solution after storing it at -20°C. What should I do?

A2: Precipitation can occur if the solvent's capacity to dissolve this compound is reduced at lower temperatures.[3] To redissolve the precipitate, you can gently warm the solution and use sonication.[3] To prevent this, ensure that you are using a suitable solvent at an appropriate concentration. It is also recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can contribute to precipitation and degradation.[3][4]

Q3: Can I prepare a large batch of this compound solution and use it over several weeks?

A3: It is generally recommended to prepare this compound solutions fresh on the day of use.[4] If you need to make stock solutions in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to two weeks or at -80°C for longer-term storage (up to 6 months).[3][4] Avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the same day.[3]

Q4: What are the optimal storage conditions for solid this compound and its solutions?

A4: Solid this compound should be stored at 4°C in a sealed container, away from moisture and light.[3] For solutions, storage recommendations vary based on the desired duration. For short-term storage, -20°C for up to one month is acceptable, while for longer-term storage, -80°C for up to six months is recommended.[3] Always ensure the container is sealed to prevent solvent evaporation and contamination.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of this compound in the experimental medium. The stability of this compound can be influenced by the pH and temperature of the cell culture or assay buffer.[5][6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a properly stored stock solution just before the experiment.

    • pH Monitoring: Check the pH of your experimental buffer. Flavonoids like this compound can be unstable in neutral to alkaline conditions.[5][7] If possible, adjust the buffer to a slightly acidic pH if it does not interfere with your experimental system.

    • Temperature Control: Minimize the exposure of this compound solutions to elevated temperatures. If your experiment requires incubation at 37°C, try to minimize the pre-incubation time of the compound in the medium.

Issue 2: Low solubility or precipitation during solution preparation.
  • Possible Cause: this compound has limited solubility in aqueous solutions. The choice of solvent and concentration is critical.

  • Troubleshooting Steps:

    • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound (e.g., 100 mg/mL).[3][8][9][10] For aqueous-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

    • Use of Co-solvents: For in vivo studies, co-solvents like PEG300, Tween-80, and SBE-β-CD can be used to improve solubility.[3]

    • Aid Dissolution: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

    • Hygroscopic DMSO: Be aware that DMSO is hygroscopic and absorbed water can reduce its solvating power. Use newly opened or properly stored anhydrous DMSO for preparing stock solutions.[3][10]

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormTemperatureDurationSpecial Instructions
Solid4°CUp to 24 monthsSealed container, away from moisture and light.[4]
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3][4]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
Table 2: Solubility of this compound in Different Solvents
SolventConcentrationNotes
DMSO≥ 100 mg/mL (214.41 mM)Ultrasonic assistance may be needed.[3][8][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.36 mM)Clear solution suitable for in vivo use.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.36 mM)Clear solution suitable for in vivo use.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.36 mM)Clear solution suitable for in vivo use.[3]
Methanol, Ethanol, PyridineSoluble[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).[3][8][9]

  • Dissolution: Vortex the tube until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3][9]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or phosphoric acid) is often employed.[12]

  • Flow Rate: Typically around 1 mL/min.[12]

  • Detection Wavelength: Detection can be performed at various wavelengths, with 204 nm being one reported value.[12]

  • Sample Preparation: Dilute the this compound solution in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis by comparing with a standard.

Visualizations

experimental_workflow Experimental Workflow for this compound Use cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate aliquot Aliquot and Store at -80°C sonicate->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution thaw->dilute assay Perform Biological Assay dilute->assay hplc HPLC Analysis for Stability Check dilute->hplc Optional data Data Interpretation assay->data hplc->data

Caption: A typical experimental workflow for using this compound, from preparation to analysis.

troubleshooting_logic Troubleshooting Logic for this compound Instability cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results? degradation Degradation in Solution issue->degradation Yes precipitation Precipitation issue->precipitation Yes concentration Incorrect Concentration issue->concentration Yes fresh_sol Prepare Fresh Solution degradation->fresh_sol check_storage Check Storage Conditions degradation->check_storage optimize_solvent Optimize Solvent/Concentration precipitation->optimize_solvent verify_conc Verify Concentration (e.g., HPLC) concentration->verify_conc

Caption: A decision-making diagram for troubleshooting inconsistent experimental results with this compound.

signaling_pathway Proposed Inhibitory Action of this compound This compound This compound mannosidase alpha-Mannosidase This compound->mannosidase Inhibits nfkb TLR4-MyD88-NF-kB Pathway This compound->nfkb Suppresses glycoprotein Glycoprotein Processing mannosidase->glycoprotein inflammation Inflammatory Response nfkb->inflammation

Caption: A simplified diagram illustrating the inhibitory effects of this compound on alpha-mannosidase and an inflammatory signaling pathway.[4][13]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Plantagoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Plantagoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a concern?

This compound is a flavanone glycoside naturally found in plants of the Plantago genus, such as Plantago asiatica. Like many flavonoid glycosides, this compound exhibits poor oral bioavailability, which limits its therapeutic potential. This is primarily due to factors such as low aqueous solubility, poor membrane permeability, and susceptibility to enzymatic degradation in the gastrointestinal tract.

Q2: What are the primary barriers to the oral absorption of this compound?

The main obstacles to the effective oral absorption of this compound include:

  • Low Aqueous Solubility: this compound's chemical structure contributes to its limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The glycoside moiety increases the molecule's polarity and size, hindering its passive diffusion across the intestinal epithelial cell membrane.

  • Enzymatic Degradation: Intestinal enzymes can hydrolyze the glycosidic bond, altering the structure and potentially reducing the bioactivity of the absorbed compound.

  • Efflux Transporters: this compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the molecule out of intestinal cells and back into the lumen, thereby reducing its net absorption.

Q3: What are the most promising strategies to improve the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges associated with this compound's bioavailability. These include:

  • Nanoencapsulation:

    • Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.

    • Chitosan Nanoparticles: These mucoadhesive nanoparticles can increase the residence time of this compound in the intestine and enhance its absorption by transiently opening tight junctions between epithelial cells.

  • Complexation:

    • Cyclodextrins: Forming an inclusion complex with cyclodextrins can significantly improve the aqueous solubility of this compound, thereby increasing the concentration of the dissolved drug available for absorption.

Troubleshooting Guides

Issue 1: Low and variable oral bioavailability in preclinical animal studies.
Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of this compound.Formulate this compound as a nanoformulation (SLNs, Chitosan NPs) or a cyclodextrin inclusion complex.Increased dissolution rate and concentration of dissolved this compound in the gastrointestinal tract, leading to improved absorption.
Low intestinal permeability.Utilize chitosan-based nanoparticles to leverage their mucoadhesive and permeation-enhancing properties.Increased contact time with the intestinal mucosa and transient opening of tight junctions, facilitating paracellular transport.
Efflux by P-glycoprotein (P-gp) transporters.Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil, though for experimental purposes only).Inhibition of efflux pumps, leading to increased intracellular concentration of this compound and enhanced net absorption.
Issue 2: Difficulty in detecting and quantifying this compound in plasma samples.
Possible Cause Troubleshooting Step Expected Outcome
Low plasma concentrations due to poor bioavailability.Concentrate plasma samples using solid-phase extraction (SPE) prior to analysis.Increased concentration of this compound in the sample, bringing it within the detection limits of the analytical instrument.
Interference from plasma matrix components.Develop a highly sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).Accurate and precise quantification of this compound with minimal interference from endogenous plasma components.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization and ultrasonication method, a common technique for preparing SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Disperse this compound in the molten lipid with continuous stirring until a clear solution or homogenous suspension is formed.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay predicts the intestinal absorption of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Non-essential amino acids (NEAA)

  • Penicillin-Streptomycin

  • Hank's Balanced Salt Solution (HBSS)

  • This compound solution

Procedure:

  • Cell Culture: Culture Caco-2 cells in DMEM supplemented with FBS, NEAA, and antibiotics.

  • Seeding: Seed the Caco-2 cells onto Transwell® inserts at an appropriate density.

  • Differentiation: Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound solution (in HBSS) to the apical (AP) side of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C.

    • At predetermined time intervals, collect samples from the basolateral side and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Apparent Permeability (Papp) Calculation: Calculate the Papp value to estimate the permeability of this compound.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to evaluate the oral bioavailability of a this compound formulation.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound formulation (e.g., SLNs, aqueous suspension)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Anesthesia

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Plasma Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) to assess the bioavailability of the formulation.

Data Presentation

Table 1: Hypothetical In Vitro Permeability of this compound Formulations across Caco-2 Cell Monolayers.

FormulationApparent Permeability (Papp) (x 10⁻⁶ cm/s)
This compound Solution0.5 ± 0.1
This compound-Cyclodextrin Complex1.2 ± 0.2
This compound-Chitosan Nanoparticles2.5 ± 0.4
This compound-SLNs3.1 ± 0.5

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats Following Oral Administration.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension5085 ± 151.0340 ± 50100
This compound-Cyclodextrin Complex50180 ± 300.75750 ± 90220
This compound-Chitosan NPs50350 ± 451.51500 ± 180441
This compound-SLNs50420 ± 602.01950 ± 250574

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only. Relative bioavailability is calculated with respect to the this compound suspension.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis formulation This compound Formulation (SLNs, Chitosan NPs, Cyclodextrin) caco2 Caco-2 Permeability Assay formulation->caco2 Screening pk_study Pharmacokinetic Study in Rats caco2->pk_study Lead Formulation Selection analysis LC-MS/MS Analysis of Plasma pk_study->analysis Sample Collection data_analysis Bioavailability Calculation analysis->data_analysis Concentration Data

Caption: Experimental workflow for developing and evaluating this compound formulations.

bioavailability_barriers start Oral Administration of this compound solubility Low Aqueous Solubility start->solubility permeability Poor Membrane Permeability start->permeability metabolism Enzymatic Degradation start->metabolism absorption Systemic Circulation solubility->absorption efflux P-gp Efflux permeability->efflux permeability->absorption metabolism->absorption

Caption: Barriers to the oral bioavailability of this compound.

signaling_pathway_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream P_free Free this compound P_inside Intracellular this compound P_free->P_inside Passive Diffusion (Low) P_NP This compound Nanoparticle P_NP->P_inside Enhanced Uptake (Endocytosis/Paracellular) Pgp P-glycoprotein (Efflux Pump) P_inside->Pgp Binding P_blood Absorbed this compound P_inside->P_blood Absorption Pgp->P_free Efflux

Addressing matrix effects in Plantagoside quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantification of Plantagoside.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound quantification?

A: A matrix effect is the alteration (suppression or enhancement) of the ionization of this compound in a mass spectrometer's ion source, caused by co-eluting compounds from the sample matrix.[1][2][3] When analyzing complex samples like plant extracts, endogenous substances can interfere with the conversion of this compound molecules into gas-phase ions, leading to inaccurate and unreliable quantitative results.[4][5][6] This phenomenon is a major concern in quantitative liquid chromatography-mass spectrometry (LC-MS) analyses.[5]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the LC column.[5][6] A blank matrix extract is then injected.[5] Any dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement caused by eluting matrix components.[5][7]

  • Post-Extraction Spike Method: This is a quantitative assessment. You compare the peak area of this compound in a standard solution (in a neat solvent) with the peak area of this compound spiked into a blank matrix extract after the extraction procedure.[3][6][8] A response in the matrix that is lower than in the neat solvent indicates ion suppression, while a higher response indicates ion enhancement.[6]

Q3: What are the most common strategies to reduce or compensate for matrix effects?

A: Strategies fall into three main categories:

  • Sample Preparation: The goal is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and sample dilution.[4][8][9] Diluting the sample extract can significantly reduce the concentration of interfering molecules.[8]

  • Chromatographic Separation: Optimizing the LC method (e.g., changing the mobile phase gradient or using a different column) can help separate this compound from the interfering matrix components.[5]

  • Calibration Strategies: If matrix effects cannot be eliminated, they can be compensated for using methods like matrix-matched calibration or, ideally, stable isotope labeled internal standards.[4][8]

Q4: What is a matrix-matched calibration and when should I use it?

A: A matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is known to be free of this compound.[10][11] This ensures that the standards and the unknown samples experience the same degree of matrix effect, thereby improving accuracy.[11] This approach is useful when a representative blank matrix is available and when stable isotope labeled standards are not.[12] However, finding a true blank matrix can often be a challenge.[11][12]

Q5: Why are Stable Isotope Labeled (SIL) internal standards considered the gold standard for correcting matrix effects?

A: A Stable Isotope Labeled (SIL) internal standard, such as ¹³C- or D-labeled this compound, is chemically and physically almost identical to the unlabeled this compound.[13] It therefore co-elutes from the LC column and experiences the same ionization suppression or enhancement.[13] By calculating the peak area ratio of the analyte to the SIL internal standard, the variability caused by the matrix effect is effectively cancelled out, leading to highly accurate and precise quantification.[13][14] This is the most recognized technique for correcting matrix effects.[5][13]

Q6: My analytical signal for this compound is significantly lower than expected, even in spiked samples. Could this be a matrix effect?

A: Yes, this is a classic symptom of ion suppression, a common type of matrix effect.[6][15] Co-eluting compounds from your sample matrix are likely interfering with the ionization of this compound in the MS source, leading to a reduced signal.[2] To confirm this, you should perform a quantitative assessment of the matrix effect using the post-extraction spike method.

Troubleshooting Guides

Problem: Poor Reproducibility and Inaccurate Quantification of this compound
  • Symptom: You observe high relative standard deviation (%RSD) between replicate injections of the same sample and your quality control (QC) samples are consistently outside acceptable accuracy limits.

  • Possible Cause: Inconsistent matrix effects between samples and standards.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility A Start: Inaccurate Results B 1. Quantify Matrix Effect (Post-Extraction Spike) A->B C Is ME > ±15%? B->C D 2. Improve Sample Cleanup (e.g., SPE, LLE, Dilution) C->D Yes I Monitor System Suitability C->I No E 3. Optimize Chromatography (Separate Analyte from Interference) D->E F 4. Implement Corrective Calibration E->F G Re-evaluate Matrix Effect F->G G->C H End: Accurate & Reproducible Results I->H

Caption: Troubleshooting workflow for poor reproducibility.

  • Step-by-Step Solutions:

    • Quantify the Matrix Effect: First, determine the extent of the problem using the post-extraction spike method (see Protocol 1). A matrix effect greater than ±15% is generally considered significant.

    • Improve Sample Cleanup: If significant matrix effects are present, enhance your sample preparation. Implement a Solid-Phase Extraction (SPE) cleanup step (see Protocol 2) or try a simple dilution of your final extract (e.g., 10-fold or 25-fold) to reduce the concentration of interfering components.[8][9]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the regions of ion suppression identified in your initial assessment.

    • Implement Corrective Calibration: If cleanup and chromatography adjustments are insufficient, use a more robust calibration method.

      • Good: Prepare matrix-matched calibration standards (see Protocol 3).[10]

      • Best: Utilize a stable isotope labeled internal standard for this compound if available.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the calculation of the matrix effect percentage (ME%).

  • Prepare Solutions:

    • Solution A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).

    • Solution B (Post-Spike Sample): Take a blank plant matrix sample (known not to contain this compound) and perform your entire extraction and sample preparation procedure. To the final, clean extract, add the this compound standard to achieve the same final concentration as Solution A.

  • Analysis: Inject both Solution A and Solution B into the LC-MS system and record the peak areas for this compound.

  • Calculation:

    • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]

cluster_1 Matrix Effect Assessment Workflow cluster_2 Control A Blank Matrix (No Analyte) B Sample Extraction A->B C Clean Extract B->C D Spike with This compound Standard C->D E Post-Spike Sample (Solution B) D->E F LC-MS Analysis E->F G Calculate ME% F->G H Neat Solvent I Spike with This compound Standard H->I J Neat Standard (Solution A) I->J J->F

Caption: Workflow for Matrix Effect Assessment.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol for cleaning up a plant extract using a reversed-phase (e.g., C18) SPE cartridge.

  • Conditioning: Condition the C18 SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not let the cartridge go dry.

  • Loading: Load the crude plant extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elution: Elute the this compound (and other moderately polar compounds) from the cartridge using a stronger solvent, such as 1-2 mL of 80% methanol or acetonitrile.

  • Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[9]

Protocol 3: Preparation of Matrix-Matched Calibration Standards
  • Prepare Blank Matrix: Obtain a plant source that is identical to your samples but is confirmed to be free of this compound. Process this material through your entire extraction and cleanup procedure to create a "blank matrix extract."

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., methanol).

  • Serial Dilution: Perform a serial dilution of the stock solution into aliquots of the blank matrix extract to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL). Ensure the final solvent composition is consistent across all standards.

  • Analysis: Analyze these matrix-matched standards alongside your unknown samples.

Data Presentation

Table 1: Example Calculation of Matrix Effect for this compound in a Plant Extract
Sample DescriptionAnalyte Concentration (ng/mL)Mean Peak Area (n=3)Matrix Effect (%)Interpretation
Solution A (Neat Standard)1001,520,400-Reference
Solution B (Post-Spike Extract)100638,56842.0%Severe Ion Suppression

Calculation: (638,568 / 1,520,400) * 100 = 42.0%

Table 2: Comparison of this compound Recovery and Matrix Effect Using Different Sample Preparation Techniques
Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=5)
Dilute-and-Shoot99.135.718.5
Liquid-Liquid Extraction (LLE)85.468.29.2
Solid-Phase Extraction (SPE)92.391.54.1
Table 3: Linearity Comparison of Solvent-Based vs. Matrix-Matched Calibration for this compound
Calibration TypeLinearity Range (ng/mL)Correlation Coefficient (r²)
Standard in Solvent1 - 5000.991
Matrix-Matched Standard1 - 5000.999

Visualization of Key Concepts

cluster_3 Principle of SIL Internal Standard Correction A Sample containing This compound (Analyte) + Co-eluting Matrix B Spike with known amount of SIL-Plantagoside (Internal Standard) A->B C LC Separation B->C D Co-elution of Analyte, SIL-IS, and Matrix C->D E Ion Source (MS) D->E F Ion Suppression Event (Matrix interferes with ionization) E->F G Detector Signal (Both Analyte and SIL-IS signals are suppressed proportionally) F->G F->G H Calculate Ratio: (Analyte Area / SIL-IS Area) G->H I Accurate Quantification (Matrix effect is cancelled out) H->I

Caption: Principle of SIL Internal Standard Correction.

References

Degradation products of Plantagoside under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plantagoside. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a flavanone glycoside, a type of natural phenol. Its structure consists of a flavanone backbone, specifically (2S)-flavanone, substituted with hydroxyl groups at positions 5, 7, 4', and 5'. A β-D-glucopyranosyloxy group is attached at the 3' position. The aglycone part of this compound, the molecule remaining after removal of the sugar group, is 5,7,3',4',5'-pentahydroxyflavanone.[1][2][3][4]

Q2: What are the expected degradation pathways for this compound under stress conditions?

While specific studies on this compound are limited, based on the known degradation pathways of other flavanone and flavonoid glycosides, the following degradation patterns can be anticipated:

  • Hydrolysis (Acidic/Basic/Enzymatic): The most common degradation pathway for glycosides is the cleavage of the glycosidic bond.[5][6][7][8][9][10] This would result in the formation of the This compound aglycone (5,7,3',4',5'-pentahydroxyflavanone) and glucose .

  • Thermal Degradation: High temperatures are expected to primarily cause the hydrolysis of the glycosidic bond, yielding the aglycone.[11][12][13] Further degradation of the aglycone may occur at very high temperatures.

  • Oxidative Degradation: Oxidation can lead to more complex degradation products. The reaction may involve the opening of the heterocyclic C-ring of the flavanone structure, leading to various smaller aromatic compounds.[14][15][16][17]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific products can vary, but may involve oxidative processes and structural rearrangements.[18][19][20][21]

Q3: What are the likely degradation products of this compound?

Based on the predicted degradation pathways, the primary degradation product under hydrolytic and thermal stress is the This compound aglycone . Under oxidative and photolytic stress, a more complex mixture of degradation products could be formed, potentially including smaller phenolic acids and other fragments resulting from the cleavage of the flavanone ring system.

Troubleshooting Guide for this compound Degradation Experiments

Issue Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature (for thermal and hydrolytic degradation).
Complete degradation of this compound is observed immediately. Stress conditions are too harsh.- Decrease the concentration of the stressor.- Shorten the exposure time.- Lower the temperature.
Multiple unknown peaks in the chromatogram. Formation of secondary degradation products or interaction with excipients.- Use a gradient elution method in HPLC to improve separation.- Employ LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.- Analyze a placebo formulation (without this compound) under the same stress conditions to identify peaks originating from excipients.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase, column, or other chromatographic parameters.- Optimize the mobile phase composition (e.g., pH, organic modifier).- Try a different HPLC column with a different stationary phase.- Adjust the flow rate and column temperature.

Experimental Protocols

General Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[22]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Incubate at room temperature for a defined period, monitoring the degradation at shorter intervals due to the generally faster rate of base-catalyzed hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).

    • Keep the solution at room temperature and protected from light for a defined period.

    • At each time point, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place the this compound stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • At defined time points, withdraw aliquots, cool to room temperature, and dilute for analysis.

    • For solid-state thermal degradation, expose the powdered this compound to the same high temperature.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At defined time points, withdraw aliquots from both the exposed and control samples for analysis.

3. Analytical Method:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically suitable for the analysis of flavonoids.[23][24]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is often used for good separation of the parent compound and its degradation products.

    • Detection: A UV detector set at the wavelength of maximum absorbance for this compound (e.g., around 280 nm for flavanones) can be used. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.[24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is a powerful tool for the identification of degradation products.[25][26][27][28][29] The mass spectrometer provides molecular weight information and fragmentation patterns that help in structure elucidation.

Data Presentation

Table 1: Predicted Degradation Products of this compound under Various Stress Conditions

Stress ConditionPredicted Primary Degradation Product(s)Predicted Secondary Degradation Product(s)
Acid Hydrolysis This compound Aglycone, GlucoseFurther degradation of the aglycone under harsh conditions
Base Hydrolysis This compound Aglycone, GlucoseRing-opened products, other rearrangements
Oxidation Oxidized this compound derivativesCleavage products of the C-ring (e.g., phenolic acids)
Thermal Degradation This compound Aglycone, GlucoseCharring and extensive decomposition at very high temperatures
Photodegradation Photo-oxidized products, rearranged isomersComplex mixture of smaller molecules

Visualizations

G This compound This compound Aglycone This compound Aglycone This compound->Aglycone Hydrolysis (Acid/Base/Enzyme) Thermal Glucose Glucose This compound->Glucose Hydrolysis Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Photodegradation Ring_Cleavage_Products Ring Cleavage Products Oxidized_Products->Ring_Cleavage_Products Further Oxidation

Caption: Predicted degradation pathways of this compound.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base Stock Solution->Base Oxidation Oxidation Stock Solution->Oxidation Heat Heat Stock Solution->Heat Light Light Stock Solution->Light HPLC HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC LCMS LC-MS/MS HPLC->LCMS for identification Quantify Degradation Quantify Degradation HPLC->Quantify Degradation Identify Degradants Identify Degradants LCMS->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Solubility of Plantagoside for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and handling Plantagoside for bioassay applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavanone glycoside isolated from plants of the Plantago genus, such as Plantago asiatica[1]. Its primary known mechanism of action is the specific and non-competitive inhibition of jack bean α-mannosidase, with an IC50 of 5 μM[1]. This inhibitory activity can affect glycoprotein processing and the endoplasmic reticulum-associated degradation (ERAD) pathway[2][3][4][5][6].

Q2: What are the main challenges in dissolving this compound for bioassays?

Like many flavonoid glycosides, this compound has limited aqueous solubility, which can pose challenges for preparing stock solutions and working concentrations for cell-based and other aqueous bioassays. Precipitation of the compound in culture media can lead to inaccurate and unreliable experimental results.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store at 4°C, sealed and protected from moisture and light[1].

  • In solvent: For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in tightly sealed vials to prevent degradation[1]. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: My this compound powder is not dissolving in my chosen solvent.

  • Possible Cause: The solvent may not be suitable for this compound, or the concentration may be too high.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound, with a solubility of up to 100 mg/mL[1][7]. Other suitable organic solvents include ethanol, methanol, and pyridine, although specific quantitative solubility data is limited[8][9].

    • Use Gentle Heating: Gently warming the solution may aid dissolution. However, be cautious with temperature as excessive heat can degrade the compound.

    • Utilize Sonication: Sonication can help to break up particles and enhance dissolution[1].

    • Prepare a Lower Concentration: If the compound still does not dissolve, try preparing a more dilute stock solution.

Issue 2: My this compound precipitates out of solution when I add it to my aqueous bioassay medium.

  • Possible Cause: The final concentration of the organic solvent (like DMSO) in your assay medium may be too high, causing the this compound to crash out. Also, the pH of the medium can influence the solubility of flavonoids.

  • Troubleshooting Steps:

    • Minimize Final Solvent Concentration: Aim to keep the final concentration of DMSO or other organic solvents in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and reduce the solubility of your compound.

    • Use a Co-solvent System: For in vivo or in vitro studies where higher concentrations are needed, consider using a co-solvent system. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline[1].

    • pH Adjustment: While specific data for this compound is unavailable, the solubility of flavonoids can be pH-dependent[10][11]. You can try adjusting the pH of your buffer or medium, but be mindful of the pH tolerance of your biological system.

    • Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your aqueous medium to reach the desired final concentration. This gradual dilution can sometimes prevent precipitation.

Issue 3: I am seeing inconsistent results in my bioassays.

  • Possible Cause: This could be due to incomplete dissolution, precipitation of the compound during the experiment, or degradation of this compound in the solution.

  • Troubleshooting Steps:

    • Ensure Complete Initial Dissolution: Before adding to your assay, visually inspect your stock solution to ensure there are no visible particles. If necessary, briefly sonicate or vortex.

    • Check for Precipitation During the Assay: After adding the this compound solution to your assay medium, inspect the wells of your plate for any signs of precipitation.

    • Prepare Fresh Solutions: If you suspect degradation, prepare fresh stock solutions from the powder for each experiment. While stock solutions can be stored at low temperatures, their stability in aqueous working solutions at room temperature or 37°C for extended periods may be limited[12][13].

Data Presentation: Solubility of this compound

Solvent/SystemConcentrationNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (214.41 mM)Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[1][7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.36 mM)Results in a clear solution. Suitable for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.36 mM)Results in a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.36 mM)Results in a clear solution.[1]
Ethanol, Methanol, PyridineSolubleSpecific quantitative solubility data is not readily available in the literature.[8][9]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the solution vigorously.

  • If necessary, place the vial in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no solid particles remain.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Bioassays using a Co-Solvent System

This protocol is adapted from a formulation for a 2.5 mg/mL working solution[1].

  • Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.

  • To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL this compound stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 2.5 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Dissolving this compound start Start: Weigh this compound Powder solvent Add appropriate solvent (e.g., DMSO) start->solvent dissolve Vortex and/or Sonicate solvent->dissolve check Visually inspect for complete dissolution dissolve->check stock High-concentration stock solution check->stock Dissolved precipitate Troubleshoot: - Use gentle heat - Try alternative solvent - Lower concentration check->precipitate Not Dissolved dilute Perform serial dilutions in bioassay medium stock->dilute final Final working solution for bioassay dilute->final

Caption: A flowchart outlining the general steps for dissolving this compound for use in bioassays.

signaling_pathway Proposed Signaling Pathway Inhibition by this compound This compound This compound mannosidase Alpha-Mannosidase This compound->mannosidase Inhibits er_processing Glycoprotein Processing in ER mannosidase->er_processing Trims mannose residues misfolded_protein Misfolded Glycoprotein er_processing->misfolded_protein erad ER-Associated Degradation (ERAD) misfolded_protein->erad degradation Proteasomal Degradation erad->degradation

Caption: The inhibitory effect of this compound on α-mannosidase, impacting the ERAD pathway.

References

Minimizing batch-to-batch variability in Plantagoside extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in Plantagoside extracts.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Issue 1: Low Yield of this compound

  • Question: My extraction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields of this compound can stem from several factors throughout the extraction process. Here's a systematic approach to troubleshooting:

    • Raw Material Quality: The concentration of this compound in the raw plant material (Plantago sp.) can vary significantly based on factors like the time of harvest, geographical location, and storage conditions. Ensure you are using high-quality, properly identified plant material.

    • Extraction Method: The choice of extraction method significantly impacts yield. For flavonoid glycosides like this compound, methods that enhance solvent penetration into the plant matrix are generally more effective. Consider optimizing your current method or switching to a more efficient one. Techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have shown promise for extracting phenolic compounds from Plantago species.[1][2]

    • Solvent Selection: this compound is a moderately polar compound. The polarity of the extraction solvent is crucial. While methanol has been used effectively in Soxhlet extraction, mixtures of ethanol and water are often recommended for UAE and SFE (as a co-solvent with CO2) to enhance the extraction of polar compounds.[1][3]

    • Extraction Parameters: Ensure your extraction parameters are optimized. For UAE, this includes sonication time, temperature, and power. For SFE, pressure, temperature, and co-solvent percentage are critical variables.[4][5]

    • Degradation: this compound, like other flavonoid glycosides, can be susceptible to degradation at high temperatures.[6] If using methods involving heat, such as Soxhlet, ensure the temperature is controlled to minimize degradation.

Issue 2: Inconsistent this compound Concentration Between Batches

  • Question: I am observing significant variability in this compound concentration across different extraction batches, even when using the same protocol. How can I improve consistency?

  • Answer: Batch-to-batch variability is a common challenge in working with natural products. Here are key areas to focus on for improving consistency:

    • Standardize Raw Material: As much as possible, source your plant material from the same supplier and geographical location. If possible, obtain a certificate of analysis for the raw material that includes information on its chemical profile.

    • Precise Protocol Adherence: Minor deviations in the extraction protocol can lead to significant differences in yield. Ensure that all parameters, including solvent-to-solid ratio, extraction time, temperature, and agitation/sonication power, are precisely controlled and documented for each batch.

    • "Golden Batch" Model: Establish a "golden batch" model by identifying a batch with the desired this compound concentration and phytochemical profile. Use the detailed parameters from this batch as a strict benchmark for all subsequent extractions.

    • Multivariate Data Analysis: For larger-scale production, consider implementing multivariate data analysis to monitor process variables in real-time. This can help identify and correct deviations that could affect product quality.

    • Post-Extraction Handling: Ensure consistent handling of the extract after extraction, including filtration, solvent evaporation, and storage conditions, as these can also introduce variability.

Issue 3: HPLC Analysis Problems

  • Question: I am facing issues with my HPLC analysis of this compound extracts, such as peak tailing, shifting retention times, and baseline noise. How can I troubleshoot these problems?

  • Answer: These are common HPLC issues that can often be resolved through systematic troubleshooting.

ProblemPotential CausesRecommended Solutions
Peak Tailing - Active sites on the column interacting with the analyte.- Blocked column frit.- Inappropriate mobile phase pH.- Use a mobile phase with an acidic modifier (e.g., formic acid, acetic acid) to suppress the ionization of phenolic hydroxyl groups.[7]- Reverse-flush the column with a strong solvent.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry.
Shifting Retention Times - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation.- Insufficient column equilibration time.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a stable temperature.[8][9]- Replace the column if it has reached the end of its lifespan.- Increase the column equilibration time between injections.[8]
Baseline Noise/Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.- Flush the system with a strong, clean solvent.[8]- Check all fittings for leaks and tighten as necessary.- Replace the detector lamp if energy is low.[8]
Ghost Peaks - Contaminants in the sample or mobile phase.- Carryover from previous injections.- Use high-purity solvents and filter all samples and mobile phases.- Run blank injections to identify the source of contamination.- Implement a robust needle wash protocol.

Frequently Asked Questions (FAQs)

FAQ 1: Extraction Methods

  • Question: What are the most effective methods for extracting this compound?

  • Answer: Several methods can be used to extract this compound, with the choice often depending on the desired scale, efficiency, and environmental considerations.

    • Ultrasound-Assisted Extraction (UAE): This "green" technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration. It is generally faster and requires less solvent than traditional methods.[10][11]

    • Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a co-solvent like ethanol, to extract compounds. It is highly tunable and allows for the selective extraction of different compound classes. SFE is considered an environmentally friendly technique.[4][12]

    • Soxhlet Extraction: A traditional method that uses continuous solvent reflux. While effective, it can be time-consuming and the prolonged exposure to heat may degrade thermally sensitive compounds like this compound.[13]

Quantitative Comparison of Extraction Methods for Phenolic Compounds from Plantago Species

Extraction MethodSolventKey ParametersTypical Total Phenolic Content (mg GAE/g extract)Reference
Supercritical Fluid Extraction (SFE)CO2 with 5% Ethanol40-60°C, 10-30 MPa~65[1]
Ultrasound-Assisted Extraction (UAE)Ethanol-WaterVaries~50-60[1]
Soxhlet (SOX)MethanolVaries~55-65[1]

Note: This table summarizes data on total phenolic content, which includes this compound and other related compounds. The optimal method for maximizing this compound yield specifically may require further optimization.

FAQ 2: Stability and Storage

  • Question: How stable is this compound in extracts and what are the optimal storage conditions?

  • Answer: Flavonoid glycosides like this compound are generally more stable than their aglycone counterparts.[6] However, their stability can be influenced by several factors:

    • Temperature: High temperatures can lead to the degradation of flavonoids. It is recommended to store this compound extracts in a cool environment, such as at 4°C, to minimize degradation.[14]

    • pH: The stability of flavonoids is pH-dependent. Acidic conditions (pH < 7) generally favor the stability of many flavonoids.[15][16] Alkaline conditions can lead to structural rearrangements and degradation.

    • Light: Exposure to light can also contribute to the degradation of phenolic compounds.

    • Optimal Storage: For long-term stability, this compound extracts should be stored in airtight, amber-colored containers at low temperatures (e.g., 4°C or -20°C) to protect from light, oxygen, and heat.

FAQ 3: Mechanism of Action

  • Question: What are the known signaling pathways modulated by this compound?

  • Answer: Research suggests that this compound exerts its biological effects by modulating several key cellular signaling pathways, particularly those involved in inflammation and cell survival.

    • PI3K/Akt Signaling Pathway: this compound has been shown to be associated with the regulation of the PI3K/Akt signaling pathway.[17] This pathway is crucial for cell growth, proliferation, and survival. By modulating this pathway, this compound may influence cellular responses to stress and injury.

    • NF-κB Signaling Pathway: A related compound, Plantamajoside, which is also found in Plantago species, has been demonstrated to inhibit the NF-κB signaling pathway.[18] This pathway is a key regulator of inflammation, and its inhibition is a common mechanism for the anti-inflammatory effects of many natural compounds.

    • TNF-α Signaling: Tumor Necrosis Factor-alpha (TNF-α) is a major pro-inflammatory cytokine. Flavonoids have been shown to reduce the secretion of TNF-α, often through the inhibition of the NF-κB pathway.[19][20]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the Plantago plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 75% ethanol in water) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).[5]

  • Sonication:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the sonication parameters:

      • Frequency: e.g., 40 kHz

      • Power: e.g., 87.5 W[5]

      • Temperature: e.g., 50°C

      • Time: e.g., 30 minutes[5]

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation followed by filtration (e.g., using a 0.45 µm filter).

    • Combine the supernatant and wash the residue with a small amount of fresh solvent. Centrifuge and filter again, then pool the extracts.

    • Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: HPLC-UV Quantification of this compound

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the dried this compound extract and dissolve it in methanol to a known concentration (e.g., 10 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[21]

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.[21]

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 280 nm for flavanones).

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

Visualizations

Experimental_Workflow cluster_preparation 1. Raw Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis & QC raw_material Plantago sp. Raw Material drying Drying (40-50°C) raw_material->drying grinding Grinding (40-60 mesh) drying->grinding powder Powdered Plant Material grinding->powder uae Ultrasound-Assisted Extraction (e.g., 75% Ethanol, 50°C, 30 min) powder->uae crude_extract Crude Extract uae->crude_extract filtration Filtration (0.45 µm) crude_extract->filtration evaporation Solvent Evaporation (<50°C) filtration->evaporation lyophilization Lyophilization evaporation->lyophilization final_product Dry this compound Extract lyophilization->final_product hplc HPLC-UV Quantification final_product->hplc

Caption: Workflow for this compound extraction and quality control.

PI3K_Akt_Pathway This compound This compound This compound->inhibition_node pi3k PI3K akt Akt pi3k->akt Activates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream Promotes inhibition_node->pi3k Modulates

Caption: this compound modulation of the PI3K/Akt signaling pathway.

NFkB_Pathway tnf TNF-α tnfr TNFR tnf->tnfr nfkb_activation NF-κB Activation Complex tnfr->nfkb_activation This compound This compound This compound->inhibition_node nfkb NF-κB nfkb_activation->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes inhibition_node->nfkb_activation Inhibits

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Preventing enzymatic degradation during Plantagoside extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing enzymatic degradation during Plantagoside extraction from Plantago species.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

The primary cause of this compound degradation during the extraction process is enzymatic hydrolysis.[1] Plantago species contain endogenous enzymes, particularly β-glucosidases, which can cleave the glycosidic bond of this compound, leading to a significant loss in yield.[1][2] This enzymatic activity is a natural defense mechanism in the plant.[1]

Q2: What are the initial signs of this compound degradation in my extract?

The most common indicator of degradation is a lower than expected yield of this compound in your final extract, as determined by analytical methods such as HPLC. You may also observe the appearance of unexpected peaks in your chromatogram, corresponding to the aglycone or other degradation products.

Q3: How can I prevent enzymatic degradation of this compound?

The most effective strategy is to inactivate the endogenous β-glucosidases before or during the extraction process. This can be achieved through several methods, including thermal treatment (blanching), optimization of extraction parameters (temperature, pH, and solvent), and the use of advanced extraction techniques.

Troubleshooting Guide

Issue 1: Low Yield of this compound

If you are experiencing a low yield of this compound, consider the following troubleshooting steps.

Potential Cause 1: Endogenous Enzyme Activity

The β-glucosidase enzymes present in the plant material are likely degrading the this compound.

Solutions:

  • Enzyme Inactivation via Blanching: Briefly treating the fresh plant material with heat can effectively denature these enzymes.

  • Optimized Extraction Temperature: Maintaining a low extraction temperature can reduce enzyme activity.

  • pH Control: Adjusting the pH of the extraction solvent can create an environment that is unfavorable for β-glucosidase activity.

Experimental Protocol: Blanching for Enzyme Inactivation

  • Preparation: Harvest fresh Plantago leaves and rinse them with distilled water.

  • Blanching: Immerse the leaves in hot water (80-95°C) for a short period (e.g., 2-5 minutes).

  • Cooling: Immediately transfer the blanched leaves to an ice bath to halt the heating process.

  • Drying: Gently pat the leaves dry before proceeding with your standard extraction protocol.

Data Presentation: Effect of Blanching on this compound Yield (Hypothetical Data)

TreatmentExtraction Temperature (°C)Blanching Time (minutes)This compound Yield (mg/g dry weight)
Control (No Blanching)4005.2
Blanching4028.9
Blanching4059.1

Potential Cause 2: Suboptimal Extraction Parameters

The temperature, pH, or solvent system you are using may be contributing to degradation or inefficient extraction.

Solutions:

  • Temperature Optimization: While higher temperatures can increase extraction efficiency, they can also accelerate degradation. It is crucial to find an optimal balance. For many glycosides, a temperature range of 45-60°C is recommended to minimize thermal degradation.[3]

  • pH Optimization: β-glucosidases typically have an optimal pH range. Conducting the extraction outside of this range can help to reduce enzymatic degradation. A slightly acidic to neutral pH is generally advisable.

  • Solvent Selection: The choice of solvent can impact both extraction efficiency and enzyme activity. Ethanolic or methanolic solvents are commonly used.

Data Presentation: Effect of Temperature and pH on this compound Stability (Illustrative Data)

Temperature (°C)pHThis compound Degradation (%) after 4 hours
255.0< 5%
257.0< 5%
505.0~10%
507.0~15%
805.0> 30%
807.0> 40%
Issue 2: Inconsistent Extraction Results

Variability in your this compound yield can be frustrating. Here are some factors to consider.

Potential Cause 1: Variation in Plant Material

The concentration of this compound and the activity of β-glucosidases can vary depending on the plant's age, cultivar, and growing conditions.[4][5] Younger leaves often have higher concentrations of iridoid glycosides.[5]

Solution:

  • Standardize Plant Material: Whenever possible, use plant material from the same cultivar, age, and harvest time to ensure consistency in your experiments.

Potential Cause 2: Inefficient Extraction Method

Traditional maceration or reflux extraction methods may not be the most efficient and can lead to longer extraction times, increasing the risk of degradation.

Solution:

  • Advanced Extraction Techniques: Consider using Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). These methods can improve extraction efficiency at lower temperatures and with shorter extraction times, thereby reducing the risk of degradation.[6]

Data Presentation: Comparison of Extraction Methods (Illustrative Data)

Extraction MethodTemperature (°C)Time (min)This compound Yield (mg/g)
Maceration2514406.5
Heat Reflux701207.2
UAE45309.5
MAE50159.8

Visualizations

EnzymaticDegradationWorkflow cluster_plant_material Plant Material cluster_extraction Extraction Process Plant Plantago Leaves (this compound + β-glucosidase) Extraction Extraction (Solvent, Temp, pH) Plant->Extraction Degradation Enzymatic Hydrolysis Extraction->Degradation Enzyme Active This compound Intact this compound Extraction->this compound Enzyme Inactive Degraded Degradation Products Degradation->Degraded

Caption: Workflow of enzymatic degradation during extraction.

TroubleshootingLogic Start Low this compound Yield EnzymeActivity Is Enzyme Inactivation Performed? Start->EnzymeActivity PerformInactivation Implement Blanching or Optimize Temp/pH EnzymeActivity->PerformInactivation No ExtractionParams Are Extraction Parameters Optimized? EnzymeActivity->ExtractionParams Yes Success Improved Yield PerformInactivation->Success OptimizeParams Adjust Temp, pH, and Solvent ExtractionParams->OptimizeParams No AdvancedMethod Consider Advanced Extraction (UAE/MAE) ExtractionParams->AdvancedMethod Yes OptimizeParams->Success AdvancedMethod->Success

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Optimizing Plantagoside Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Plantagoside. The following sections offer solutions to specific problems in a question-and-answer format, detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing in this compound chromatography can stem from several factors, often related to secondary interactions between the analyte and the stationary phase.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the polar functional groups of this compound, a flavanone glycoside, leading to tailing.[1][3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, causing peak asymmetry.[4][5][6][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in tailing peaks.[2][4][8]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2][4]

Q2: My this compound peak is fronting. What should I investigate?

Peak fronting is less common than tailing but can occur under specific conditions.[8]

  • Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and front.[2][8]

  • Column Collapse: Physical degradation of the column bed can lead to a non-uniform flow path and result in fronting peaks.[8]

Q3: I am observing split peaks for this compound. What is the likely cause?

Split peaks suggest that the analyte is experiencing two different environments as it travels through the column.[10][11]

  • Partially Blocked Frit: A common cause for split peaks affecting all peaks in the chromatogram is a partially blocked inlet frit on the column.[10][11][12]

  • Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[9][10]

  • Co-elution with an Isomer: this compound has been shown to have isomers that may co-elute under certain chromatographic conditions.[13][14][15] Ultra-high performance liquid chromatography-ion mobility-mass spectrometry (UHPLC-IM-MS) has been used to separate these isomers.[13][14]

Q4: How can I improve the overall peak shape of this compound?

Improving peak shape involves a systematic approach to optimizing your chromatographic method.

  • Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of residual silanols and ensure a consistent ionization state for this compound, leading to a more symmetrical peak.[5][6][7][16] For flavonoids like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is often used.[13]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with end-capping minimize the availability of free silanol groups, reducing the potential for secondary interactions.[3]

  • Sample Preparation: Proper sample preparation, including filtration and ensuring the sample is dissolved in a solvent compatible with the mobile phase, is crucial.[17][18][19]

  • Reduce Injection Volume/Concentration: To rule out column overload, try injecting a smaller volume or a more dilute sample.[4][20]

  • Gradient Elution: Employing a gradient elution can help to sharpen peaks and improve resolution, especially in complex samples.[4]

Data Presentation

Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase Additive (Aqueous Phase)Approximate pHPeak Asymmetry Factor (As)Observations
0.1% Formic Acid~2.71.1Symmetrical peak shape
10 mM Ammonium Acetate~7.01.8Significant peak tailing
0.1% Ammonia Solution~112.5Severe peak tailing and broadening

Note: This table presents hypothetical data based on general chromatographic principles to illustrate the impact of pH on the peak shape of a compound like this compound.

Experimental Protocols

Protocol 1: Basic HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 10-40% B

    • 20-25 min: 40-80% B

    • 25-30 min: 80-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.[17][18]

Visualizations

Below are diagrams illustrating key workflows and concepts for troubleshooting poor peak shape in this compound chromatography.

G Troubleshooting Workflow for Peak Tailing start Poor Peak Shape: Tailing Observed q1 Is tailing observed for all peaks? start->q1 a1_yes Check for extra-column effects: - Tubing length/diameter - Detector flow cell volume q1->a1_yes Yes a1_no Focus on analyte-specific issues q1->a1_no No q2 Is the column old or contaminated? a1_yes->q2 a1_no->q2 a2_yes Flush column with strong solvent or replace column q2->a2_yes Yes q3 Is the mobile phase pH appropriate? q2->q3 No end Peak Shape Improved a2_yes->end a3_no Adjust pH to suppress silanol interactions (e.g., add 0.1% formic acid) q3->a3_no No q4 Is the sample concentration too high? q3->q4 Yes a3_no->end a4_yes Dilute sample and re-inject q4->a4_yes Yes q4->end No a4_yes->end

Caption: A logical workflow for troubleshooting peak tailing issues.

G Potential Causes of Split Peaks split_peak Split Peak Observed for this compound cause1 Column Inlet Issue (Blocked Frit or Void) split_peak->cause1 cause2 Chemical Issue (Co-eluting Isomer) split_peak->cause2 cause3 Sample Injection Issue (Solvent Mismatch) split_peak->cause3 solution1 Backflush or replace column cause1->solution1 solution2 Modify mobile phase/gradient or use orthogonal separation (e.g., IM-MS) cause2->solution2 solution3 Dissolve sample in initial mobile phase cause3->solution3

Caption: Common causes and solutions for split peaks in chromatography.

References

Technical Support Center: Scaling Up Plantagoside Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale isolation of Plantagoside.

Troubleshooting Guide

Scaling up the isolation of this compound from laboratory to pilot or industrial scale can present several challenges. The following table outlines common issues, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper plant material (e.g., wrong species, low quality, incorrect plant part). - Inadequate grinding of plant material.- Optimize the extraction solvent. A 50% ethanol solution has been shown to yield approximately 15.55% crude extract from Plantago asiatica[1]. A gradient of ethyl acetate and methanol can also be effective. - Increase extraction time and/or use moderate heating (e.g., reflux extraction) to enhance efficiency. - Ensure correct identification and high quality of the Plantago species, as this compound is reported in Plantago asiatica and Plantago depressa[2]. - Finely grind the plant material to increase the surface area for solvent penetration.
Low Purity After Initial Extraction - Co-extraction of a wide range of other compounds (e.g., chlorophyll, lipids, other flavonoids, and glycosides).- Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and chlorophyll before extracting with a more polar solvent for this compound. - Utilize solid-phase extraction (SPE) or macroporous resin chromatography for preliminary purification of the crude extract.
Difficulty in Separating this compound from Structurally Similar Impurities - Presence of other flavonoid glycosides and isomers with similar polarities.- Optimize the mobile phase and stationary phase for preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly used for flavonoid separation[3][4]. - Employ multi-step purification, such as a combination of macroporous resin chromatography followed by preparative HPLC[5][6]. - Consider High-Speed Counter-Current Chromatography (HSCCC) as an alternative or complementary technique to preparative HPLC[3].
Degradation of this compound During Processing - Exposure to harsh pH conditions (acidic or alkaline). - High temperatures during extraction or solvent evaporation. - Enzymatic degradation from the plant material.- Maintain a neutral or slightly acidic pH during extraction and purification. - Use vacuum evaporation at low temperatures to remove solvents. - Blanch or quickly dry the plant material to deactivate enzymes before extraction. A stability study for a Plantago lanceolata syrup suggests that extracts can be stable under defined conditions[7].
Poor Recovery from Chromatographic Columns - Irreversible adsorption of this compound onto the stationary phase. - Incomplete elution from the column.- For silica gel chromatography, ensure the column is properly deactivated. - For reversed-phase chromatography, ensure the mobile phase has sufficient organic solvent to elute the compound. - Consider using a different stationary phase or purification technique like HSCCC where there is no solid support[3].
Inconsistent Results at a Larger Scale - Non-linear scaling of chromatographic methods. - Changes in the impurity profile with increased batch size. - Inadequate mixing or heat transfer in larger vessels.- When scaling up HPLC, maintain the ratio of sample load to column volume and adjust the flow rate proportionally to the column's cross-sectional area. - Re-optimize the purification method at the larger scale. - Ensure efficient and uniform mixing and temperature control in larger extraction and processing vessels.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for this compound?

A1: The yield of this compound can vary significantly depending on the plant source, extraction method, and purification process. A study on Plantago asiatica reported a crude extract yield of 15.55% using 50% ethanol[1]. The final yield of pure this compound will be a fraction of this and needs to be determined empirically for your specific process. Purity of over 99% (by HPLC) is an achievable target for the final product[8].

Q2: How can I efficiently remove chlorophyll and other non-polar impurities?

A2: A common strategy is to first perform a pre-extraction of the dried plant material with a non-polar solvent like hexane or petroleum ether. This will remove a significant portion of chlorophyll, waxes, and lipids before you proceed with a more polar solvent (e.g., ethanol, methanol, or ethyl acetate mixtures) to extract the flavonoid glycosides.

Q3: What type of chromatography is best for scaling up this compound purification?

A3: A multi-step approach is often most effective.

  • Macroporous Resin Chromatography: This is an excellent initial step for enriching the flavonoid glycoside fraction from the crude extract. AB-8 resin has been shown to be effective for purifying flavonoids from plant extracts[6][9].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique suitable for the final purification of this compound to a high degree of purity. A reversed-phase C18 column is a good starting point[3][4].

Q4: How do I scale up my analytical HPLC method to a preparative scale?

A4: To scale up from analytical to preparative HPLC, you should:

  • Keep the stationary phase, mobile phase, and gradient profile (in column volumes) the same.

  • Increase the column diameter and particle size for the preparative column.

  • The sample load can be increased proportionally to the increase in column volume.

  • The flow rate should be increased proportionally to the square of the ratio of the column diameters.

Q5: What are the critical parameters to monitor for this compound stability?

A5: The stability of flavonoid glycosides can be influenced by pH, temperature, and light. It is crucial to conduct a stability study on your purified this compound under various conditions to establish optimal storage and handling procedures[10]. As a starting point, it is advisable to store the purified compound in a cool, dark place and in a neutral or slightly acidic buffer.

Experimental Protocols

Extraction of this compound from Plantago asiatica**

This protocol is a general guideline and should be optimized for your specific requirements.

  • Plant Material Preparation:

    • Dry the aerial parts of Plantago asiatica at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

    • Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in 50% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.

    • Alternatively, perform a reflux extraction at 60-70°C for 2-3 hours.

    • Filter the extract through a suitable filter paper or cloth.

    • Repeat the extraction process on the plant residue to maximize yield.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.

Purification of this compound using Macroporous Resin and Preparative HPLC
  • Macroporous Resin Chromatography (Enrichment):

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a pre-equilibrated AB-8 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect the fractions and analyze them by analytical HPLC to identify the fractions containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent under reduced pressure.

  • Preparative HPLC (Final Purification):

    • Dissolve the enriched fraction in the mobile phase.

    • Purify the enriched fraction using a preparative reversed-phase C18 HPLC column.

    • Mobile Phase: A gradient of acetonitrile (or methanol) in water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typically used. The exact gradient should be optimized based on an analytical HPLC method.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., around 280 nm).

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Lyophilize the final product to obtain pure this compound as a powder.

Visualizations

Plantagoside_Isolation_Workflow Start Dried & Powdered Plantago asiatica Extraction Extraction (e.g., 50% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Vacuum Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Resin_Chrom Macroporous Resin Chromatography (e.g., AB-8) Crude_Extract->Resin_Chrom Wash Wash with Water (Remove Polar Impurities) Resin_Chrom->Wash Elution Elute with Ethanol Gradient Resin_Chrom->Elution Enriched_Fraction Enriched this compound Fraction Elution->Enriched_Fraction Prep_HPLC Preparative HPLC (Reversed-Phase C18) Enriched_Fraction->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal & Lyophilization Fraction_Collection->Solvent_Removal Final_Product Pure this compound (>99%) Solvent_Removal->Final_Product

Caption: Workflow for the scaled-up isolation of this compound.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Extraction_Solvent Optimize Solvent System? Check_Extraction->Extraction_Solvent Extraction_Params Adjust Time/Temperature? Extraction_Solvent->Extraction_Params No Solution1 Test different solvent polarities (e.g., ethanol/water ratios). Extraction_Solvent->Solution1 Yes Solution2 Increase extraction time or use mild heat. Extraction_Params->Solution2 Yes Resin_Step Macroporous Resin Enrichment Effective? Check_Purification->Resin_Step HPLC_Method Optimize Preparative HPLC Method? Resin_Step->HPLC_Method Yes Solution3 Optimize resin type, loading, and elution conditions. Resin_Step->Solution3 No Stability_Issue Consider Degradation? HPLC_Method->Stability_Issue Yes Solution4 Adjust mobile phase gradient, flow rate, or stationary phase. HPLC_Method->Solution4 No Solution5 Check pH and temperature at each step. Perform stability tests. Stability_Issue->Solution5 Yes

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: Stability Testing of Plantagoside in Various Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability of plantagoside in different formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound in pharmaceutical formulations?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure as a flavanone glycoside, the primary degradation routes are anticipated to be:

  • Hydrolysis: Cleavage of the glycosidic bond to yield its aglycone (5,7,3',4',5'-pentahydroxyflavanone) and a glucose molecule. This is often catalyzed by acidic or basic conditions and enzymatic activity.

  • Oxidation: The phenolic hydroxyl groups on the flavanone structure are susceptible to oxidation, which can be initiated by exposure to light, heat, or the presence of oxidizing agents. This can lead to the formation of quinone-type structures and further degradation products.

  • Isomerization: Under certain pH and temperature conditions, the flavanone structure may undergo isomerization.

Q2: Which analytical method is most suitable for the stability testing of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products.[1][2] A well-developed HPLC method can separate the intact this compound from its degradation products and formulation excipients, allowing for accurate quantification and assessment of stability.

Q3: What are the critical parameters to consider when developing a stability-indicating HPLC method for this compound?

A3: Key parameters to optimize include:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating flavonoids and their glycosides.

  • Detection Wavelength: Based on the UV spectrum of similar flavonoids, a wavelength in the range of 280-330 nm is likely to be suitable for detecting this compound and its degradation products.

  • Flow Rate and Column Temperature: These should be optimized to achieve good peak shape and resolution within a reasonable run time.

Q4: How should I design a forced degradation study for a new this compound formulation?

A4: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4] The study should expose the this compound formulation to various stress conditions, including:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., 80°C for 48 hours.

  • Photostability: Exposure to a light source according to ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in a Cream Formulation during Stability Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
pH of the Formulation: The pH of the cream may be in a range that promotes the hydrolysis of the glycosidic bond of this compound.1. Measure the pH of the cream formulation. 2. If the pH is acidic or alkaline, consider adjusting it to a more neutral range (pH 5.5-7.0) using appropriate buffering agents. 3. Conduct a study to evaluate the stability of this compound at different pH values to determine the optimal pH for the formulation.
Presence of Oxidizing Agents: Certain excipients in the cream base could be acting as oxidizing agents, leading to the degradation of this compound.1. Review the composition of the cream base for any known oxidizing agents. 2. Consider incorporating an antioxidant (e.g., ascorbic acid, tocopherol) into the formulation to protect this compound from oxidation.[5] 3. Evaluate the compatibility of this compound with each excipient individually.
Microbial Contamination: Microbial growth in the cream could lead to enzymatic degradation of this compound.1. Perform microbial limit testing on the cream formulation. 2. Ensure that an effective preservative system is included in the formulation.
Inadequate Packaging: Exposure to light and air can accelerate degradation.1. Store the cream in opaque, airtight containers. 2. Conduct a photostability study to assess the impact of light on the formulation in its intended packaging.
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis of this compound Stability Samples

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Contamination or Degradation: Accumulation of sample matrix components or harsh mobile phase conditions can degrade the column performance.1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[6][7] 2. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its degradation products, leading to poor peak shape.1. Adjust the pH of the aqueous component of the mobile phase. For flavonoids, a slightly acidic pH (e.g., 2.5-4.0) often improves peak shape.
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.1. Whenever possible, dissolve the sample in the initial mobile phase.[7] 2. If a different solvent must be used, ensure it is weaker than the mobile phase.
Co-elution of Degradation Products: The HPLC method may not be adequately resolving this compound from its degradation products.1. Modify the gradient profile (e.g., make the gradient shallower) to improve separation. 2. Try a different column chemistry (e.g., a phenyl-hexyl column). 3. Adjust the mobile phase composition or pH.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method that should be optimized and validated for your specific formulation.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-40% B

      • 20-25 min: 40-80% B

      • 25-30 min: 80% B

      • 30-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water).

    • Sonicate for 15 minutes to ensure complete dissolution of this compound.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study of this compound in a Hydrogel Formulation
  • Prepare the Following Samples:

    • Control: this compound hydrogel stored at recommended conditions.

    • Acid Hydrolysis: Mix the hydrogel with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Mix the hydrogel with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis.

    • Oxidative Degradation: Mix the hydrogel with 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Store the hydrogel at 80°C for 48 hours.

    • Photostability: Expose the hydrogel to light according to ICH Q1B guidelines.

  • Analysis:

    • At specified time points, withdraw samples and prepare them for HPLC analysis as described in Protocol 1.

    • Analyze the samples to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Different Formulations under Accelerated Conditions (40°C / 75% RH)

Time (Months)This compound Remaining (%) - CreamThis compound Remaining (%) - HydrogelThis compound Remaining (%) - Oral Solution
0100.0100.0100.0
198.299.197.5
395.197.592.3
690.595.285.1

Table 2: Hypothetical Results of a Forced Degradation Study of this compound in a Hydrogel Formulation

Stress ConditionThis compound Remaining (%)Number of Degradation Products
0.1 M HCl, 60°C, 24h75.42
0.1 M NaOH, 60°C, 24h68.23
3% H₂O₂, RT, 24h85.11
80°C, 48h90.31
Photostability (ICH Q1B)92.51

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Studies cluster_analysis Analysis formulation Prepare this compound Formulations (e.g., Cream, Hydrogel, Oral Solution) forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) formulation->forced_degradation accelerated_stability Accelerated Stability Study (e.g., 40°C / 75% RH) formulation->accelerated_stability long_term_stability Long-Term Stability Study (e.g., 25°C / 60% RH) formulation->long_term_stability sample_prep Sample Preparation forced_degradation->sample_prep accelerated_stability->sample_prep long_term_stability->sample_prep hplc_analysis Stability-Indicating HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis and Degradation Profile hplc_analysis->data_analysis

Caption: Experimental workflow for stability testing of this compound formulations.

degradation_pathway This compound This compound (Flavanone Glycoside) aglycone Aglycone (5,7,3',4',5'-pentahydroxyflavanone) This compound->aglycone Hydrolysis (Acid/Base/Enzyme) glucose Glucose This compound->glucose Hydrolysis oxidized_products Oxidized Products This compound->oxidized_products Oxidation (Light/Heat/O₂) isomerized_products Isomerized Products This compound->isomerized_products Isomerization (pH/Heat)

Caption: Potential degradation pathways of this compound.

troubleshooting_flow action_node Flush or Replace Column start Poor Peak Shape in HPLC Analysis? check_column Column Issue? start->check_column check_column->action_node Yes check_mobile_phase Mobile Phase Issue? check_column->check_mobile_phase No check_sample_prep Sample Prep Issue? check_mobile_phase->check_sample_prep No action_node_mp Adjust pH or Re-prepare Mobile Phase check_mobile_phase->action_node_mp Yes action_node_sp Check Sample Solvent and Dilution check_sample_prep->action_node_sp Yes end Consult Instrument Manual check_sample_prep->end No

Caption: Troubleshooting logic for HPLC analysis issues.

References

Validation & Comparative

A Comparative Guide to the Anti-Glycation Activities of Plantagoside and Aminoguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The non-enzymatic glycation of proteins, a process also known as the Maillard reaction, is a significant contributor to the pathogenesis of various age-related diseases and diabetic complications. This process leads to the formation of Advanced Glycation End-products (AGEs), which can impair protein function, induce cross-linking of proteins like collagen, and trigger oxidative stress and inflammation. The development of effective anti-glycation agents is a critical therapeutic strategy. This guide provides an objective comparison between Plantagoside, a natural flavonoid, and Aminoguanidine, a synthetic compound, based on their efficacy in inhibiting glycation.

Mechanism of Action

Protein glycation begins with the reaction between a reducing sugar's carbonyl group and a protein's free amino group, forming a reversible Schiff base. This product then rearranges into a more stable Amadori product. Subsequent oxidation, dehydration, and condensation reactions transform Amadori products into irreversible AGEs, some of which form protein cross-links.[1] A key pathway in AGE formation involves the generation of highly reactive dicarbonyl intermediates, such as methylglyoxal (MGO) and glyoxal.[2][3]

Aminoguanidine (AG) , a prototypical AGE inhibitor, primarily functions by trapping these reactive dicarbonyl compounds.[2][3][4] As a highly reactive nucleophilic agent, it reacts with MGO, glyoxal, and 3-deoxyglucosone to form stable 3-amino-1,2,4-triazine derivatives, thereby preventing them from reacting with proteins to form AGEs.[2][3][5]

This compound , a flavanone isolated from Plantago major seeds, demonstrates potent inhibition of the Maillard reaction.[1][6] While its precise mechanism is not fully elucidated in the compared studies, flavonoids are known to exert anti-glycation effects through multiple pathways. These include the trapping of reactive carbonyl species and potent antioxidant activity, which can mitigate the oxidative stress that accelerates glycation.[7][8][9]

Glycation_Pathway_and_Inhibition cluster_pathway Glycation Pathway cluster_inhibitors Inhibitor Action Protein Protein (e.g., Collagen) Schiff Schiff Base Protein->Schiff Glucose Reducing Sugar (e.g., Glucose) Glucose->Schiff Amadori Amadori Product Schiff->Amadori Amadori rearrangement Dicarbonyls Reactive Dicarbonyls (MGO, Glyoxal) Amadori->Dicarbonyls Oxidation, Dehydration AGEs Advanced Glycation End-products (AGEs) Amadori->AGEs Dicarbonyls->AGEs Crosslink Protein Cross-linking AGEs->Crosslink AG Aminoguanidine AG->Dicarbonyls Traps Plantago This compound Plantago->Amadori Antioxidant Effect (Inhibits Oxidation) Plantago->Dicarbonyls Traps (Proposed) Experimental_Workflow cluster_fluorometric Fluorometric Assay (AGE Formation) cluster_sds SDS-PAGE Assay (Protein Cross-linking) A1 Prepare Mixture: BSA + Glucose + Inhibitor A2 Incubate (e.g., 60°C, 48h) A1->A2 A3 Measure Fluorescence (Ex: 370nm, Em: 440nm) A2->A3 A4 Calculate % Inhibition and IC50 Value A3->A4 B1 Prepare Mixture: Lysozyme + Ribose + Inhibitor B2 Incubate (e.g., 37°C, 1 week) B1->B2 B3 Run SDS-PAGE B2->B3 B4 Stain Gel and Visualize Bands B3->B4

References

Plantagoside: A Comparative Analysis of its Efficacy as an α-Mannosidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers in the fields of glycobiology and drug discovery now have access to a comprehensive comparative guide on the efficacy of Plantagoside, a natural α-mannosidase inhibitor. This guide provides a detailed analysis of this compound in relation to other prominent inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development.

This compound, a flavanone glucoside isolated from the seeds of Plantago asiatica, has been identified as a specific and non-competitive inhibitor of jack bean α-mannosidase.[1][2][3][4][5] Its unique properties and natural origin make it a compound of significant interest for various therapeutic applications, including immunomodulation and potentially in the prevention of diabetic complications.[4][6] This comparison guide aims to provide researchers, scientists, and drug development professionals with the necessary data to evaluate the potential of this compound in their work.

Quantitative Comparison of α-Mannosidase Inhibitors

The inhibitory efficacy of this compound against α-mannosidase is presented below in comparison to other well-characterized inhibitors: Swainsonine, 1-Deoxymannojirimycin, and Kifunensine. The data, summarized from multiple studies, highlights the varying potencies and specificities of these compounds.

InhibitorSource/TypeTarget α-MannosidaseIC50 ValueKi ValueInhibition Type
This compound Plantago asiaticaJack Bean5 µMNot ReportedNon-competitive
Swainsonine Indolizidine alkaloidGolgi α-Mannosidase II, Lysosomal α-Mannosidase0.1 - 0.5 µM7.5 x 10⁻⁵ M - 2 x 10⁻⁶ M (analogues)Reversible, Competitive
1-Deoxymannojirimycin Mannose analogueClass I α-1,2-Mannosidase0.02 µMNot ReportedCompetitive
Kifunensine Actinomycete Kitasatosporia kifunenseMannosidase I20 - 50 nM23 nM (Golgi), 130 nM (ER)Potent, Selective

Experimental Protocols

A standardized experimental protocol for determining α-mannosidase inhibitory activity is crucial for reproducible and comparable results. Below is a detailed methodology based on commonly used assays.

Objective: To determine the in vitro inhibitory effect of a compound on α-mannosidase activity.

Materials:

  • α-Mannosidase enzyme (e.g., from Jack Bean)

  • Substrate: p-nitrophenyl-α-D-mannopyranoside (pNPM)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Reagent: 1 M Sodium Carbonate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • Prepare a solution of α-mannosidase in the assay buffer.

    • Prepare a solution of pNPM in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a specific volume of the enzyme solution.

    • Add a corresponding volume of the test compound dilution (or solvent for control).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the pNPM substrate solution to each well.

    • Incubate the reaction mixture for a specific time (e.g., 15 minutes) at the same temperature.

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding the stop reagent to each well. The addition of a basic solution like sodium carbonate will develop the yellow color of the p-nitrophenol product.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the context of α-mannosidase inhibition, the following diagrams illustrate the N-glycan processing pathway where this enzyme plays a critical role, and a typical experimental workflow for assessing inhibitors.

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibitors Inhibitor Action cluster_lysosome Lysosome Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Man9GlcNAc2 Man₉GlcNAc₂ Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidase I/II Man8GlcNAc2 Man₈GlcNAc₂ Man9GlcNAc2->Man8GlcNAc2 ER α-Mannosidase I Man8GlcNAc2->Man8GlcNAc2_golgi Transport Man5GlcNAc2 Man₅GlcNAc₂ Complex_Glycans Complex N-Glycans Man5GlcNAc2->Complex_Glycans Further Processing Man8GlcNAc2_golgi->Man5GlcNAc2 Golgi α-Mannosidase I Kifunensine Kifunensine Kifunensine->Man8GlcNAc2_golgi Inhibits Deoxymannojirimycin 1-Deoxymannojirimycin Deoxymannojirimycin->Man8GlcNAc2_golgi Inhibits This compound This compound Oligosaccharides Oligosaccharides This compound->Oligosaccharides Inhibits Swainsonine Swainsonine Swainsonine->Oligosaccharides Inhibits Glycoprotein Glycoprotein Glycoprotein->Oligosaccharides Proteases Degradation Degradation Products Oligosaccharides->Degradation Lysosomal α-Mannosidase

Caption: N-Glycan processing pathway and points of inhibition by various α-mannosidase inhibitors.

Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay_setup Assay Setup in 96-well Plate (Enzyme + Inhibitor/Control) prep->assay_setup pre_incubation Pre-incubation assay_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation reaction_start->incubation reaction_stop Stop Reaction (Add Stop Reagent) incubation->reaction_stop measurement Measure Absorbance at 405 nm reaction_stop->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis

Caption: General experimental workflow for α-mannosidase inhibition assay.

This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic potential of this compound and other α-mannosidase inhibitors. By presenting clear, quantitative data and detailed methodologies, it aims to accelerate the discovery and development of novel therapeutics targeting α-mannosidase.

References

Plantagoside Shows Promise in Ameliorating Type 2 Diabetes in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the therapeutic effects of Plantagoside, a natural compound, in a diabetic mouse model. This guide provides a comprehensive overview of its efficacy, benchmarked against the widely used anti-diabetic drug Metformin, and elucidates its molecular mechanisms of action.

A recent study has demonstrated that this compound (also known as Plantamajoside) significantly improves key diabetic indicators in a T2DM mouse model. The compound was shown to reduce fasting blood glucose, and improve glucose tolerance, suggesting its potential as a novel therapeutic agent for diabetes management.

Comparative Efficacy of this compound and Metformin

Quantitative data from a study on streptozotocin (STZ)-induced diabetic mice reveals a dose-dependent therapeutic effect of this compound. The study compared different doses of this compound with Metformin, a standard first-line treatment for type 2 diabetes.

ParameterControl (Diabetic)This compound (25 mg/kg/d)This compound (50 mg/kg/d)This compound (100 mg/kg/d)Metformin (250 mg/kg/d)
Fasting Blood Glucose HighReducedSignificantly ReducedMost Significantly ReducedSignificantly Reduced
HbA1c HighReducedSignificantly ReducedMost Significantly ReducedSignificantly Reduced
Oral Glucose Tolerance (AUC) HighReducedSignificantly ReducedMost Significantly ReducedSignificantly Reduced
HOMA-IR HighReducedSignificantly ReducedMost Significantly ReducedSignificantly Reduced

Table 1: Comparative effects of this compound and Metformin on key diabetic parameters in T2DM mice.[1]

In a separate study, an extract of Plantago major, of which this compound is a constituent, administered at a dose of 400 mg/kg, was found to reduce blood glucose levels in diabetic mice to a similar extent as 70 mg/kg of glucophage (Metformin) over a 15-day treatment period.[2]

Unraveling the Molecular Mechanisms

This compound exerts its anti-diabetic effects through multiple signaling pathways, primarily focusing on the protection of pancreatic β-cells, the primary producers of insulin.

One key mechanism involves the mitigation of endoplasmic reticulum (ER) stress and the inhibition of apoptosis (programmed cell death) in β-cells. This compound has been shown to upregulate the DnaJ heat shock protein family (Hsp40) member C1 (DNAJC1).[3] This protein plays a crucial role in protein folding and can alleviate the stress on the ER, a cellular organelle vital for insulin production. By reducing ER stress, this compound helps to prevent β-cell death and preserve insulin secretion.[3][4]

Plantagoside_ER_Stress_Pathway cluster_stress High Glucose & Palmitic Acid cluster_cell Pancreatic β-cell High Glucose High Glucose ER_Stress ER Stress Palmitic Acid Palmitic Acid This compound This compound DNAJC1 DNAJC1 This compound->DNAJC1 Upregulates DNAJC1->ER_Stress Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis Induces Cell_Survival β-cell Survival Apoptosis->Cell_Survival Reduces Plantagoside_Ferroptosis_Pathway cluster_stress Oxidative Stress cluster_cell Pancreatic β-cell Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Survival β-cell Survival This compound This compound xCT_GPX4 xCT/GPX4 Pathway This compound->xCT_GPX4 Activates xCT_GPX4->Lipid_Peroxidation Inhibits Ferroptosis->Cell_Survival Reduces STZ_Induction_Workflow Start Start HFD High-Fat Diet Start->HFD STZ_Injection STZ Injection HFD->STZ_Injection FBG_Measurement Fasting Blood Glucose Measurement STZ_Injection->FBG_Measurement Diabetic_Model Diabetic? FBG_Measurement->Diabetic_Model Diabetic_Model->FBG_Measurement No Grouping Random Grouping Diabetic_Model->Grouping Yes Treatment Daily Oral Gavage (Vehicle, this compound, Metformin) Grouping->Treatment Endpoint Endpoint Analysis Treatment->Endpoint

References

A Comparative Analysis of Plantagoside and Silymarin for Liver Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals that both Plantagoside, a compound derived from the seeds of Plantago asiatica, and silymarin, the active extract from milk thistle, demonstrate significant hepatoprotective effects. This guide provides a comparative analysis of their performance based on available preclinical data, offering valuable insights for researchers and drug development professionals in the field of liver therapeutics.

Data Summary: this compound vs. Silymarin in Hepatoprotection

The following tables summarize the quantitative effects of this compound and silymarin on key biomarkers of liver injury, oxidative stress, and inflammation in a D-galactose-induced liver injury mouse model. This model mimics age-related liver damage.

Table 1: Effects on Liver Injury Markers

CompoundDosageAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
Control -~35~75
D-galactose Model -~110~160
This compound 50 mg/kg~70~110
This compound 100 mg/kg~50~90
Silymarin 150 mg/kgReduction notedReduction noted

Note: Quantitative data for this compound was estimated from graphical representations in the cited study. Silymarin data is from a comparable study.

Table 2: Effects on Antioxidant Markers in Liver Tissue

CompoundDosageSuperoxide Dismutase (SOD) (U/mg protein)Glutathione (GSH) (nmol/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
Control -~140~18~2.5
D-galactose Model -~80~10~5.5
This compound 50 mg/kg~100~13~4.0
This compound 100 mg/kg~120~16~3.0
Silymarin 150 mg/kgIncreasedIncreasedDecreased

Note: Quantitative data for this compound was estimated from graphical representations in the cited study. Silymarin data is from a comparable study.

Table 3: Effects on Inflammatory Cytokines in Serum

CompoundDosageTumor Necrosis Factor-alpha (TNF-α) (pg/mL)Interleukin-6 (IL-6) (pg/mL)Interleukin-1 beta (IL-1β) (pg/mL)
Control -~20~15~10
D-galactose Model -~60~50~35
This compound 50 mg/kg~40~35~25
This compound 100 mg/kg~30~25~18
Silymarin 150 mg/kgDecreasedDecreasedDecreased

Note: Quantitative data for this compound was estimated from graphical representations in the cited study. Silymarin data is from a comparable study.

Mechanisms of Action: A Glimpse into the Signaling Pathways

Both this compound and silymarin exert their hepatoprotective effects by modulating key signaling pathways involved in cellular stress, inflammation, and survival.

This compound's Hepatoprotective Signaling Pathway

This compound has been shown to afford its protective effects through the modulation of the PI3K/Akt signaling pathway and purine metabolism.[1][2] By activating the PI3K/Akt pathway, this compound likely promotes cell survival and inhibits apoptosis of hepatocytes. Its influence on purine metabolism may contribute to its antioxidant and anti-inflammatory properties.[1][2]

Plantagoside_Pathway This compound This compound PI3K PI3K This compound->PI3K Purine_Metabolism Purine Metabolism This compound->Purine_Metabolism Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis Antioxidant_Effects Antioxidant Effects Purine_Metabolism->Antioxidant_Effects Anti_inflammatory_Effects Anti-inflammatory Effects Purine_Metabolism->Anti_inflammatory_Effects

Caption: this compound's signaling pathway.

Silymarin's Hepatoprotective Signaling Pathway

Silymarin's hepatoprotective actions are multifaceted, involving antioxidant, anti-inflammatory, and antifibrotic mechanisms. It is known to scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory signaling pathways such as NF-κB.

Silymarin_Pathway Silymarin Silymarin ROS Reactive Oxygen Species Silymarin->ROS Lipid_Peroxidation Lipid Peroxidation Silymarin->Lipid_Peroxidation Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH) Silymarin->Antioxidant_Enzymes NF_kB NF-κB Silymarin->NF_kB Hepatocyte_Protection Hepatocyte Protection Silymarin->Hepatocyte_Protection Antioxidant_Enzymes->Hepatocyte_Protection Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines

Caption: Silymarin's signaling pathway.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo study evaluating the hepatoprotective effects of a test compound against D-galactose-induced liver injury in mice.

1. Animals and Housing:

  • Male Kunming mice (or a similar strain), 6-8 weeks old, are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Control Group: Receives daily intraperitoneal (i.p.) injections of normal saline.

  • Model Group (D-galactose): Receives daily i.p. injections of D-galactose (100-200 mg/kg body weight) dissolved in normal saline.

  • Treatment Group (e.g., this compound): Receives daily i.p. injections of D-galactose and daily oral gavage of the test compound at various doses (e.g., 50 and 100 mg/kg).

  • Positive Control Group (Silymarin): Receives daily i.p. injections of D-galactose and daily oral gavage of silymarin (e.g., 150 mg/kg).

3. Experimental Procedure:

  • The experiment is typically conducted for 6-8 weeks.

  • Administer D-galactose and the test compounds/vehicle daily at a consistent time.

  • Monitor the body weight of the animals weekly.

4. Sample Collection and Analysis:

  • At the end of the experimental period, euthanize the animals.

  • Collect blood samples via cardiac puncture for serum separation.

  • Perfuse the liver with ice-cold saline and excise it. A portion of the liver is fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue is stored at -80°C for biochemical analysis.

5. Biochemical Assays:

  • Serum Analysis: Measure the levels of ALT and AST using commercially available assay kits.

  • Liver Homogenate Analysis:

    • Prepare a 10% (w/v) liver homogenate in cold phosphate-buffered saline.

    • Centrifuge the homogenate and use the supernatant to determine the levels of SOD, GSH, and MDA using appropriate assay kits.

    • Measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the liver homogenate using ELISA kits.

6. Histopathological Examination:

  • Process the formalin-fixed liver tissue for paraffin embedding.

  • Section the paraffin blocks and stain with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope to assess the degree of liver damage, including inflammation, necrosis, and steatosis.

Comparative Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (6-8 weeks) cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (Control, Model, this compound, Silymarin) Animal_Acclimatization->Group_Allocation Daily_D_gal_Injection Daily D-galactose Injection (Model & Treatment Groups) Group_Allocation->Daily_D_gal_Injection Daily_Compound_Administration Daily Oral Administration (this compound/Silymarin) Group_Allocation->Daily_Compound_Administration Euthanasia_Sample_Collection Euthanasia & Sample Collection (Blood, Liver) Daily_D_gal_Injection->Euthanasia_Sample_Collection Daily_Compound_Administration->Euthanasia_Sample_Collection Biochemical_Assays Biochemical Assays (ALT, AST, SOD, GSH, MDA, Cytokines) Euthanasia_Sample_Collection->Biochemical_Assays Histopathology Histopathological Examination (H&E Staining) Euthanasia_Sample_Collection->Histopathology

Caption: Comparative experimental workflow.

References

A Head-to-Head Comparison: Plantagoside vs. Metformin in the Inhibition of Advanced Glycation End-products (AGEs) Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 20, 2025

Shanghai, China – In the ongoing battle against the detrimental effects of advanced glycation end-products (AGEs), researchers are continuously exploring novel inhibitory compounds. This guide provides a detailed, data-driven comparison of two such agents: Plantagoside, a naturally occurring flavonoid glycoside, and metformin, a widely prescribed biguanide medication for type 2 diabetes. While both have demonstrated efficacy in mitigating AGEs formation, they operate through distinct mechanisms and exhibit different potencies in preclinical models. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their performance, supported by experimental data and detailed protocols.

Introduction to Advanced Glycation End-products (AGEs)

Advanced glycation end-products are a heterogeneous group of harmful compounds formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, is a key contributor to the pathophysiology of aging and various chronic diseases, including diabetes, atherosclerosis, and neurodegenerative disorders. The accumulation of AGEs can lead to cellular damage, inflammation, and loss of tissue elasticity. A primary precursor in the formation of many potent AGEs is the highly reactive dicarbonyl compound, methylglyoxal (MGO).

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and metformin on AGEs formation. It is important to note that a direct head-to-head clinical trial is not yet available, and the in vitro data for metformin's IC50 in a comparable fluorescent AGEs assay is not prominently documented in the available literature.

ParameterThis compoundMetforminReference Compound (Aminoguanidine)
IC50 for AGEs Formation (in vitro, fluorometric BSA assay) 1.2 µM[1]Not available in comparable assay100.0 µM[1]
Effect on Methylglyoxal (MGO) Mechanism not fully elucidated, but likely involves antioxidant and trapping activity.Reduces MGO levels in a dose-dependent manner by direct scavenging and upregulating Glyoxalase 1.[2][3][4]Traps dicarbonyl intermediates.
Inhibition of Protein Cross-linking Demonstrated to inhibit glycation-dependent protein cross-linking in a concentration-dependent manner.[2]Reduces AGE-induced protein cross-linking as a downstream effect of MGO reduction.Inhibits protein cross-linking.[2]

Mechanisms of Action in AGEs Inhibition

This compound: A Potent Natural Inhibitor

This compound, a flavanone glycoside isolated from Plantago major seeds, has emerged as a powerful inhibitor of AGEs formation in in vitro studies. Its primary mechanisms are believed to be:

  • Direct Trapping of Carbonyls: As a flavonoid, this compound possesses a chemical structure conducive to trapping reactive carbonyl species like MGO, thereby preventing their reaction with proteins.

  • Antioxidant Activity: The antioxidant properties of Plantago species contribute to the reduction of oxidative stress, a key factor in the formation of AGEs.[5][6][7]

  • Inhibition of Protein Cross-linking: Experimental evidence shows that this compound can prevent the cross-linking of proteins, a hallmark of advanced glycation.[2]

Interestingly, the inhibitory mechanism of this compound appears to differ from that of the well-known inhibitor aminoguanidine, showing a greater inhibitory effect when N-α-acetylarginine is the substrate for glycation compared to N-α-acetyllysine.[8]

Metformin: A Multi-faceted Approach

Metformin's role in AGEs inhibition is multifaceted and extends beyond its primary glucose-lowering effect. Its key mechanisms include:

  • Scavenging of Methylglyoxal (MGO): Metformin directly reacts with MGO, a major precursor of AGEs, to form a harmless product, thereby reducing the pool of reactive carbonyls.[1][3]

  • Upregulation of Glyoxalase 1 (Glo1): Metformin has been shown to increase the activity of Glo1, the primary enzyme responsible for detoxifying MGO in the body.[4]

  • Activation of AMP-activated Protein Kinase (AMPK): Metformin's activation of AMPK can suppress the expression of the receptor for AGEs (RAGE), thus mitigating the downstream inflammatory signaling cascade initiated by AGEs.[9][10]

  • Reduction of Oxidative Stress: By improving mitochondrial function and reducing hyperglycemia, metformin indirectly lowers the oxidative stress that promotes AGEs formation.[11]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in AGEs formation and inhibition, as well as a typical experimental workflow for assessing anti-glycation activity.

AGE_Formation_and_Inhibition cluster_formation AGE Formation Pathway cluster_inhibition Inhibitory Mechanisms Glucose Glucose MGO Methylglyoxal (MGO) Glucose->MGO Glycolysis AGEs Advanced Glycation End-products (AGEs) MGO->AGEs Protein Protein Protein->AGEs RAGE RAGE Receptor AGEs->RAGE Inflammation Inflammation & Oxidative Stress RAGE->Inflammation This compound This compound This compound->MGO Trapping Metformin Metformin Metformin->MGO Scavenging Glo1 Glyoxalase 1 Metformin->Glo1 Upregulates AMPK AMPK Metformin->AMPK Activates Glo1->MGO Detoxifies AMPK->RAGE Suppresses Expression

Caption: Mechanisms of AGEs formation and inhibition by this compound and metformin.

Experimental_Workflow A 1. Prepare Reaction Mixture: Bovine Serum Albumin (BSA) + Reducing Sugar (e.g., Ribose) + Inhibitor (this compound or Metformin) B 2. Incubate at 37°C A->B 24 hours C 3. Measure Fluorescence (e.g., Ex: 370 nm, Em: 440 nm) B->C D 4. Calculate % Inhibition C->D E 5. Determine IC50 Value D->E

Caption: Workflow for in vitro fluorometric BSA assay for AGEs inhibition.

Experimental Protocols

In Vitro Fluorometric BSA Assay for AGEs Inhibition

This assay is widely used to screen for inhibitors of AGEs formation.

Materials:

  • Bovine Serum Albumin (BSA)

  • D-ribose (or glucose)

  • Phosphate buffer (50 mM, pH 7.4)

  • Sodium azide (NaN3)

  • Test compounds (this compound, metformin)

  • Positive control (Aminoguanidine)

  • 96-well black microtiter plates

  • Microplate spectrofluorometer

Procedure:

  • Prepare a stock solution of BSA (e.g., 10 mg/mL) in phosphate buffer.

  • Prepare a stock solution of D-ribose (e.g., 0.5 M) in phosphate buffer.

  • Prepare stock solutions of the test compounds and positive control at various concentrations.

  • In a 96-well black microtiter plate, add BSA solution, D-ribose solution, and the test compound to achieve the desired final concentrations. The final volume in each well is typically 100-200 µL. Include control wells with BSA and D-ribose only (no inhibitor) and blank wells with BSA only.

  • To prevent microbial growth, add sodium azide to a final concentration of 0.02%.

  • Seal the plate and incubate at 37°C for 24 hours.

  • After incubation, measure the fluorescence intensity using a microplate spectrofluorometer at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.[4]

  • Subtract the fluorescence of the blank wells from all readings. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AGEs formation, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Both this compound and metformin demonstrate significant potential in combating the formation of advanced glycation end-products. This compound exhibits remarkable potency in in vitro assays, suggesting its promise as a lead compound for the development of novel anti-glycation therapies. Metformin, on the other hand, offers a well-established clinical profile and a multi-pronged mechanism of action that includes the direct scavenging of MGO and the enhancement of the body's natural detoxification pathways.

Further research, including direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and to further explore the anti-aging applications of metformin. This guide provides a foundational comparison to aid researchers in these endeavors.

References

A Comparative Guide to Analytical Methods for Plantagoside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Plantagoside, a key bioactive flavonoid glycoside in Plantago species, is crucial for quality control, efficacy studies, and formulation development. This guide provides an objective cross-validation of common analytical methods for this compound quantification, supported by compiled experimental data and detailed protocols.

While a direct cross-validation study for this compound across all discussed methods was not available in the reviewed literature, this guide synthesizes validation data from studies on structurally related compounds, such as acteoside and aucubin, also found in Plantago species, to provide a comparative overview.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of commonly employed techniques.

ParameterHPLC-UVHPTLC-DensitometryLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.999[1]> 0.998> 0.998[2]> 0.999
Precision (%RSD) < 3.34 (Inter-day)[1]< 2.0 (Inter-day)[3]< 10.2 (Inter-day)[2]< 2.0
Accuracy (% Recovery) 96.7 - 104.5[1]102.3[3]91.9 - 108.9[2]98.0 - 102.0
Limit of Detection (LOD) 16.06 µg/mL (for Aucubin)[1]Lower µg range0.2 ng/mL (for Acteoside)[2]Higher µg range
Limit of Quantification (LOQ) 53.33 µg/mL (for Aucubin)[1]Lower µg range0.5 ng/mL (for Acteoside)[2]Higher µg range
Specificity/Selectivity HighModerate to HighVery HighLow
Throughput ModerateHighModerateHigh
Cost ModerateLow to ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound and related compounds using HPLC, HPTLC, LC-MS/MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the accurate quantification of this compound in plant extracts and finished products.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., Zorbax SB-C18) and a UV-Vis or Diode Array Detector (DAD) is used.[1]

  • Mobile Phase: A gradient of acetonitrile and aqueous phosphoric acid is commonly employed.[1]

  • Sample Preparation:

    • Accurately weigh and extract the powdered plant material with a suitable solvent (e.g., 50% ethanol) using ultrasonication or reflux.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25-30°C.

    • Detection Wavelength: Set at the maximum absorbance of this compound (e.g., 330 nm).

  • Quantification: A calibration curve is generated by injecting standard solutions of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the quantification of this compound.

  • Instrumentation: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, and water (e.g., 18:1:1, v/v/v) is a suitable solvent system.[3]

  • Sample Preparation:

    • Extract the plant material as described for the HPLC method.

    • Apply the sample and standard solutions as bands onto the HPTLC plate using an automatic applicator.

  • Development and Derivatization:

    • Develop the plate in a saturated developing chamber.

    • After development, dry the plate and, if necessary, derivatize with a suitable reagent (e.g., sulfuric acid-vanillin reagent) to enhance visualization.[4]

  • Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance (e.g., 334 nm for acteoside).[3]

  • Quantification: Prepare a calibration curve by plotting the peak area of the standards against their concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for pharmacokinetic studies.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to HPLC, often with faster run times using UPLC systems.

  • Mass Spectrometry:

    • Ionization Mode: Negative or positive ion mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to clean up the sample and concentrate the analyte.

    • Reconstitute the dried extract in the initial mobile phase.

  • Quantification: Use an internal standard and create a calibration curve for the analyte. Data is processed using specialized software. A sensitive LC-MS/MS method for plantamajoside and acteoside was linear over a range of 0.2-200 ng/ml.[2]

UV-Vis Spectrophotometry

This method is a simple and rapid technique for the estimation of total flavonoid content, which can be expressed as this compound equivalents.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Principle: This method is based on the formation of a colored complex between flavonoids and a chromogenic reagent, typically aluminum chloride.

  • Procedure:

    • Prepare a plant extract as previously described.

    • To a known volume of the extract, add a solution of aluminum chloride.

    • After an incubation period, measure the absorbance at the wavelength of maximum absorption.

    • A pre-validation study for the determination of total polyphenols in Plantago species using the Folin-Ciocalteu reagent has been reported.[5]

  • Quantification: Prepare a calibration curve using a standard flavonoid (e.g., quercetin or this compound). Express the total flavonoid content as equivalents of the standard.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Data Comparison & Selection PlantSample Plantago Sample Extraction Extraction (e.g., Sonication) PlantSample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-UV Filtration->HPLC HPTLC HPTLC-Densitometry Filtration->HPTLC LCMS LC-MS/MS Filtration->LCMS UVVis UV-Vis Spectrophotometry Filtration->UVVis Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Accuracy Accuracy HPLC->Accuracy LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Specificity Specificity HPLC->Specificity HPTLC->Linearity HPTLC->Precision HPTLC->Accuracy HPTLC->LOD_LOQ HPTLC->Specificity LCMS->Linearity LCMS->Precision LCMS->Accuracy LCMS->LOD_LOQ LCMS->Specificity UVVis->Linearity UVVis->Precision UVVis->Accuracy UVVis->LOD_LOQ UVVis->Specificity Comparison Comparative Analysis of Performance Data Linearity->Comparison Precision->Comparison Accuracy->Comparison LOD_LOQ->Comparison Specificity->Comparison Selection Optimal Method Selection Comparison->Selection

Caption: Workflow for the cross-validation of analytical methods for this compound.

SignalingPathway cluster_plant Plantago Species cluster_extraction Extraction & Isolation cluster_analysis Analytical Quantification cluster_application Application This compound This compound (Flavonoid Glycoside) SolventExtraction Solvent Extraction (e.g., Ethanol/Water) This compound->SolventExtraction Purification Chromatographic Purification SolventExtraction->Purification Quantification Quantification by HPLC, HPTLC, LC-MS, or UV-Vis Purification->Quantification QC Quality Control of Herbal Products Quantification->QC Research Pharmacological Research Quantification->Research DrugDev Drug Development Quantification->DrugDev

Caption: Logical flow from this compound in its natural source to its applications.

References

Comparative Transcriptomics of Cells Treated with Plantagoside: An Inferred Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential transcriptomic effects of Plantagoside. Due to the limited availability of direct transcriptomic studies on this compound, this document leverages experimental data from compounds with similar mechanisms of action to infer its likely impact on gene expression. We will draw comparisons with an α-mannosidase inhibitor, Swainsonine, and an NF-κB inhibitor, BAY 11-7082, to provide a comprehensive, albeit inferred, analysis.

Introduction to this compound

This compound is a flavanone glucoside isolated from the seeds of Plantago asiatica. Its primary known mechanism of action is the specific and non-competitive inhibition of α-mannosidase, an enzyme involved in glycoprotein processing.[1][2] This inhibition is thought to underlie its observed immunosuppressive and anti-inflammatory properties.[2] Additionally, this compound has been shown to inhibit the formation of advanced glycation end products (AGEs), suggesting a potential therapeutic role in preventing diabetic complications.[3]

Comparative Compounds

To build a comparative transcriptomic profile for this compound, we have selected two well-studied compounds:

  • Swainsonine: An indolizidine alkaloid and a potent inhibitor of α-mannosidase.[1] Its effects on gene expression can provide insights into the transcriptomic consequences of α-mannosidase inhibition, a key feature of this compound.

  • BAY 11-7082: A well-characterized inhibitor of the NF-κB signaling pathway.[4][5] Given that related compounds from Plantago species exert their anti-inflammatory effects through NF-κB inhibition, BAY 11-7082 serves as a relevant proxy for understanding the potential anti-inflammatory gene expression signature of this compound.

Inferred Transcriptomic Effects of this compound

Based on its known biological activities, this compound treatment is hypothesized to induce significant changes in the expression of genes related to:

  • Immune Response and Inflammation: Downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.

  • Glycoprotein Processing and Metabolism: Alterations in genes involved in the endoplasmic reticulum (ER) stress response and protein folding, due to the inhibition of α-mannosidase.

  • Cell Proliferation and Apoptosis: Potential modulation of genes controlling cell cycle and programmed cell death, particularly in immune cells.

Comparative Gene Expression Data

The following table summarizes the observed transcriptomic changes upon treatment with Swainsonine and BAY 11-7082, which may serve as a reference for the potential effects of this compound.

Pathway/Gene Category Swainsonine (α-mannosidase inhibitor) BAY 11-7082 (NF-κB inhibitor) Inferred Effect of this compound
Immune Response & Inflammation Altered expression of genes involved in immune cell signaling and function.[1][2][6]Downregulation of pro-inflammatory cytokines (e.g., TNFα, IL6, IL1β), chemokines, and adhesion molecules.[3][7]Likely downregulation of pro-inflammatory genes.
NF-κB Pathway Not directly reported.Significant alteration of NF-κB target genes; downregulation of genes involved in the pathway itself (e.g., NFKB1).[7]Potential downregulation of NF-κB target genes.
Cell Proliferation -Downregulation of cell cycle regulators (e.g., CCND1, E2F1).[3]Potential inhibition of immune cell proliferation.
Extracellular Matrix (ECM) -Decreased expression of ECM components (e.g., COL3A1, FN1).[3]Unknown, but may have effects in relevant tissues.
Metabolism Changes in metabolic pathways.[8]Alteration of metabolic regulation.[7]Possible modulation of metabolic pathways.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

Plantagoside_Signaling_Pathway This compound This compound alpha_Mannosidase α-Mannosidase This compound->alpha_Mannosidase Inhibits NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Inhibits (Inferred) Glycoprotein_Processing Glycoprotein Processing alpha_Mannosidase->Glycoprotein_Processing Regulates ER_Stress ER Stress Response Glycoprotein_Processing->ER_Stress Inflammatory_Genes Inflammatory Gene Expression NFkB_Pathway->Inflammatory_Genes Activates Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Dry Lab (Bioinformatics) Cell_Culture Cell Culture (e.g., Immune Cells) Treatment Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Enrichment Analysis DEA->Pathway_Analysis

References

Plantagoside: An In Vivo Examination of its Anti-inflammatory Potential Compared to Standard Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory properties of Plantagoside against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and diclofenac. This analysis is supported by experimental data from various animal models of inflammation.

Comparative Efficacy of this compound and Standard NSAIDs

The anti-inflammatory effects of this compound have been evaluated in a D-galactose-induced aging model in mice, which involves hepatic inflammation. In this model, this compound demonstrated a significant ability to reduce the levels of key pro-inflammatory cytokines. For comparative purposes, the efficacy of the conventional NSAIDs, indomethacin and diclofenac, has been well-documented in acute and chronic inflammation models, such as carrageenan-induced paw edema and adjuvant-induced arthritis in rats.

CompoundAnimal ModelKey Efficacy ParametersResultsComparator(s)
This compound D-galactose-induced liver injury in senescent miceReduction in pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)Statistically significant decrease in cytokine levels, indicating potent anti-inflammatory activity in a model of aging-associated inflammation.Not directly compared to NSAIDs in this model.
Indomethacin Carrageenan-induced paw edema in ratsInhibition of paw edemaSignificant reduction in paw volume compared to control groups. Often used as a positive control to validate the experimental model.Plantago major extracts
Diclofenac Adjuvant-induced arthritis in ratsReduction in arthritis index and paw volumeMarkedly suppressed the development of arthritis, reducing paw volume and the overall arthritic index.[1]Plantago major extracts[1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.

D-Galactose-Induced Hepatic Inflammation Model (for this compound)
  • Animals: Male Kunming mice.

  • Induction of Inflammation: Daily subcutaneous injections of D-galactose (120 mg/kg) for 8 weeks to induce a state of accelerated aging and associated low-grade inflammation.

  • Treatment: this compound (at varying doses) was administered orally for the duration of the D-galactose induction.

  • Assessment: At the end of the treatment period, serum and liver tissues were collected. Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) were quantified using enzyme-linked immunosorbent assay (ELISA). Histopathological analysis of the liver was also performed to assess the degree of inflammation and tissue damage.

Carrageenan-Induced Paw Edema Model (for Indomethacin)
  • Animals: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution into the right hind paw of the rats.

  • Treatment: Test compounds, including indomethacin (typically 5-10 mg/kg), were administered orally or intraperitoneally prior to carrageenan injection.

  • Assessment: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration. The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

Adjuvant-Induced Arthritis Model (for Diclofenac)
  • Animals: Wistar or Lewis rats.

  • Induction of Arthritis: A single intradermal injection of Complete Freund's Adjuvant (CFA) into the tail or footpad. This induces a chronic, systemic inflammatory response resembling rheumatoid arthritis.

  • Treatment: Diclofenac (typically 1-5 mg/kg/day) or other test substances were administered daily, starting from the day of adjuvant injection or after the onset of arthritis.

  • Assessment: The severity of arthritis is evaluated by measuring paw volume and scoring the clinical signs of arthritis (e.g., erythema, swelling of multiple joints). Body weight and histopathological analysis of the joints are also monitored over a period of several weeks.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental designs, the following diagrams have been generated.

G cluster_workflow In Vivo Anti-Inflammatory Experimental Workflow animal_model Selection of Animal Model (e.g., Mice, Rats) inflammation_induction Induction of Inflammation (e.g., D-galactose, Carrageenan, CFA) animal_model->inflammation_induction treatment_groups Administration of - Vehicle (Control) - this compound - Comparator (e.g., Indomethacin) inflammation_induction->treatment_groups assessment Assessment of Anti-inflammatory Effects (e.g., Cytokine levels, Paw volume, Arthritis score) treatment_groups->assessment data_analysis Statistical Analysis and Comparison assessment->data_analysis

In vivo experimental workflow for assessing anti-inflammatory properties.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway of this compound This compound This compound AMPK AMPK Activation This compound->AMPK PKA PKA Activation This compound->PKA NFkB_inhibition Inhibition of NF-κB Pathway AMPK->NFkB_inhibition PKA->NFkB_inhibition Cytokine_reduction Reduction of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_inhibition->Cytokine_reduction

Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

The available in vivo data suggests that this compound possesses significant anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokine levels in a D-galactose-induced model of hepatic inflammation.[2] Its mechanism of action appears to involve the activation of the AMPK/PKA signaling pathway and subsequent inhibition of the NF-κB inflammatory cascade.[2]

While direct comparative studies of isolated this compound against NSAIDs in classical acute and chronic inflammation models are not yet widely available, the efficacy of Plantago extracts (which contain this compound) in these models suggests its potential as a potent anti-inflammatory agent.[2] Further research is warranted to directly compare the efficacy and safety profile of purified this compound with standard anti-inflammatory drugs like indomethacin and diclofenac in a range of in vivo models. This will be crucial in determining its therapeutic potential for various inflammatory conditions.

References

Assessing the Specificity of Plantagoside's Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitory properties of Plantagoside, focusing on its specificity and mechanism of action. The information is intended for researchers, scientists, and professionals involved in drug discovery and development who are exploring the therapeutic potential of glycosidase inhibitors.

Introduction to this compound

This compound is a flavonoid glycoside that has been identified as a potent and specific inhibitor of α-mannosidase. Its ability to selectively target this enzyme makes it a person of interest for further investigation into its therapeutic applications, particularly in areas where α-mannosidase activity is implicated in disease pathology.

Comparative Analysis of α-Mannosidase Inhibition

To contextualize the inhibitory potency of this compound, its performance was compared against other known α-mannosidase inhibitors, swainsonine and 1-deoxymannojirimycin (DMJ). The data, summarized in the table below, highlights the specificity of this compound for jack bean α-mannosidase.

InhibitorTarget EnzymeIC50 ValueInhibition TypeSpecificity Notes
This compound Jack Bean α-Mannosidase5 µM[1]Non-competitive[1]Negligible or weak inhibitory activities were observed for β-mannosidase, β-glucosidase, and sialidase[1].
Swainsonine Jack Bean α-Mannosidase0.1 - 0.5 µMNot specified in the resultA potent inhibitor of lysosomal and jack bean α-mannosidase[2][3].
1-Deoxymannojirimycin (DMJ) Jack Bean α-MannosidaseNot inhibitedNot applicableJack bean α-mannosidase is reported to be inhibited by swainsonine but not by 1-deoxymannojirimycin[4].

Mechanism of Action: Non-Competitive Inhibition

This compound exhibits a non-competitive mode of inhibition against jack bean α-mannosidase[1]. This means that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to an allosteric site, a distinct site on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency without preventing the substrate from binding.

Mechanism of Non-Competitive Inhibition

Experimental Protocols

α-Mannosidase Inhibition Assay

The inhibitory activity of this compound against α-mannosidase can be determined using a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside. The assay measures the amount of p-nitrophenol released, which can be quantified spectrophotometrically.

Materials:

  • Jack bean α-mannosidase

  • This compound (and other inhibitors for comparison)

  • p-Nitrophenyl-α-D-mannopyranoside (substrate)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of jack bean α-mannosidase in phosphate buffer.

  • Prepare serial dilutions of this compound and other inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the different concentrations of the inhibitors to the respective wells.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (p-nitrophenyl-α-D-mannopyranoside) to all wells.

  • Incubate the reaction mixture at the same temperature for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for α-Mannosidase Inhibition Assay

Impact on Cellular Signaling Pathways

α-Mannosidases play a crucial role in the maturation of N-linked glycoproteins, a key post-translational modification that affects protein folding, stability, and function. By inhibiting α-mannosidase, this compound can potentially interfere with two critical cellular pathways: the N-glycan processing pathway and the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.

N-Glycan Processing Pathway

Inhibition of α-mannosidase can disrupt the trimming of mannose residues from high-mannose N-glycans in the endoplasmic reticulum and Golgi apparatus. This can lead to an accumulation of immature glycoproteins, potentially affecting a wide range of cellular processes that rely on correctly glycosylated proteins.

Impact of this compound on N-Glycan Processing
ER-Associated Protein Degradation (ERAD) Pathway

The trimming of mannose residues by α-mannosidases is also a critical signal for the ERAD pathway, which identifies and targets misfolded glycoproteins for degradation. Inhibition of this step by this compound could potentially lead to the accumulation of misfolded proteins in the ER, inducing ER stress.

References

Plantagoside: A Preclinical Comparative Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantagoside, a flavanone glycoside derived from plants of the Plantago genus, has garnered significant interest in preclinical research for its potential therapeutic applications. This guide provides a comprehensive comparison of this compound's performance in key preclinical studies against established alternatives, supported by experimental data and detailed methodologies. The focus is on its anti-inflammatory and anticancer activities, offering a valuable resource for researchers and drug development professionals exploring its clinical translation.

I. Anti-inflammatory Potential: Rheumatoid Arthritis

This compound and its extracts have demonstrated notable anti-inflammatory effects in preclinical models of rheumatoid arthritis (RA). This section compares the efficacy of a hexane-insoluble fraction (IHF) of Plantago major extract, rich in this compound and other bioactive compounds, with the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

Comparative Efficacy in a Rat Model of Rheumatoid Arthritis

The following table summarizes the key findings from a preclinical study evaluating the anti-arthritic effects of a Plantago major extract fraction (IHF) and diclofenac in a Complete Freund's Adjuvant (CFA)-induced rheumatoid arthritis model in rats.

ParameterPlantago major IHF (280 mg/kg)Plantago major IHF (420 mg/kg)Plantago major IHF (560 mg/kg)DiclofenacControl (RA)Citation
Arthritic Index (AI) on day 47 1.50 ± 0.151.42 ± 0.130.93 ± 0.061.22 ± 0.12Not Reported[1]
Paw Edema Inhibition (%) 15.70%15.94%Not Reported19.71%0%[2]
Reduction in Neutrophil Count SignificantSignificantNot ReportedSignificantN/A[2]
Reduction in TNF-α Expression SignificantSignificantNot ReportedNot ReportedN/A[2]
Reduction in IL-6 Expression SignificantSignificantNot ReportedNot ReportedN/A[2]
Reduction in Osteoclast Formation ReducedNot ReportedReducedReducedN/A[1][3]
Reduction in COX-2 Expression ReducedNot ReportedReducedReducedN/A[1][3]
Experimental Protocol: CFA-Induced Rheumatoid Arthritis in Rats

The following protocol outlines the methodology used in the preclinical evaluation of the anti-arthritic effects of the Plantago major extract and diclofenac.

  • Animal Model: Female Wistar rats were used for the study.

  • Induction of Arthritis: Rheumatoid arthritis was induced by injecting 0.15 mL of Complete Freund's Adjuvant (CFA) into the plantar area of the left hind paw.[1]

  • Treatment Groups:

    • Normal Control

    • RA Control (untreated)

    • Diclofenac (positive control)

    • Plantago major IHF (280, 420, and 560 mg/kg, administered orally)[1][2]

  • Treatment Administration: Treatment was administered daily.

  • Assessment of Arthritis:

    • Arthritic Index (AI): The incidence and severity of arthritis were evaluated every four days until day 47 using an AI scale. The scale assesses swelling of toes and changes in the sole's form.[1]

    • Paw Edema: Paw volume was measured to determine the percentage of edema inhibition.[2]

    • Hematological Analysis: White blood cell, lymphocyte, and neutrophil counts were determined.[2]

    • Cytokine Analysis: The expression levels of TNF-α and IL-6 were measured.[2]

    • Histopathological Examination: Joint tissues were examined for inflammatory cell infiltration, synovial hyperplasia, and cartilage disruption. Osteoclast formation and COX-2 expression were also assessed.[1][2][3]

Signaling Pathway: NF-κB Inhibition

This compound and its derivatives, such as Plantamajoside, exert their anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a downstream reduction in pro-inflammatory cytokines and enzymes like COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription initiates Pro-inflammatory Proteins Pro-inflammatory Proteins (e.g., COX-2, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Proteins

Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.

II. Anticancer Potential: Malignant Melanoma

Plantamajoside, a closely related compound to this compound, has demonstrated significant anticancer activity against malignant melanoma cells. This section compares its efficacy with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).

Comparative Efficacy in Melanoma Cell Lines

The following table summarizes the in vitro cytotoxic effects of Plantamajoside and 5-fluorouracil on the A2058 human malignant melanoma cell line.

CompoundCell LineAssayEndpointResultCitation
Plantamajoside A2058CCK-8Inhibition of cell viabilityDose-dependent inhibition (Significant effects at 20, 80, and 160 µg/ml)[4][5]
Plantamajoside A2058Flow CytometryApoptosisInduced apoptosis in a dose-dependent manner[4]
Plantamajoside A2058Transwell AssayInvasion & MigrationInhibited invasion and migration in a dose-dependent manner[4]
5-Fluorouracil Various Cancer Cell LinesMTT AssayIC50Varies by cell line (e.g., 1-2 µM in some lines)[6]

Note: A direct IC50 value for Plantamajoside on A2058 cells was not explicitly stated in the reviewed literature, but significant dose-dependent inhibition was observed.

Experimental Protocol: In Vitro Anticancer Assays

The following protocols outline the methodologies used to assess the anticancer effects of Plantamajoside.

  • Cell Culture: The A2058 human malignant melanoma cell line was used.[4]

  • Cell Viability Assay (CCK-8):

    • A2058 cells were seeded in 96-well plates.

    • Cells were treated with various concentrations of Plantamajoside (0, 20, 80, and 160 µg/ml) for 24, 48, and 72 hours.[4]

    • CCK-8 reagent was added, and the absorbance was measured at 450 nm to determine cell viability.[4]

  • Apoptosis Assay (Flow Cytometry):

    • Treated cells were collected and stained with Annexin V-FITC and Propidium Iodide.

    • The percentage of apoptotic cells was determined using a flow cytometer.

  • Invasion and Migration Assays (Transwell):

    • Transwell chambers with or without Matrigel coating were used to assess invasion and migration, respectively.

    • Cells treated with Plantamajoside were seeded in the upper chamber, and the number of cells that migrated or invaded to the lower chamber was quantified.[4]

Signaling Pathway: PPARγ Activation and NF-κB/Cox-2 Inhibition

Plantamajoside's anticancer effects in hepatocellular carcinoma have been linked to the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and the subsequent inhibition of the NF-κB/Cox-2 signaling pathway.[7] This suggests a potential mechanism that may also be relevant in melanoma.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Plantamajoside Plantamajoside PPARγ_c PPARγ Plantamajoside->PPARγ_c activates PPARγ_n PPARγ PPARγ_c->PPARγ_n translocates NF-κB NF-κB PPARγ_n->NF-κB inhibits Cox-2 Cox-2 PPARγ_n->Cox-2 inhibits Apoptosis Apoptosis PPARγ_n->Apoptosis promotes NF-κB->Cox-2 activates Cell Proliferation\n& Migration Cell Proliferation & Migration NF-κB->Cell Proliferation\n& Migration promotes Cox-2->Cell Proliferation\n& Migration promotes

Figure 2: Proposed Anticancer Signaling Pathway of Plantamajoside.

III. Conclusion

The preclinical data presented in this guide highlight the significant therapeutic potential of this compound and its related compounds in the fields of inflammation and oncology. In rheumatoid arthritis models, Plantago major extracts containing these compounds demonstrate efficacy comparable to diclofenac, with a multi-targeted mechanism of action involving the inhibition of key inflammatory mediators. In malignant melanoma, Plantamajoside exhibits potent dose-dependent cytotoxic, anti-migratory, and pro-apoptotic effects.

The modulation of critical signaling pathways such as NF-κB and PPARγ underscores the molecular basis for these therapeutic effects. Further research, including more direct comparative studies and in vivo efficacy and safety assessments, is warranted to fully elucidate the clinical potential of this compound and pave the way for its development as a novel therapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing natural product-based drug discovery.

References

A Comparative Analysis of Plantagoside from Different Plantago Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of plantagoside content in various Plantago species, supported by available experimental data. It also delves into the methodologies for its analysis and its known biological activities.

The genus Plantago, commonly known as plantain, encompasses a wide array of species that have been used in traditional medicine for centuries. One of the many bioactive compounds found in these plants is this compound, a flavanone glycoside. However, the term "this compound" is sometimes used colloquially to refer to other prominent compounds in Plantago, such as the phenylethanoid glycosides acteoside (verbascoside) and plantamajoside. For clarity, this guide will focus on the flavanone glycoside this compound (PubChem CID: 174157) and will also provide comparative data on the more extensively studied acteoside and plantamajoside to offer a broader context of the phytochemical landscape of the Plantago genus.

Comparative Analysis of Bioactive Compounds in Plantago Species

Quantitative data on the flavanone glycoside this compound across different Plantago species is limited in the current scientific literature, representing a notable research gap. Most comparative phytochemical studies on the Plantago genus have focused on the more abundant phenylethanoid glycosides, acteoside and plantamajoside, and the iridoid glycoside aucubin.

Table 1: Comparative Content of Acteoside and Plantamajoside in Different Plantago Species (mg/g Dry Weight)

Plantago SpeciesPlant PartActeoside (Verbascoside) Content (mg/g DW)Plantamajoside Content (mg/g DW)Reference
P. lanceolataLeaves6.0 - 66.7-[1]
P. lanceolataLeaves23.6 - 41.7-[2]
P. ovataCallusVaries with culture conditionsVaries with culture conditions[3]

Note: Data for the flavanone glycoside this compound is not available in these comparative studies. The variability in acteoside content can be attributed to factors such as genotype, environmental conditions, and plant age.

Experimental Protocols

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of flavonoid glycosides from Plantago species involves the following steps:

  • Plant Material Preparation: The plant material (e.g., leaves, seeds) is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically a hydroalcoholic solution (e.g., 80% ethanol), using methods such as maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate or n-butanol fractions.

  • Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds. These techniques may include column chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the quantification of this compound and other phenolic compounds in Plantago extracts.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient elution system consisting of two solvents, such as water with an acid (e.g., formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol), is commonly employed.

    • Detection: The UV detector is set at the maximum absorption wavelength of this compound, which is typically around 280 nm for flavanones.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using a purified this compound standard.

Structural Elucidation

The structure of isolated this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.

Biological Activities and Signaling Pathways

While research on the specific biological activities of the flavanone glycoside this compound is still emerging, preliminary studies and the known activities of flavonoids, in general, suggest its therapeutic potential.

Known and Potential Biological Activities of this compound:

  • α-Mannosidase Inhibition: this compound has been identified as a specific inhibitor of jack bean α-mannosidase, suggesting its potential role in modulating immune responses.

  • Prevention of Diabetic Complications: By inhibiting the Maillard reaction and the formation of advanced glycation end products (AGEs), this compound may have therapeutic applications in preventing diabetic complications.

  • Anti-inflammatory and Antioxidant Activities: As a flavonoid, this compound is expected to possess anti-inflammatory and antioxidant properties. Flavonoids are known to exert these effects through the modulation of key signaling pathways.

Potential Signaling Pathways Modulated by this compound

flavonoid_signaling_pathways cluster_stimuli Inflammatory Stimuli / Oxidative Stress Stimuli Stimuli NFkB NFkB Stimuli->NFkB Activates MAPK MAPK Stimuli->MAPK Activates Nrf2 Nrf2 Stimuli->Nrf2 Induces This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits This compound->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation AntioxidantResponse AntioxidantResponse Nrf2->AntioxidantResponse OxidativeStress OxidativeStress AntioxidantResponse->OxidativeStress Reduces

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. It is plausible that this compound exerts anti-inflammatory effects through this mechanism.[4][5][6][7][8][9]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in various cellular processes, including inflammation and stress responses. Some flavonoids can modulate MAPK signaling, which could contribute to their anti-inflammatory properties.[7]

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a master regulator of the antioxidant response. Activation of the Nrf2 pathway leads to the expression of numerous antioxidant and detoxification enzymes. Many flavonoids are known to activate this pathway, which is a likely mechanism for their antioxidant effects.[10][11][12][13][14]

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound from different Plantago species.

experimental_workflow PlantMaterial Plant Material (Different Plantago Species) Extraction Extraction PlantMaterial->Extraction Fractionation Fractionation Extraction->Fractionation Analysis Phytochemical Analysis Fractionation->Analysis Bioactivity Bioactivity Assays (e.g., Anti-inflammatory, Antioxidant) Fractionation->Bioactivity HPLC HPLC-UV/MS Analysis->HPLC Quantitative NMR NMR Analysis->NMR Qualitative Quantification Quantification of this compound HPLC->Quantification Identification Structural Identification NMR->Identification

Conclusion and Future Perspectives

The flavanone glycoside this compound is a potentially valuable bioactive compound within the Plantago genus. However, a comprehensive comparative analysis of its content across different species is currently lacking. Future research should focus on:

  • Systematic Quantification: Conducting comprehensive studies to quantify this compound in a wider range of Plantago species to identify species with high yields.

  • Method Validation: Developing and validating robust and specific analytical methods for the routine quantification of this compound.

  • In-depth Biological Evaluation: Elucidating the specific mechanisms of action of purified this compound, particularly its effects on key signaling pathways involved in inflammation and oxidative stress.

Such research will not only enhance our understanding of the phytochemistry of the Plantago genus but also pave the way for the potential development of new therapeutic agents derived from these traditionally used medicinal plants.

References

Validating the Safety and Toxicity Profile of Plantagoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Plantagoside, a naturally occurring flavonoid glycoside. Due to the limited availability of direct toxicological data for this compound, this document also includes data on Plantamajoside, a structurally related phenylethanoid glycoside often found in the same plant species (Plantago asiatica), to provide a preliminary assessment. Furthermore, the safety profiles of other well-researched flavonoid glycosides—Hesperidin, Rutin, and Kaempferol Glycosides—are presented as comparators to offer a broader context for researchers in drug development.

Executive Summary
Comparative Toxicity Data

The following tables summarize the available quantitative data on the acute, sub-chronic, and genotoxicity of Plantamajoside and selected comparator flavonoid glycosides.

Table 1: Acute Oral Toxicity Data

CompoundTest SpeciesLD50 (Median Lethal Dose)Reference
PlantamajosideRat> 2000 mg/kg (No deaths observed)[1][2][3]
HesperidinRat4837.5 mg/kg
RutinMouse1510 mg/kg (male), 1490 mg/kg (female) (Intraperitoneal)
Kaempferol GlycosidesRat≥ 2000 mg/kg

Table 2: Sub-chronic Oral Toxicity Data

CompoundTest SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
PlantamajosideRat90 days> 2000 mg/kg/dayNo significant changes in body weight, food/water consumption, hematology, or clinical chemistry. No treatment-related gross or histopathological findings.[1][2][3]
HesperidinRat200 days750 mg/kg/dayNo adverse findings at the highest dose.
Kaempferol GlycosidesRat13 weeks2000 mg/kg/dayNo toxic changes observed.

Table 3: Genotoxicity Data

CompoundTest SystemResultMetabolic ActivationReference
PlantamajosideAmes Test (S. typhimurium)Non-mutagenicWith and without[4]
Kaempferol GlycosidesAmes Test (S. typhimurium)Non-mutagenicWith and without
Kaempferol GlycosidesChromosomal Aberration (CHO-K1 cells)No significant increaseWith and without
Kaempferol GlycosidesIn vivo Micronucleus Test (rat bone marrow)Non-genotoxicN/A

Experimental Protocols

The toxicological evaluations cited in this guide are primarily based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. Below are detailed methodologies for the key experiments.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
  • Principle: This method determines the acute toxicity of a substance after a single oral dose. It is a stepwise procedure using a limited number of animals.

  • Animals: Typically, young adult rats (e.g., Sprague-Dawley) of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept low.

  • Procedure: A starting dose of 2000 mg/kg is typically used in a stepwise manner. If mortality is observed, the dose is decreased; if no mortality occurs, the study is concluded.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Sub-chronic Oral Toxicity (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
  • Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance over a 90-day period.

  • Animals: Healthy young adult rodents (usually rats), both male and female, are used.

  • Dose Groups: At least three dose levels (low, mid, high) and a control group are included. The highest dose is selected to induce toxic effects but not death.

  • Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

  • Observations:

    • Clinical: Daily observations for signs of toxicity and mortality. Weekly detailed clinical examinations and body weight measurements.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

    • Ophthalmology and Urinalysis: Conducted before the start and at the end of the study.

  • Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues from the control and high-dose groups are examined microscopically.

Genotoxicity - Bacterial Reverse Mutation Test (Following OECD Guideline 471: Ames Test)
  • Principle: This in vitro assay assesses the potential of a substance to induce gene mutations in bacteria. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that cannot grow in the absence of the specific amino acid. Mutagens can cause a reverse mutation, allowing the bacteria to synthesize the amino acid and form colonies.

  • Test Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, derived from rat liver) to mimic metabolic processes in mammals.

  • Procedure: The test substance, bacteria, and S9 mix (if applicable) are incubated together. The mixture is then plated on a minimal agar medium lacking the specific amino acid.

  • Data Analysis: The number of revertant colonies is counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations

Experimental Workflow for Toxicity Assessment

G cluster_0 Toxicity Assessment Workflow cluster_1 Endpoints start Test Substance: this compound acute Acute Oral Toxicity (OECD 423) - Single high dose - 14-day observation start->acute Step 1 subchronic Sub-chronic Oral Toxicity (OECD 408) - Repeated dosing (90 days) - Multiple dose groups acute->subchronic Step 2 (If no severe acute toxicity) acute_end LD50, Clinical Signs acute->acute_end geno Genotoxicity (OECD 471) - Ames Test - In vitro subchronic->geno Step 3 subchronic_end NOAEL, Target Organs, Hematology, Clinical Chemistry subchronic->subchronic_end geno_end Mutagenicity Potential geno->geno_end end Safety Profile Evaluation geno->end

Caption: A generalized workflow for the safety and toxicity assessment of a chemical substance.

Potential Signaling Pathways Modulated by Flavonoids

While specific signaling pathways related to this compound toxicity are not well-documented, flavonoids, in general, are known to interact with various cellular signaling cascades. These interactions are often linked to their bioactive properties rather than toxicity. The diagram below illustrates some of the key pathways that can be modulated by flavonoids.

G cluster_0 Flavonoid Interaction with Cellular Signaling cluster_1 Cellular Responses flavonoid Flavonoid (e.g., this compound) mapk MAPK Pathway (ERK, JNK, p38) flavonoid->mapk Modulates pi3k PI3K/Akt Pathway flavonoid->pi3k Modulates nfkb NF-κB Pathway flavonoid->nfkb Inhibits oxidative_stress Oxidative Stress flavonoid->oxidative_stress Reduces apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation mapk->proliferation pi3k->apoptosis Inhibits pi3k->proliferation inflammation Inflammation nfkb->inflammation Promotes

Caption: Overview of key signaling pathways potentially modulated by flavonoids.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. The information on Plantamajoside is provided as a reference for a related compound and should not be directly extrapolated to this compound without further specific studies. The safety of this compound for human use has not been established. Further comprehensive toxicological studies are required to fully validate the safety and toxicity profile of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Plantagoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Plantagoside in a laboratory setting. The following procedural guidance is designed to ensure the safety of researchers and compliance with standard environmental regulations.

Essential Safety and Handling Information

While some safety data sheets (SDS) classify this compound as a non-hazardous substance, its toxicological properties have not been thoroughly investigated. Therefore, it is prudent to handle it with the care afforded to all laboratory chemicals, minimizing exposure and environmental release. Always operate under the assumption that the compound is potentially hazardous.

Recommended Personal Protective Equipment (PPE) when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, use appropriate respiratory protection.[1]

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 78708-33-5[2][3]
Molecular Formula C₂₁H₂₂O₁₂[3]
Molecular Weight 466.39 g/mol [3]
Physical Form Powder[2]
Solubility DMSO (100 mg/mL), Pyridine, Methanol, Ethanol[2][3][4]

Standard Operating Procedure for Disposal

Disposal of chemical waste is regulated and must not be done through general trash or sanitary sewer systems unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][6][7] The following workflow provides a step-by-step process for the safe disposal of this compound waste.

G start Identify this compound Waste (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste by Type ppe->segregate solid_waste Solid Waste: Unused/Expired Powder segregate->solid_waste liquid_waste Liquid Waste: Solutions in Solvents segregate->liquid_waste contaminated_waste Contaminated Waste: Pipette tips, gloves, etc. segregate->contaminated_waste package_solid Step 3a: Package Solid Waste Place in a sealed, compatible container. solid_waste->package_solid package_liquid Step 3b: Package Liquid Waste Collect in a dedicated, leak-proof carboy or bottle. liquid_waste->package_liquid package_contaminated Step 3c: Package Contaminated Waste Collect in a sealed bag or container. contaminated_waste->package_contaminated label_waste Step 4: Label Waste Container Clearly (Full Name, Concentration, Date, PI Info) package_solid->label_waste package_liquid->label_waste package_contaminated->label_waste store_waste Step 5: Store in Designated Area Use secondary containment. label_waste->store_waste contact_ehs Step 6: Arrange for Disposal Contact institutional EHS for pickup. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Figure 1: General workflow for the disposal of this compound waste.
Detailed Disposal Protocols

Step 1: Personal Protective Equipment (PPE)

  • Before handling any form of this compound waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.

Step 2: Waste Segregation

  • Properly segregate waste streams to prevent unintended chemical reactions.[6] Keep this compound waste separate from incompatible materials. Avoid mixing solid, liquid, and contaminated labware in the same primary container.

Step 3: Waste Collection and Containment

  • Solid Waste (Unused/Expired Product):

    • Collect pure this compound powder in its original container if possible, or in a new, sealable container compatible with solid chemical waste.

    • Ensure the container is tightly sealed to prevent dust from escaping.

  • Liquid Waste (Solutions):

    • Never pour solutions containing this compound down the drain.[7][8]

    • Collect all aqueous and solvent-based solutions in a dedicated, leak-proof container (e.g., a 5-gallon carboy) provided by your institution's EHS department.[5][7]

    • Ensure the container material is compatible with the solvent used (e.g., glass or polyethylene). Plastic is often preferred to reduce the risk of breakage.[6][7]

    • Keep the waste container closed except when adding waste.[5][8]

  • Contaminated Materials:

    • Items with minimal contamination, such as gloves, weighing papers, and pipette tips, must be disposed of as chemical waste.[9]

    • Collect these materials in a designated, sealed plastic bag or a plastic-lined cardboard box and label it appropriately.[5][9]

    • For grossly contaminated glassware, triple rinse with a suitable solvent, collect the rinsate as liquid chemical waste, and then the glassware can often be disposed of in a designated glass disposal container.[10]

Step 4: Labeling

  • All waste containers must be accurately labeled as soon as waste is first added.[7][8]

  • Use your institution's official hazardous waste tag.[5][6]

  • The label must include:

    • The full chemical name "this compound" (do not use abbreviations or chemical formulas).[5][6]

    • For mixtures, list all chemical constituents and their approximate percentages or concentrations.[5][6]

    • The date accumulation started.[6]

    • The name of the Principal Investigator and the laboratory location.[6]

    • Check all applicable hazard boxes as indicated by the SDS or institutional policy.

Step 5: Storage

  • Store sealed and labeled waste containers in a designated and clearly marked "Satellite Accumulation Area" within the laboratory.[7]

  • The storage area must be at or near the point of generation.[7]

  • All waste containers must be kept in secondary containment trays to contain potential leaks or spills.[5]

Step 6: Final Disposal

  • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[7]

  • Do not exceed the accumulation limits for your laboratory (e.g., 55 gallons of hazardous waste).[8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

G spill Spill Occurs alert 1. Alert Personnel Nearby Secure the Area spill->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Coat, Respirator if needed) alert->ppe contain 3. Contain the Spill ppe->contain solid_spill Solid Spill: Cover carefully with damp paper towel to avoid raising dust. contain->solid_spill if solid liquid_spill Liquid Spill: Absorb with inert material (vermiculite, sand). contain->liquid_spill if liquid cleanup 4. Collect Spill Material Scoop into a sealable container for waste. solid_spill->cleanup liquid_spill->cleanup decontaminate 5. Decontaminate the Area Clean with soap and water. Collect cleaning materials as contaminated waste. cleanup->decontaminate dispose 6. Dispose of All Materials Follow hazardous waste procedures. decontaminate->dispose report 7. Report the Incident Notify Lab Supervisor and EHS. dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.